molecular formula C18H17N3O2 B8089293 Para-aminoblebbistatin

Para-aminoblebbistatin

Cat. No.: B8089293
M. Wt: 307.3 g/mol
InChI Key: LYWLZINJPRNWFF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Para-aminoblebbistatin is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aS)-1-(4-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-21(17(18)20-15)13-5-3-12(19)4-6-13/h2-7,10,23H,8-9,19H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWLZINJPRNWFF-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336358
Record name para-amino-Blebbistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097734-03-5
Record name para-amino-Blebbistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Para-aminoblebbistatin: A Technical Guide to a Superior Myosin II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a potent and highly specific inhibitor of non-muscle myosin II, an adenosine (B11128) triphosphatase (ATPase) that plays a crucial role in a multitude of cellular processes, including cell division (cytokinesis), migration, and adhesion.[1][2] Developed as a derivative of the widely used myosin II inhibitor, blebbistatin, this compound overcomes several of its predecessor's limitations, offering researchers a more robust and versatile tool for investigating the intricate functions of myosin II in both in vitro and in vivo settings.[1][3][4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its application.

Physicochemical Properties and Advantages over Blebbistatin

This compound distinguishes itself from blebbistatin through key chemical modifications that enhance its experimental utility. The addition of an amino group to the para position of the phenyl ring significantly improves its physicochemical properties.[1][3]

Key Advantages:

  • Enhanced Water Solubility: this compound exhibits significantly higher solubility in aqueous buffers (~400 µM) compared to blebbistatin (<10 µM).[4][6] This property is critical for in vivo studies and for cellular assays requiring higher concentrations of the inhibitor without the use of potentially confounding organic solvents.

  • Photostability: Unlike blebbistatin, which is prone to degradation upon exposure to blue light (450-490 nm), this compound is photostable.[1][3] This makes it an ideal reagent for long-term live-cell imaging and optogenetic experiments where light-induced artifacts are a concern.

  • Non-fluorescent: Blebbistatin's intrinsic fluorescence can interfere with the detection of fluorescent probes commonly used in cell biology. This compound is non-fluorescent, eliminating this source of experimental noise.[4][6]

  • Reduced Cytotoxicity and Phototoxicity: Blebbistatin can exhibit cytotoxicity, and its photodecomposition products are toxic to cells.[1][3] this compound demonstrates significantly lower cytotoxicity and is not phototoxic, ensuring greater cell viability and more reliable experimental outcomes.[4][5]

Mechanism of Action

This compound, like its parent compound, directly inhibits the ATPase activity of the myosin II motor domain.[7] It does not compete with ATP for binding to the active site. Instead, it allosterically binds to a pocket on the myosin head, trapping it in a state with low affinity for actin.[8] This prevents the myosin head from strongly binding to actin filaments and executing the power stroke, which is essential for force generation and cellular contraction.

Specifically, this compound stabilizes the myosin-ADP-Pi intermediate complex, inhibiting the release of inorganic phosphate (B84403) (Pi).[8] The release of Pi is the rate-limiting step for the transition of myosin from a weak-binding to a strong-binding state with actin. By blocking this step, this compound effectively uncouples the ATPase cycle from the mechanical cycle of force production.

Myosin_Inhibition cluster_actomyosin Actomyosin Cycle cluster_inhibitor Inhibition by this compound Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Acto-Myosin-ADP (Strongly bound) Myosin_ADP_Pi->Myosin_ADP Pi Release & Power Stroke Myosin Acto-Myosin (Rigor) Myosin_ADP->Myosin ADP Release Myosin->Myosin_ATP ATP Binding & Actin Detachment Inhibitor This compound Inhibitor->Myosin_ADP_Pi Binds and traps this state

Mechanism of Myosin II Inhibition

Quantitative Data

The inhibitory activity of this compound has been quantified against various myosin II isoforms and in different cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Myosin IsoformAssayIC50 (µM)Reference
Rabbit Skeletal Muscle Myosin S1Basal ATPase Activity~1.3[7]
Rabbit Skeletal Muscle Myosin S1Actin-activated ATPase Activity~0.47[7]
Dictyostelium discoideum Myosin II Motor DomainBasal ATPase Activity~6.7[7]
Dictyostelium discoideum Myosin II Motor DomainActin-activated ATPase Activity~6.6[7]
Human Slow-twitch Muscle Fiber (β-myosin)ATPase Activity~11[7]
Pig Left Ventricle Cardiac MyosinATPase Activity5.2[7]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 / EC50 (µM)Reference
HeLaProliferation Assay (72h)17.8[9]
HeLaCytokinesis Assay5.3[10]

Table 3: Physicochemical Properties

PropertyValueReference
Water Solubility~400 µM (in aqueous buffer with 0.1-1% DMSO)[7]
Solubility in DMSO~12.5 mg/mL[6]
Solubility in DMF~20 mg/mL[6]
Molar Mass307.35 g/mol [11]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its precursor, para-nitroblebbistatin.

Synthesis_Workflow Start Para-nitroblebbistatin Step1 Dissolve in Methanol Start->Step1 Step2 Add Ammonium (B1175870) Formate (B1220265) Step1->Step2 Step3 Add Palladium Black Catalyst Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Filter and Evaporate Solvent Step4->Step5 End This compound Step5->End

Synthesis Workflow

Materials:

  • Para-nitroblebbistatin

  • Methanol (CH₃OH)

  • Ammonium formate (NH₄HCO₂)

  • Palladium black (Pd) catalyst

Procedure:

  • Dissolve para-nitroblebbistatin in methanol.

  • Add ammonium formate to the solution.

  • Carefully add palladium black catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude this compound.

  • Purify the product using column chromatography.

Myosin II ATPase Activity Assay

This protocol describes a colorimetric assay to measure the inhibition of myosin II ATPase activity by this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified myosin II (e.g., rabbit skeletal muscle myosin S1)

  • Actin (for actin-activated ATPase activity)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EGTA)

  • ATP solution

  • Malachite green reagent or similar phosphate detection reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).

  • In a 96-well plate, add the myosin II solution. For actin-activated assays, pre-incubate myosin II with actin.

  • Add the different concentrations of this compound or vehicle control to the wells and incubate for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding ATP to each well.

  • Allow the reaction to proceed for a specific time, ensuring it is within the linear range of Pi production.

  • Stop the reaction by adding the phosphate detection reagent (e.g., malachite green).

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

  • Generate a standard curve using known concentrations of phosphate.

  • Calculate the rate of Pi release for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

This protocol outlines a method to assess the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or XTT).

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO only) and a positive control for cytotoxicity if desired.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to evaluate the effect of this compound on cell migration.

Migration_Assay Start Seed cells to confluence Step1 Create a 'scratch' in the monolayer Start->Step1 Step2 Wash to remove debris Step1->Step2 Step3 Add medium with this compound or vehicle control Step2->Step3 Step4 Image at T=0 Step3->Step4 Step5 Incubate and acquire images at regular time intervals Step4->Step5 Step6 Measure the area of the scratch over time Step5->Step6 End Quantify cell migration rate Step6->End

Wound Healing Assay Workflow

Materials:

  • Cells that form a monolayer (e.g., HeLa, M2 melanoma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Pipette tip (e.g., p200) or a dedicated scratch tool

  • Microscope with a camera

Procedure:

  • Seed cells in the wells of a multi-well plate and grow them to form a confluent monolayer.

  • Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or a vehicle control.

  • Acquire an initial image (T=0) of the scratch in each well.

  • Incubate the plate and acquire images of the same fields of view at regular time intervals (e.g., every 4-6 hours) for up to 24-48 hours.

  • Analyze the images to measure the area of the scratch at each time point.

  • Calculate the rate of wound closure to determine the effect of this compound on cell migration.

References

A Technical Guide to Para-aminoblebbistatin and Blebbistatin: Chemical Differences and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blebbistatin, a selective inhibitor of myosin II, has become an indispensable tool in cell biology research. However, its utility is hampered by inherent limitations, including poor water solubility, phototoxicity, and intrinsic fluorescence. To overcome these drawbacks, derivatives have been developed, with para-aminoblebbistatin emerging as a promising alternative. This technical guide provides an in-depth comparison of the chemical and biological properties of this compound and blebbistatin, offering researchers the necessary information to select the appropriate inhibitor for their experimental needs. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate practical application.

Chemical Differences

The primary chemical distinction between blebbistatin and this compound lies in the substitution on the phenyl group attached to the heterocyclic core. This compound features an amino group (-NH2) at the para position of this phenyl ring, whereas blebbistatin remains unsubstituted at this position. This seemingly minor modification has profound effects on the molecule's physicochemical properties.

Chemical Structure:

  • Blebbistatin: (S)-3a-Hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

  • This compound: (3aS)-1-(4-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one[1][2]

Comparative Data

The addition of the para-amino group significantly improves several key characteristics of blebbistatin, making this compound a more versatile tool for a wider range of biological experiments. The following tables summarize the quantitative differences between the two compounds.

Table 1: Physicochemical Properties
PropertyBlebbistatinThis compoundReference(s)
Molar Mass ( g/mol ) 292.34307.35[3][4]
Water Solubility ~10 µM~400 µM[3][5]
Solubility in DMSO High~12.5-20 mg/mL[1]
Fluorescence Strong fluorophore (Abs: ~420-430 nm, Em: ~490-560 nm)Non-fluorescent[3][5]
Photostability Degrades under blue light (450-490 nm)Photostable[1][3][5]
Phototoxicity PhototoxicNon-phototoxic[3][5]
Cytotoxicity Cytotoxic, especially upon illuminationNon-cytotoxic[3][5]
Table 2: Myosin II Inhibition
ParameterBlebbistatinThis compoundReference(s)
Target Myosin II isoforms (non-muscle, skeletal, cardiac)Myosin II isoforms (non-muscle, skeletal, cardiac)[3]
Mechanism of Action Binds to an allosteric pocket, trapping myosin in a low actin-affinity stateBinds to an allosteric pocket, trapping myosin in a low actin-affinity state[6]
IC50 (Rabbit Skeletal Muscle Myosin S1) ~0.5-5 µM~1.3 µM[2][7]
IC50 (Dictyostelium discoideum Myosin II) ~3.9-4.4 µM~6.6-6.7 µM[5]
IC50 (HeLa cell proliferation, 72h) Not widely reported17.8 µM[7]

Signaling Pathway

Both blebbistatin and this compound exert their effects by inhibiting the ATPase activity of non-muscle myosin II, a key motor protein involved in various cellular processes, including cell migration and cytokinesis. The diagram below illustrates the signaling pathway leading to myosin II activation and its subsequent role in cellular contraction, which is the process targeted by these inhibitors.

MyosinII_Signaling cluster_upstream Upstream Signaling cluster_myosin Myosin II Regulation cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLC_inactive Myosin Light Chain (inactive) ROCK->MLC_inactive phosphorylates MLCK MLCK MLCK->MLC_inactive phosphorylates CaM Ca2+/Calmodulin CaM->MLCK activates MLC_active Myosin Light Chain-P (active) MLC_inactive->MLC_active MyosinII_inactive Myosin II (folded, inactive) MLC_active->MyosinII_inactive activates MyosinII_active Myosin II Filament (unfolded, active) MyosinII_inactive->MyosinII_active unfolds & assembles Contraction Actomyosin Contraction MyosinII_active->Contraction Actin Actin Filaments Actin->Contraction Migration Cell Migration Contraction->Migration Cytokinesis Cytokinesis Contraction->Cytokinesis Inhibitor Blebbistatin or This compound Inhibitor->MyosinII_active inhibits ATPase activity

Myosin II activation and inhibition pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare blebbistatin and this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of para-nitroblebbistatin.

  • Starting Material: para-nitroblebbistatin

  • Reagents: Ammonium (B1175870) formate (B1220265) (NH4HCO2), Palladium black (Pd black), Methanol (CH3OH)

  • Procedure:

    • Dissolve para-nitroblebbistatin in methanol.

    • Add ammonium formate and palladium black catalyst to the solution.

    • Stir the reaction mixture at room temperature for approximately 18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the palladium catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.[8]

Myosin II ATPase Activity Assay (IC50 Determination)

This protocol describes a colorimetric method to measure the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by myosin II.

  • Principle: The amount of Pi generated is proportional to the myosin II ATPase activity. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • Materials:

    • Purified myosin II (e.g., rabbit skeletal muscle S1 fragment)

    • Actin

    • Assay Buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl2, 100 mM KCl, 0.1 mM EGTA)

    • ATP solution

    • Inhibitor stock solutions (blebbistatin and this compound in DMSO)

    • Malachite green reagent for phosphate detection

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • In a 96-well plate, add the assay buffer, actin, and the desired concentration of the inhibitor.

    • Add the purified myosin II to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Add the malachite green reagent to each well.

    • Measure the absorbance at ~650 nm using a plate reader.

    • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Aqueous Solubility Assay

This protocol outlines a method to determine the kinetic solubility of the compounds.

  • Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer, and the concentration in the soluble fraction is measured after equilibration and centrifugation.

  • Materials:

    • Blebbistatin and this compound

    • DMSO

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Microcentrifuge tubes

    • UV-Vis spectrophotometer or HPLC

  • Procedure:

    • Prepare a high-concentration stock solution of each compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock to the aqueous buffer in a microcentrifuge tube to achieve a final concentration that is expected to be above the solubility limit.

    • Incubate the mixture at room temperature for a set period (e.g., 2 hours) with gentle agitation to allow for equilibration.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the insoluble compound.

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a UV-Vis spectrophotometer (if the compound has a suitable chromophore) or by HPLC against a standard curve.

Photostability Assessment

This protocol describes a method to evaluate the degradation of the compounds upon exposure to light.

  • Principle: The change in the absorbance spectrum of the compound is measured after exposure to a specific wavelength of light.

  • Materials:

    • Blebbistatin and this compound solutions of known concentration

    • Quartz cuvettes

    • Light source with a specific wavelength (e.g., 480 nm)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare solutions of blebbistatin and this compound in a suitable solvent (e.g., assay buffer).

    • Measure the initial absorbance spectrum of each solution.

    • Expose the solutions in quartz cuvettes to the light source for defined periods.

    • At each time point, measure the absorbance spectrum of the exposed solutions.

    • A decrease in the absorbance at the characteristic wavelength indicates degradation of the compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT assay to assess the effect of the compounds on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

  • Materials:

    • Cell line (e.g., HeLa)

    • Cell culture medium

    • Blebbistatin and this compound

    • MTT solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of blebbistatin or this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (DMSO) controls.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for comparing the properties of blebbistatin and this compound.

Phototoxicity_Workflow start Start: Compare Phototoxicity prepare_cells Seed cells in 96-well plate start->prepare_cells treat_compounds Treat cells with Blebbistatin or this compound prepare_cells->treat_compounds expose_light Expose one set of plates to blue light (480 nm) treat_compounds->expose_light dark_control Keep another set of plates in the dark treat_compounds->dark_control assess_viability_light Assess cell viability (e.g., MTT assay) expose_light->assess_viability_light assess_viability_dark Assess cell viability (e.g., MTT assay) dark_control->assess_viability_dark compare_results Compare viability between light-exposed and dark controls assess_viability_light->compare_results assess_viability_dark->compare_results conclusion_bleb Conclusion for Blebbistatin: Significant decrease in viability indicates phototoxicity compare_results->conclusion_bleb Blebbistatin conclusion_pab Conclusion for p-amino-blebbistatin: No significant change in viability indicates no phototoxicity compare_results->conclusion_pab p-amino-blebbistatin

Workflow for comparing phototoxicity.

Solubility_Comparison_Workflow start Start: Compare Aqueous Solubility prepare_stocks Prepare concentrated DMSO stocks of Blebbistatin and p-amino-blebbistatin start->prepare_stocks dilute Dilute stocks into aqueous buffer prepare_stocks->dilute equilibrate Incubate with agitation to reach equilibrium dilute->equilibrate centrifuge Centrifuge to pellet insoluble compound equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant measure_concentration Measure concentration of soluble compound (HPLC or UV-Vis) collect_supernatant->measure_concentration compare Compare measured concentrations measure_concentration->compare conclusion Conclusion: p-amino-blebbistatin exhibits significantly higher aqueous solubility compare->conclusion

Workflow for comparing aqueous solubility.

Conclusion

This compound represents a significant improvement over its parent compound, blebbistatin. Its enhanced water solubility, photostability, and lack of fluorescence and cytotoxicity make it a superior choice for a wide array of cell biology and in vivo studies, particularly those involving fluorescence microscopy and long-term cell imaging. While its inhibitory potency on some myosin II isoforms is slightly lower than that of blebbistatin, its advantageous physicochemical properties often outweigh this minor difference. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize both this compound and blebbistatin in their investigations of myosin II-dependent cellular processes.

References

The Discovery and Synthesis of para-Aminoblebbistatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A highly soluble, photostable, and non-cytotoxic myosin II inhibitor, para-aminoblebbistatin, has emerged as a superior molecular tool for investigating the intricate roles of actomyosin (B1167339) contractility in cellular and developmental processes. This guide provides an in-depth overview of its discovery, a detailed protocol for its synthesis, and its application in biological research, tailored for researchers, scientists, and drug development professionals.

Discovered as a derivative of the widely used myosin II inhibitor blebbistatin, this compound overcomes several of its predecessor's limitations, including poor water solubility, phototoxicity, and cytotoxicity.[1][2] These improved properties make it an ideal reagent for a wide range of applications, particularly in live-cell imaging and in vivo studies.[1][3]

Physicochemical and Pharmacological Properties

This compound exhibits significantly improved physicochemical properties compared to blebbistatin, most notably its enhanced water solubility. This allows for the preparation of higher concentration stock solutions and reduces the likelihood of precipitation in aqueous experimental buffers.[1] Furthermore, its photostability and lack of cytotoxicity under blue light irradiation make it a more reliable tool for fluorescence microscopy studies.[1][4]

PropertyValueReference
Molecular Formula C₁₈H₁₇N₃O₂[5]
Molecular Weight 307.4 g/mol [5]
Appearance Crystalline solid[5]
Water Solubility ~440 µM[1]
Solubility in DMSO ~12.5 mg/mL[5]
Solubility in DMF ~20 mg/mL[5]
Purity ≥95%[5]
Storage -20°C[5]
Target IC₅₀ Reference
Rabbit Skeletal Muscle Myosin S11.3 µM[6]
Dictyostelium discoideum Myosin II Motor Domain6.6 µM[6]
HeLa Cell Proliferation (72 h)17.8 µM[6]

Mechanism of Action: Inhibition of the Actomyosin Contractile Cycle

This compound, like its parent compound, functions as a specific inhibitor of non-muscle myosin II ATPase activity.[6] It binds to a pocket on the myosin head, stabilizing the myosin-ADP-Pi complex and preventing the power stroke that drives actin filament sliding.[7] This leads to a relaxation of the actomyosin network, impacting a multitude of cellular processes such as cell migration, cytokinesis, and intracellular transport.

Actomyosin_Cycle cluster_cycle Actomyosin Cross-Bridge Cycle cluster_inhibition Inhibition by this compound Myosin_ADP_Pi Myosin-ADP-Pi (Low Actin Affinity) Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly Bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Inhibitor (Inhibited State) Acto_Myosin_ADP Acto-Myosin-ADP (Strongly Bound) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor State) Acto_Myosin_ADP->Acto_Myosin ADP Release Myosin_ATP Myosin-ATP (Detached) Acto_Myosin->Myosin_ATP ATP Binding Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Inhibitor This compound Inhibitor->Inhibited_Complex Binds to Myosin-ADP-Pi complex Synthesis_Workflow Start Start with para-Nitroblebbistatin Dissolve Dissolve in Methanol Start->Dissolve Add_Reagents Add Ammonium Formate and Palladium Black Dissolve->Add_Reagents React Stir at Room Temperature for 18 hours Add_Reagents->React Monitor Monitor by TLC React->Monitor Filter Filter to remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Pure This compound Purify->End Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Prepare Biological Sample (e.g., Cell Culture, Zebrafish Embryos) Treatment Treat Sample with This compound Prep_Cells->Treatment Prep_Inhibitor Prepare this compound Working Solution Prep_Inhibitor->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Data Collection (e.g., Imaging, Biochemical Assay) Incubation->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

References

Para-aminoblebbistatin: A Technical Guide to a Photostable Non-Muscle Myosin II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a potent and selective inhibitor of non-muscle myosin II (NMII), a crucial motor protein involved in a myriad of cellular processes including cell migration, division, and adhesion. As a derivative of blebbistatin, this compound offers significant advantages, most notably its high water solubility, photostability, and reduced cytotoxicity, making it an invaluable tool for live-cell imaging and in vivo studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visualization of the key signaling pathway it perturbs.

Mechanism of Action

Non-muscle myosin II, a hexameric protein complex, generates mechanical force through the ATP-dependent cyclical interaction with actin filaments.[1][2] This process is fundamental to the contractility of the actomyosin (B1167339) cytoskeleton. This compound, like its parent compound blebbistatin, allosterically inhibits the ATPase activity of the NMII motor domain.[3][4] It specifically traps the myosin in a state with low affinity for actin, where ADP and inorganic phosphate (B84403) are bound to the active site.[3][5] By preventing the release of phosphate, this compound effectively uncouples the ATPase cycle from force production, leading to the relaxation of actomyosin stress fibers and the inhibition of NMII-dependent cellular functions.[3][6]

Advantages Over Blebbistatin

The utility of blebbistatin in research has been hampered by several key limitations. This compound was developed to overcome these challenges:

  • Photostability: Blebbistatin is notoriously photolabile, degrading into cytotoxic products upon exposure to blue light (450-490 nm), which is commonly used in fluorescence microscopy.[7][8] this compound is significantly more photostable, making it ideal for long-term live-cell imaging experiments without inducing phototoxicity.[7][9]

  • Increased Water Solubility: Blebbistatin has poor aqueous solubility, often requiring the use of organic solvents and limiting its effective concentration in biological assays.[9] this compound exhibits substantially higher water solubility, facilitating its use in a wider range of experimental conditions and improving its bioavailability.[9]

  • Reduced Cytotoxicity: The degradation products of blebbistatin can be toxic to cells, confounding experimental results.[7] this compound and its precursor, para-nitroblebbistatin, have been shown to be neither phototoxic nor cytotoxic, ensuring that observed cellular effects are a direct result of NMII inhibition.[9][10]

  • Non-fluorescent: Blebbistatin is inherently fluorescent, which can interfere with the detection of other fluorescent signals in imaging experiments. This compound is non-fluorescent, eliminating this potential artifact.[9]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds against various myosin II isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness.

CompoundMyosin IsoformIC50 (µM)Assay TypeReference
This compound Rabbit Skeletal Muscle Myosin S1 (SkS1)1.3Basal ATPase Activity[3][9]
Rabbit Skeletal Muscle Myosin S1 (SkS1)0.47Actin-Activated ATPase Activity[9]
Dictyostelium discoideum Myosin II Motor Domain (DdMD)6.6Actin-Activated ATPase Activity[3][9]
HeLa Cells (inhibition of proliferation)17.8Cell Proliferation[3][9]
(-)-Blebbistatin Non-muscle Myosin IIA0.5 - 5Mg-ATPase Activity[11]
Non-muscle Myosin IIB0.5 - 5Mg-ATPase Activity[11]
Smooth Muscle Myosin80Mg-ATPase Activity[11]
Dictyostelium discoideum Myosin II7Actin-Activated MgATPase[12]
Non-muscle Myosin IIA3.58Actin-Activated ATPase Activity[13]
Non-muscle Myosin IIB2.30Actin-Activated ATPase Activity[13]
Non-muscle Myosin IIC1.57Actin-Activated ATPase Activity[13]
Smooth Muscle Myosin6.47Actin-Activated ATPase Activity[13]

Signaling Pathway

Non-muscle myosin II activity is tightly regulated by a complex signaling network. A key pathway involves the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Activation of RhoA leads to the activation of ROCK, which in turn promotes the phosphorylation of the myosin regulatory light chain (RLC) at Serine 19. This phosphorylation is a critical step for the activation of NMII, enabling its assembly into bipolar filaments and its motor activity. ROCK can phosphorylate the RLC directly and also indirectly by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the RLC. This compound acts downstream in this pathway by directly inhibiting the ATPase activity of the assembled and activated NMII motor.

Non_Muscle_Myosin_II_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCR / RTK Extracellular_Signals->GPCR_RTK GEFs RhoGEFs GPCR_RTK->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pRLC Phosphorylated RLC (pRLC) ROCK->pRLC Phosphorylates MLCP->pRLC Dephosphorylates RLC Myosin Regulatory Light Chain (RLC) RLC->pRLC NMII_inactive Non-Muscle Myosin II (Inactive, Folded) pRLC->NMII_inactive NMII_active Active Myosin II Filaments NMII_inactive->NMII_active Assembly & Activation Contraction Actomyosin Contraction & Cellular Functions NMII_active->Contraction Actin_Filaments Actin Filaments Actin_Filaments->Contraction p_aminoblebbistatin This compound p_aminoblebbistatin->NMII_active Inhibits ATPase MLCK Myosin Light Chain Kinase (MLCK) MLCK->pRLC Phosphorylates Ca_Calmodulin Ca2+/Calmodulin Ca_Calmodulin->MLCK Activates Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., this compound inhibits cancer cell invasion) Experimental_Design Experimental Design - Cell line selection - Concentration range of inhibitor - Time points Hypothesis->Experimental_Design Cell_Culture Cell Culture & Seeding Experimental_Design->Cell_Culture Biochemical_Assay Biochemical Assay (e.g., ATPase Assay) Experimental_Design->Biochemical_Assay Treatment Treatment with This compound Cell_Culture->Treatment Assay Cellular Assay (e.g., Wound Healing Assay) Treatment->Assay Data_Acquisition Data Acquisition (Microscopy Imaging) Assay->Data_Acquisition Data_Analysis Quantitative Data Analysis (e.g., ImageJ) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion & Further Studies Interpretation->Conclusion Biochemical_Analysis Biochemical Data Analysis Biochemical_Assay->Biochemical_Analysis Biochemical_Analysis->Interpretation

References

An In-depth Technical Guide to the Photostability and Fluorescence of para-aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Blebbistatin is a widely utilized small molecule inhibitor of class II myosins, crucial for studying processes like muscle contraction, cell motility, and cytokinesis.[1] However, its application in live-cell fluorescence microscopy is severely hampered by significant drawbacks: poor water solubility, inherent fluorescence, and, most critically, phototoxicity upon exposure to blue light.[1][2][3] To overcome these limitations, derivatives have been synthesized, among which para-aminoblebbistatin has emerged as a superior alternative. This guide provides a detailed overview of the photostability and fluorescence characteristics of this compound, presenting key data and experimental methodologies.

Core Properties: Photostability and Fluorescence

Photostability and Lack of Phototoxicity

A primary advantage of this compound is its exceptional photostability. Unlike its parent compound, blebbistatin, which degrades into cytotoxic intermediates upon exposure to blue light (450-490 nm), this compound is stable and not phototoxic when irradiated with light of wavelengths greater than 440 nm.[4][5][6] This property is critical for live-cell imaging experiments that require prolonged exposure to excitation light, particularly for common fluorophores like GFP.

Studies have demonstrated this lack of phototoxicity in various models. For instance, when HeLa cells expressing EGFP-α-tubulin were imaged over 12 hours, those treated with blebbistatin showed severe signs of phototoxicity, including rounding up and cell death.[1][7] In contrast, cells treated with this compound showed no such effects and maintained normal morphology, comparable to controls.[1][7] This stability makes it an ideal tool for long-term live-cell imaging studies.[1]

Fluorescence Profile

This compound is considered a non-fluorescent derivative.[1][8][9][10] This is a significant improvement over blebbistatin, which exhibits strong intrinsic fluorescence (absorption ~420 nm, emission ~490 nm in water) that can interfere with the signals from other fluorescent reporters, such as GFP.[9][11] The C15 amino-substitution on the blebbistatin scaffold effectively quenches this fluorescence.[1] The absence of a fluorescent signal from the inhibitor itself ensures that the detected photons originate solely from the intended fluorescent probes, leading to cleaner data and higher signal-to-noise ratios in imaging experiments.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, comparing it with blebbistatin where relevant.

Table 1: Physicochemical and Spectral Properties
PropertyThis compoundBlebbistatinReference
Molecular Weight 307.4 g/mol 292.34 g/mol [5]
Solubility (Aqueous Buffer) ~300-440 µM< 10 µM[1][2][4]
Extinction Coefficient (Water, pH 7.3) 6,860 M⁻¹cm⁻¹ at 427 nmN/A[4]
Extinction Coefficient (DMSO) 9,900 M⁻¹cm⁻¹ at 450 nmN/A[4]
UV/Vis Absorption Maxima (λmax) 245, 299, 429 nm~420 nm[5][9]
Fluorescence Non-fluorescentFluorescent[1][9]
Phototoxicity (>440 nm light) NoYes[1][4]
Cytotoxicity (in dark) NoYes[1][4]
Table 2: Myosin II Inhibitory Activity (IC₅₀ Values)
Myosin Isoform / AssayThis compound (IC₅₀)Blebbistatin (IC₅₀)Reference
Rabbit Skeletal Muscle S1 (Basal ATPase) ~1.3 µM~0.3 µM[1][4]
Rabbit Skeletal Muscle S1 (Actin-activated) ~0.47 µM~0.11 µM[1]
Dictyostelium discoideum Myosin II (Basal) ~6.6 µM~4.4 µM[1]
Dictyostelium discoideum Myosin II (Actin-activated) ~6.7 µM~3.9 µM[1]
HeLa Cell Proliferation (72h) 17.8 µM6.4 µM[8]

Note: While a slightly weaker inhibitor than blebbistatin, its vastly superior solubility and photochemical properties often make it more effective and reliable in cellular applications.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols derived from published studies for assessing the key properties of this compound.

Protocol: Live-Cell Phototoxicity Assay

Objective: To assess the phototoxicity of this compound during prolonged live-cell fluorescence microscopy.

Materials:

  • HeLa cells stably expressing fluorescent proteins (e.g., EGFP-α-tubulin and H2B-mCherry).[7]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (50 mM stock in DMSO).

  • Blebbistatin (for positive control).

  • Confocal microscope with environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Plating: Seed HeLa cells onto glass-bottom imaging dishes at a density that allows for imaging of individual cells. Allow cells to adhere and grow for 24 hours.

  • Compound Addition: Prepare a working solution of 50 µM this compound in pre-warmed culture medium. As a positive control for phototoxicity, prepare a 50 µM solution of blebbistatin.

  • Incubation: Replace the medium in the imaging dishes with the inhibitor-containing medium. Place the dishes on the microscope stage within the environmental chamber.

  • Time-Lapse Imaging:

    • Set up the confocal microscope to acquire images of the fluorescently tagged proteins (e.g., EGFP excitation at 488 nm).

    • Acquire a Z-stack (e.g., 3 sections) at multiple positions for each condition every 10 minutes for a total duration of 12 hours.[1][7]

  • Data Analysis:

    • Compile the time-lapse images into movies.

    • Visually inspect the cells for morphological signs of phototoxicity, such as cell rounding, blebbing, detachment, and cell death.

    • Quantify cell viability over time for each condition.

Protocol: Zebrafish Embryo Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of this compound in a whole-organism model.

Materials:

  • Wild-type zebrafish embryos.

  • Embryo medium (e.g., E3 medium).

  • This compound (stock in DMSO).

  • Multi-well plates (e.g., 24-well).

  • Incubator at 28.5°C.

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 medium.

  • Treatment Groups:

    • Prepare serial dilutions of this compound in E3 medium at various concentrations (e.g., 0, 10, 20, 50, 100 µM).

    • Dispense the solutions into the wells of a 24-well plate.

  • Incubation:

    • Place 20 embryos into each well.[1]

    • Incubate the plates in the dark at 28.5°C for 72 hours.

  • Data Collection:

    • At 24, 48, and 72 hours post-fertilization, count the number of surviving embryos in each well under a stereomicroscope.

    • Record any developmental abnormalities.

  • Analysis: Plot the percentage of survival against the inhibitor concentration to determine the lifespan and assess cytotoxicity.

Protocol: Myosin ATPase Activity Assay

Objective: To quantify the inhibitory effect of this compound on the ATPase activity of a specific myosin II isoform.

Materials:

  • Purified myosin motor domain (e.g., rabbit skeletal muscle myosin S1).

  • F-actin.

  • Assay buffer (e.g., 20 mM MOPS pH 7.0, 5 mM KCl, 2 mM MgCl₂).

  • ATP.

  • Phosphate (B84403) detection reagent (e.g., malachite green).

  • This compound at various concentrations.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, myosin S1, and (for actin-activated assays) F-actin.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Start the reaction by adding a final concentration of 1 mM ATP to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period during which the reaction is linear.

  • Stop Reaction & Detect Phosphate: Stop the reaction by adding the malachite green reagent, which also complexes with the inorganic phosphate (Pi) released during ATP hydrolysis.

  • Measure Absorbance: Read the absorbance at ~650 nm using a plate reader.

  • Data Analysis:

    • Convert absorbance values to Pi concentration using a standard curve.

    • Calculate the ATPase activity (µmol Pi/min/mg myosin).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a dose-response curve to determine the IC₅₀ value.[1]

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is achieved via the reduction of its precursor, para-nitroblebbistatin.

G cluster_synthesis Synthesis Pathway start para-nitroblebbistatin reagents NH4HCO2 (Ammonium Formate) Pd black (Palladium Catalyst) CH3OH (Methanol), RT, 18h start->reagents Reduction product This compound reagents->product

Caption: Synthesis of this compound from para-nitroblebbistatin.[12]

Myosin II Inhibition Mechanism

This compound, like blebbistatin, inhibits myosin II by trapping it in a state with low affinity for actin, thereby preventing force production.

G cluster_cycle Myosin II ATPase Cycle Inhibition M_ATP Myosin-ATP (Low Actin Affinity) M_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly Bound) M_ADP_Pi->AM_ADP_Pi Binds Actin AM_ADP Actin-Myosin-ADP (Rigor State) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM_ADP_Pi->AM_ADP BLOCKED AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) inhibitor This compound inhibitor->M_ADP_Pi Binds & Stabilizes

Caption: Inhibition of the myosin II cycle by this compound.[13][14]

Experimental Workflow: Phototoxicity Assay

A logical workflow for assessing the phototoxicity of a compound in a cell-based imaging experiment.

G cluster_workflow Phototoxicity Assay Workflow A 1. Plate fluorescently labeled HeLa cells B 2. Add Compounds - Control (DMSO) - 50 µM p-amino-Blebbistatin - 50 µM Blebbistatin A->B C 3. Time-lapse confocal microscopy (12 hours, 37°C, 5% CO2) B->C D 4. Acquire images (e.g., every 10 min) C->D E 5. Analyze Cell Morphology & Viability D->E F Result: No phototoxicity with p-amino-Blebbistatin E->F G Result: Severe phototoxicity with Blebbistatin E->G

Caption: Workflow for comparing phototoxicity in live cells.[1][7]

Conclusion

This compound represents a significant advancement over blebbistatin for researchers studying myosin II-dependent processes. Its high water solubility, lack of intrinsic fluorescence, and, most importantly, its photostability make it an invaluable tool for modern quantitative cell biology.[1][2] By eliminating the confounding variables of phototoxicity and fluorescent interference, this compound allows for more accurate and reliable data acquisition in demanding applications such as long-term live-cell imaging and high-resolution microscopy. While its inhibitory potency is slightly lower than that of blebbistatin, its superior physicochemical properties provide a decisive advantage for in vivo and in vitro experiments.

References

Para-aminoblebbistatin: A Technical Guide to Solubility in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin, a derivative of blebbistatin, is a widely utilized small molecule inhibitor of non-muscle myosin II ATPase activity.[1][2] Its utility in research, particularly in studies of cytokinesis, cell migration, and blebbing, is well-established.[1][2][3] A critical consideration for its effective use is its solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and various aqueous buffers, complete with quantitative data, experimental protocols, and visual diagrams to aid in experimental design and execution. The addition of a 4'-amino group significantly enhances the water solubility of this compound compared to its parent compound, blebbistatin, while also reducing phototoxicity and inherent fluorescence.[1][2][4][5]

Data Presentation: Solubility of this compound

The following tables summarize the quantitative solubility data for this compound in DMSO and aqueous buffer systems.

Table 1: Solubility in Organic Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO~12.5~40.6[1]
DMSO10~32.5[2][5]
DMSO50 (recommended stock)162.6[6]
Dimethyl formamide (B127407) (DMF)~20~65.0[1][2][5]

Molecular Weight of this compound: 307.4 g/mol [1][5]

Table 2: Solubility in Aqueous Buffers

Aqueous Buffer SystemConcentration (mg/mL)Molar Concentration (µM)Source(s)
1:1 DMF:PBS (pH 7.2)~0.5~1626[1][2][5]
Water-based buffers with 0.1% DMSO300 - 420 (equilibrium)[6]
Assay buffer with 0.1% DMSO298 ± 2.5 (equilibrium)[4]
Assay buffer with 1% DMSO426 ± 1.7 (equilibrium)[4]

Experimental Protocols

Understanding the methodologies used to determine solubility is crucial for interpreting the data and for designing new experiments. Below are detailed protocols for preparing this compound solutions and for determining its solubility.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

G cluster_0 Preparation of this compound Stock Solution in DMSO A Weigh this compound (crystalline solid) B Add appropriate volume of DMSO to achieve desired concentration (e.g., 10-50 mM) A->B C Vortex or sonicate until fully dissolved B->C D Purge with an inert gas (e.g., nitrogen or argon) to minimize oxidation C->D E Aliquot into smaller volumes to limit freeze-thaw cycles D->E F Store at -20°C for long-term stability E->F G cluster_0 Preparation of Aqueous Working Solution A Start with a concentrated This compound stock solution in DMSO or DMF B Determine the required final concentration in the aqueous buffer A->B C Add the stock solution to the aqueous buffer of choice (e.g., PBS, HEPES buffer) while vortexing B->C D Ensure the final concentration of the organic solvent (DMSO/DMF) is compatible with the intended assay C->D E Use the freshly prepared aqueous solution immediately D->E G cluster_0 Shake-Flask Method for Solubility Determination A Add an excess amount of This compound to the aqueous buffer of interest B Agitate the suspension at a constant temperature to allow it to reach equilibrium A->B C Centrifuge or filter the suspension to remove undissolved solid B->C D Carefully collect the supernatant C->D E Determine the concentration of This compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) D->E F The measured concentration represents the equilibrium solubility E->F G cluster_0 Signaling Pathway of this compound MyosinII Non-muscle Myosin II Actin Actin Filaments MyosinII->Actin interacts with ATP_hydrolysis ATP Hydrolysis MyosinII->ATP_hydrolysis binds ATP Contraction Cellular Processes (e.g., Cytokinesis, Migration, Blebbing) Actin->Contraction leads to ATP_hydrolysis->MyosinII energizes myosin head p_amino This compound p_amino->MyosinII inhibits ATPase activity

References

Para-aminoblebbistatin: A Technical Guide to a Photostable Myosin II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-aminoblebbistatin is a derivative of the well-established non-muscle myosin II (NMII) inhibitor, blebbistatin. Developed to overcome the limitations of its parent compound, this compound offers significantly improved physicochemical and photophysical properties, making it a superior tool for studying the roles of myosin II in various cellular processes. Key advantages include high water solubility, photostability, and a lack of fluorescence and phototoxicity, which are critical for live-cell imaging and in vivo studies.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (3aS)-1-(4-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one, is the (S)-enantiomer, which is the active form.[1][2] The addition of an amino group at the para position of the phenyl ring is the key modification from blebbistatin, conferring its advantageous properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3aS)-1-(4-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one[2][4][5]
Synonyms p-amino-Blebbistatin, (S)-4'-amino-Blebbistatin, (–)-4'-amino-Blebbistatin[1][2]
CAS Number 2097734-03-5[2][6]
Molecular Formula C₁₈H₁₇N₃O₂[1][2]
Molecular Weight 307.35 g/mol [2][7]
Appearance Crystalline solid[1]
Purity ≥95%[1][8]
Solubility DMSO: ~12.5 mg/mLDMF: ~20 mg/mLAqueous Buffer (e.g., PBS): ~0.5 mg/mL (with 1:1 DMF)Water: ~400-440 µM[1][3][7]
Storage Store as solid at -20°C for ≥ 4 years. Stock solutions in DMSO can be stored at -80°C for 6 months.[1][6]

Photophysical Properties

A significant drawback of blebbistatin is its degradation upon exposure to blue light (450-490 nm), which leads to the formation of cytotoxic intermediates and inherent fluorescence that can interfere with imaging studies.[1][4] this compound was specifically designed to mitigate these issues.

Table 2: Photophysical and Phototoxicity Profile

PropertyThis compoundBlebbistatin (for comparison)Reference
Fluorescence Non-fluorescentFluorescent (Abs: ~430 nm, Em: ~560 nm in DMSO)[2][3][9]
Photostability Stable under blue light irradiation (>440 nm)Degrades under blue light (450-490 nm)[2][3][10]
Phototoxicity Non-phototoxicPhototoxic upon irradiation[3][9][11]
Cytotoxicity (dark) Non-cytotoxicCytotoxic at higher concentrations or with prolonged exposure[3][10]
UV/Vis (λmax) 245, 299, 429 nmNot specified[1]
Extinction Coeff. 6860 M⁻¹cm⁻¹ (in water at 427 nm)9900 M⁻¹cm⁻¹ (in DMSO at 450 nm)Not specified[10]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of myosin II, a motor protein essential for cellular processes such as cytokinesis, cell migration, and contraction.[6][12] Its mechanism of action mirrors that of blebbistatin. It inhibits the Mg-ATPase activity of the myosin II motor domain.[4][6] The inhibitor binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, specifically the myosin-ADP-Pi complex, thereby preventing the force-producing power stroke.[13]

dot

Myosin_II_Inhibition cluster_0 Myosin II ATPase Cycle cluster_1 Inhibition M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP Acto-Myosin-ADP (Rigor-like) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Acto-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP + ATP (Dissociation) pAB This compound pAB->M_ADP_Pi Binds & Traps Complex

Caption: Mechanism of Myosin II inhibition by this compound.

Table 3: Inhibitory Activity (IC₅₀) of this compound on Myosin II Isoforms

Species/Myosin IsoformAssay TypeIC₅₀ (µM)Reference
Rabbit Skeletal Muscle Myosin S1Basal ATPase~1.3[6][9][10]
Rabbit Skeletal Muscle Myosin S1Actin-activated ATPase~0.47[10][14]
Dictyostelium discoideum Myosin II MDActin-activated ATPase~6.6[6][9][10]
Human Non-muscle Myosin 2A MDATPase9[7]
Human Non-muscle Myosin 2B MDATPase20[7]
Human Non-muscle Myosin 2C MDATPase7.2[7]
Pig Cardiac MyosinATPase5.3[7]
Chicken Smooth Muscle Myosin S1ATPase13[7]
HeLa CellsProliferation17.8[6][14]

Upstream Regulation of Non-Muscle Myosin II

The activity of non-muscle myosin II (NMII) is primarily regulated by the phosphorylation of its regulatory light chain (RLC) on Serine-19 and Threonine-18.[12][15] This phosphorylation event is controlled by several upstream signaling pathways, most notably the RhoA/ROCK pathway and Ca²⁺/Calmodulin-dependent myosin light chain kinase (MLCK).[16] Activation of these kinases leads to RLC phosphorylation, which promotes the unfolding of the myosin hexamer from a compact, inactive state to an extended, active state capable of assembling into bipolar filaments that drive cellular contraction.[15][17]

dot

Signaling_Pathway Stimuli Extracellular Signals (e.g., Growth Factors, GPCR Ligands) RhoA RhoA-GTP Stimuli->RhoA CaM Ca²⁺/Calmodulin Stimuli->CaM ROCK ROCK RhoA->ROCK RLC Myosin Regulatory Light Chain (RLC) ROCK->RLC phosphorylates MLCK MLCK CaM->MLCK MLCK->RLC phosphorylates RLC_P RLC-P NMII_inactive NMII (Inactive) NMII_active NMII (Active) Filament Assembly NMII_inactive->NMII_active RLC-P Contraction Actomyosin Contraction NMII_active->Contraction pAB This compound pAB->NMII_active inhibits ATPase

Caption: Key signaling pathways regulating Non-Muscle Myosin II activity.

Experimental Protocols & Methodologies

Synthesis of this compound

This compound is synthesized via the reduction of its precursor, para-nitroblebbistatin.

  • Reaction: Reduction of para-nitroblebbistatin.

  • Reagents and Conditions:

  • Procedure: The reaction is typically carried out at room temperature for approximately 18 hours.[18] The palladium catalyst facilitates the reduction of the nitro group to an amino group using ammonium formate as the hydrogen donor.

Preparation of Stock and Working Solutions

Due to its improved solubility, preparing solutions of this compound is more straightforward than for blebbistatin.

  • Stock Solution (e.g., 50 mM): Dissolve the crystalline solid in 100% DMSO. Purge with an inert gas like nitrogen or argon and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

  • Working Solution (Aqueous Buffer): For cell culture or in vitro assays, dilute the DMSO stock solution directly into the aqueous buffer (e.g., PBS, cell media, HEPES buffer) to the final desired concentration. The final DMSO concentration should typically be kept low (e.g., <1%) to avoid solvent effects. This compound is stable in aqueous solution and does not precipitate at working concentrations (e.g., up to 440 µM).[1][3]

In Vitro Myosin ATPase Activity Assay (Representative Protocol)

This protocol describes a general method to measure the inhibitory effect of this compound on the actin-activated ATPase activity of a myosin II motor domain construct (e.g., skeletal muscle myosin subfragment-1, SkS1).

  • Reagents:

    • Myosin II S1 fragment

    • F-actin

    • Assay Buffer (e.g., 20mM HEPES pH 7.3, 40mM NaCl, 4mM MgCl₂)

    • ATP

    • This compound (serial dilutions from DMSO stock)

    • Phosphate (B84403) detection reagent (e.g., malachite green)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, F-actin, and myosin S1 in a 96-well plate.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a short period.

    • Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).

    • Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a set time.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

    • Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

dot

Workflow_ATPase_Assay start Start prep_reagents Prepare Reagents (Myosin, Actin, Buffer, ATP) start->prep_reagents mix Mix Myosin, Actin, Buffer & Inhibitor in Plate prep_reagents->mix prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 25°C initiate->incubate stop Stop Reaction & Add Pi Detection Reagent incubate->stop measure Measure Absorbance (Phosphate Released) stop->measure analyze Plot Data & Calculate IC₅₀ measure->analyze end End analyze->end

Caption: General workflow for an in vitro Myosin II ATPase inhibition assay.

Conclusion

This compound represents a significant advancement over blebbistatin for the study of myosin II-dependent processes. Its high water solubility, lack of fluorescence, photostability, and low toxicity make it an ideal inhibitor for a wide range of applications, particularly in live-cell fluorescence microscopy and in vivo animal models where the limitations of blebbistatin are most pronounced.[3] This guide provides the core technical data and methodologies to enable researchers to effectively utilize this powerful molecular tool.

References

Para-aminoblebbistatin: An In-depth Technical Guide to its Inhibition of Myosin II Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a water-soluble, photostable, and non-fluorescent derivative of blebbistatin, a widely used small-molecule inhibitor of myosin II.[1][2] Its favorable physicochemical properties make it a valuable tool for studying the diverse cellular functions of myosin II, including muscle contraction, cell division, migration, and adhesion.[1][3] This technical guide provides a comprehensive overview of the inhibitory activity of this compound against various myosin II isoforms, detailed experimental protocols for assessing its potency, and visualization of relevant signaling pathways.

Data Presentation: IC50 of this compound and Related Compounds

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a target myosin II isoform by 50%. The following table summarizes the reported IC50 values for this compound against several myosin II isoforms. For comparative purposes, IC50 values for the parent compound, (-)-blebbistatin, against non-muscle myosin IIA and IIB are also included.

CompoundMyosin II IsoformSpecies/SystemIC50 (µM)Reference
This compound Skeletal Muscle Myosin S1 (SkS1)Rabbit1.3[4]
Dictyostelium discoideum Myosin II Motor Domain (DdMD)6.6[4]
HeLa Cell Proliferation (non-muscle myosin II dependent)Human17.8[1][4]
(-)-Blebbistatin Non-muscle Myosin IIAVertebrate0.5 - 5[5][6]
Non-muscle Myosin IIBVertebrate0.5 - 5[5][6]
Smooth Muscle Myosin~80[6]

Experimental Protocols: Determination of Myosin II ATPase Activity and IC50

The IC50 values of myosin inhibitors are typically determined by measuring the actin-activated Mg-ATPase activity of the myosin motor domain in the presence of varying concentrations of the inhibitor. The following is a generalized protocol synthesized from established methods for determining the IC50 of this compound.[7][8][9][10]

Principle

The assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released over time. The rate of Pi release is then plotted against the inhibitor concentration to determine the IC50.

Materials
  • Purified myosin II isoform (e.g., heavy meromyosin or subfragment 1)

  • Actin, purified and polymerized into F-actin

  • This compound stock solution (in DMSO or appropriate solvent)

  • Assay Buffer: e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA[7]

  • ATP solution (with a tracer amount of [γ-³²P]ATP for radioactive detection, or non-radioactive for colorimetric methods)

  • Stop Solution (e.g., a solution containing sulfuric acid and silicotungstic acid for radioactive assays, or a malachite green-based reagent for colorimetric assays)[7]

  • Scintillation cocktail and counter (for radioactive assays) or a spectrophotometer (for colorimetric assays)

Procedure
  • Preparation of Reaction Mixtures:

    • In a series of microfuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of actin, and varying concentrations of this compound.

    • Include a control tube with no inhibitor (vehicle control) and a blank tube with no enzyme.

    • Pre-incubate the tubes at the desired assay temperature (e.g., 37°C).[7]

  • Initiation of the Reaction:

    • Add a fixed concentration of the myosin II isoform to each tube to start the reaction.[7]

    • Vortex briefly to ensure thorough mixing.

  • Incubation and Termination:

    • Incubate the reactions for a fixed period during which the ATP hydrolysis is linear.

    • Stop the reaction by adding the stop solution at precise time intervals.[7]

  • Quantification of Inorganic Phosphate (Pi):

    • Radioactive Method:

      • Following the addition of the stop solution, add an isobutanol:benzene (or toluene) mixture to extract the phosphomolybdate complex containing the ³²P.[7]

      • Measure the radioactivity of an aliquot of the organic phase using a scintillation counter.[7]

    • Colorimetric Method (e.g., Malachite Green):

      • Follow the specific instructions for the malachite green reagent to develop the color.

      • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis for each inhibitor concentration, typically expressed as nmol Pi/min/mg myosin.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - Myosin II - F-Actin - Assay Buffer - ATP ([γ-³²P]ATP) - Inhibitor Stock mixtures Create Reaction Mixtures: - Varying [Inhibitor] - Constant [Myosin], [Actin] reagents->mixtures initiation Initiate Reaction: Add Myosin to Mixtures mixtures->initiation incubation Incubate at Constant Temperature initiation->incubation termination Terminate Reaction: Add Stop Solution incubation->termination quantification Quantify Pi Release: - Scintillation Counting or - Spectrophotometry termination->quantification calculation Calculate ATPase Rate & % Inhibition quantification->calculation ic50 Determine IC50: Dose-Response Curve calculation->ic50

Caption: Workflow for determining the IC50 of a myosin II inhibitor.

Myosin II Activation Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpcr GPCR / RTK rhoa RhoA-GDP (inactive) gpcr->rhoa GEFs rhoa_gtp RhoA-GTP (active) rhoa->rhoa_gtp GTP rhoa_gtp->rhoa GAPs rock ROCK rhoa_gtp->rock activates mlcp MLC Phosphatase rock->mlcp inhibits mlc Myosin Light Chain (MLC) rock->mlc phosphorylates p_mlc p-MLC mlcp->p_mlc dephosphorylates mlc->p_mlc myosin_inactive Myosin II (inactive, folded) myosin_active Myosin II (active, extended) myosin_inactive->myosin_active p-MLC contraction Stress Fiber Formation & Contraction myosin_active->contraction actin Actin Filaments actin->contraction

Caption: Rho-ROCK signaling pathway regulating myosin II activity.

References

Methodological & Application

Application Notes and Protocols for Para-aminoblebbistatin Treatment in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a photostable and non-fluorescent derivative of blebbistatin, a selective inhibitor of non-muscle myosin II (NMII).[1][2] NMII is a motor protein crucial for various cellular processes, including cell division, migration, and adhesion. By inhibiting the ATPase activity of NMII, this compound disrupts the formation and contraction of the actin-myosin network, making it a valuable tool for studying the roles of NMII in cellular functions.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on HeLa cells, a widely used human cervical cancer cell line. The key advantages of this compound over its parent compound, blebbistatin, include its high solubility in aqueous buffers, lack of phototoxicity and cytotoxicity, making it ideal for long-term live-cell imaging experiments.[3][4]

Data Presentation

The following table summarizes the effective working concentrations of this compound for various applications in HeLa cells, as derived from published research.

ApplicationCell LineConcentrationIncubation TimeObserved EffectReference
Inhibition of Cell Proliferation HeLa0-50 µM72 hoursIC50 of 17.8 µM[1][5]
Promotion of Cell Migration HeLa20 µM24 hoursIncreased cell motility in wound healing assay[5][6]
Live-Cell Imaging / Inhibition of Cytokinesis HeLa Kyoto50 µMUp to 3 daysNo phototoxicity observed during 12-hour imaging; inhibition of cytokinesis[6]
General Myosin II Inhibition HeLa50 µMNot specifiedUsed to affect myosin activity and cellular activity[6]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[5]

  • Reconstitution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution, for example, 10 mM or 50 mM.[4]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability, protected from light.[1] For use, thaw the stock solution and dilute it to the desired working concentration in pre-warmed cell culture medium. It is recommended to not store the aqueous working solution for more than one day.[5]

General HeLa Cell Culture
  • Culture Medium: Grow HeLa cells (e.g., ATCC CCL-2) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture the cells when they reach 80-90% confluency. Wash the cells with PBS, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed them at an appropriate dilution.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

  • Cell Seeding: Seed HeLa cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 20 µM) or a vehicle control. It is recommended to use a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.

  • Imaging: Capture images of the scratch at the same position immediately after creating the wound (0 hours) and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial wound area.

Immunofluorescence Staining for Non-Muscle Myosin II

This protocol allows for the visualization of the non-muscle myosin II cytoskeleton.

  • Cell Seeding and Treatment: Seed HeLa cells on glass coverslips in a 24-well plate. Once the cells have attached and reached the desired confluency, treat them with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a non-muscle myosin II isoform (e.g., NMHC-IIA) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate them with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) cytotoxicity Cytotoxicity Assay (MTT) prep_stock->cytotoxicity Dilute to working conc. migration Wound Healing Assay prep_stock->migration Dilute to working conc. immunofluorescence Immunofluorescence prep_stock->immunofluorescence Dilute to working conc. culture_cells Culture HeLa Cells culture_cells->cytotoxicity Seed cells culture_cells->migration Seed cells culture_cells->immunofluorescence Seed cells analyze_cyto Calculate IC50 cytotoxicity->analyze_cyto analyze_mig Measure Wound Closure migration->analyze_mig analyze_if Image and Analyze Myosin II Localization immunofluorescence->analyze_if

Caption: Experimental workflow for studying the effects of this compound on HeLa cells.

signaling_pathway cluster_input cluster_target Cellular Target cluster_downstream Downstream Effects para_amino This compound atpase ATPase Activity para_amino->atpase Inhibits myosin_ii Non-Muscle Myosin II (NMII) myosin_ii->atpase actin_myosin Actin-Myosin Network Contraction atpase->actin_myosin Drives cytokinesis Cytokinesis actin_myosin->cytokinesis Regulates cell_migration Cell Migration actin_myosin->cell_migration Regulates cell_adhesion Cell Adhesion actin_myosin->cell_adhesion Regulates

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Para-aminoblebbistatin in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a highly specific, cell-permeable inhibitor of non-muscle myosin II ATPase activity.[1][2] It is a derivative of blebbistatin designed to overcome some of its predecessor's significant limitations, making it an invaluable tool for studying the roles of myosin II in various cellular processes through live-cell imaging.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.

Mechanism of Action

This compound functions as a potent and selective inhibitor of myosin II.[5] It specifically targets the ATPase activity of the myosin head, binding to a pocket between the nucleotide-binding site and the actin-binding cleft.[6] This binding event traps the myosin in a state with low affinity for actin, effectively uncoupling the ATP hydrolysis cycle from force production and cellular contraction.[6][7] This inhibition of the actin-myosin interaction leads to the disruption of cytokinesis, cell migration, and other myosin II-dependent processes.[1][8]

cluster_0 Myosin II ATPase Cycle cluster_1 Inhibition by this compound M_ATP Myosin-ATP M_ADP_P Myosin-ADP-Pi M_ATP->M_ADP_P ATP Hydrolysis AM_ADP_P Actin-Myosin-ADP-Pi M_ADP_P->AM_ADP_P Binds Actin Inhibited_Complex Myosin-ADP-Pi-PAB Complex (Low Actin Affinity) M_ADP_P->Inhibited_Complex Inhibition AM_ADP Actin-Myosin-ADP (Power Stroke) AM_ADP_P->AM_ADP Pi Release AM Actin-Myosin (Rigor State) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) PAB This compound PAB->Inhibited_Complex Inhibited_Complex->AM_ADP_P

Figure 1. Mechanism of Myosin II Inhibition.

Advantages of this compound over Blebbistatin

This compound was developed to address several drawbacks of blebbistatin, making it a superior choice for live-cell imaging applications.

  • Photostability: Unlike blebbistatin, which degrades under blue light (450-490 nm) into cytotoxic byproducts, this compound is photostable.[1][2] This stability is crucial for long-term time-lapse imaging experiments that require repeated fluorescent excitation.

  • Reduced Phototoxicity: The photostability of this compound directly contributes to its significantly lower phototoxicity.[4][9] Cells treated with this compound show normal morphology and viability even after prolonged exposure to light, whereas blebbistatin-treated cells often exhibit rounding and cell death.[9]

  • Non-Fluorescent: this compound is non-fluorescent, eliminating the issue of its own fluorescence interfering with the signals from fluorescent proteins or dyes used in imaging.[8][10]

  • Higher Water Solubility: this compound has a significantly higher aqueous solubility (~400 µM) compared to blebbistatin (around 10 µM), which simplifies its use in cell culture media and reduces the risk of precipitation.[4][8]

  • Low Cytotoxicity: Even in the absence of light, this compound exhibits lower cytotoxicity compared to blebbistatin.[3][11]

Quantitative Data

Table 1: Comparison of Blebbistatin and this compound
PropertyBlebbistatinThis compound
Mechanism of Action Myosin II ATPase Inhibitor[8]Myosin II ATPase Inhibitor[5]
Water Solubility ~10 µM[8]~400 µM[8]
Photostability Unstable in blue light (450-490 nm)[1]Photostable[1][2]
Phototoxicity Phototoxic[1]Non-phototoxic[4][9]
Fluorescence Fluorescent (emits at ~490-560 nm)[8]Non-fluorescent[8][10]
Cytotoxicity Cytotoxic[3]Low cytotoxicity[3][11]
Table 2: IC50 Values of this compound
Myosin Isoform/PreparationIC50 Value
Rabbit Skeletal Muscle Myosin S11.3 µM[5]
Dictyostelium discoideum Myosin II Motor Domain6.6 µM[5]
HeLa Cell Proliferation (72h)17.8 µM[5]

Experimental Protocols

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10-50 mM in DMSO) working Prepare Working Solution (Dilute stock in media) stock->working culture Culture Cells to Desired Confluency treat Treat Cells with this compound (e.g., 5-50 µM) culture->treat incubate Incubate for Desired Time (e.g., 30 min - 24 h) treat->incubate image Live-Cell Imaging incubate->image analyze Image and Data Analysis image->analyze

Figure 2. Experimental Workflow.

Protocol 1: Preparation of Stock and Working Solutions

Materials:

  • This compound (crystalline solid)[1]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Stock Solution Preparation (e.g., 10 mM):

  • This compound is typically supplied as a crystalline solid.[1] To prepare a 10 mM stock solution, dissolve 3.07 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[5] The stock solution is stable for at least one month at -20°C and up to six months at -80°C.[5]

Working Solution Preparation:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mix gently by pipetting or inverting the tube.

  • Use the working solution immediately. Do not store aqueous solutions of this compound for more than one day.[1]

Protocol 2: General Live-Cell Imaging with this compound

Materials:

  • Cells cultured on an appropriate imaging dish or plate (e.g., glass-bottom dishes)

  • Prepared working solution of this compound in cell culture medium

  • Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Seed your cells on the imaging dish and allow them to adhere and grow to the desired confluency.

  • When ready for imaging, replace the existing culture medium with the freshly prepared working solution of this compound.

  • The optimal concentration of this compound can vary depending on the cell type and the specific process being studied. A starting concentration range of 5-25 µM is recommended.[10] For complete inhibition of blebbing in M2 cells, concentrations of 25-50 µM have been used.[10] For inhibiting cytokinesis in COS-7 cells, an EC50 of 2.9 µM was reported for the related compound para-nitroblebbistatin.[12]

  • The required incubation time will also vary. For acute inhibition of myosin II activity, an incubation of 30 minutes to 2 hours is often sufficient.[13] For studying longer-term effects like inhibition of cytokinesis, incubation times of up to 24 hours may be necessary.[14]

  • Place the imaging dish in the environmental chamber of the live-cell imaging system.

  • Set up your imaging parameters. While this compound is photostable, it is always good practice in live-cell imaging to minimize light exposure to reduce general phototoxicity to the cells.[15] Use the lowest laser power and shortest exposure time that provide an adequate signal-to-noise ratio.

  • Acquire time-lapse images at the desired intervals.

Protocol 3: Assessing Cytotoxicity of this compound

It is recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line and experimental duration.

Materials:

  • Your cell line of interest

  • 96-well plates

  • This compound working solutions at a range of concentrations (e.g., 0, 5, 10, 25, 50, 100 µM)

  • A viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit with reagents like FDA and Propidium Iodide)[14]

Procedure:

  • Seed your cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Remove the medium and replace it with the prepared this compound working solutions at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the cells for the intended duration of your live-cell imaging experiment (e.g., 12, 24, or 48 hours).

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the appropriate signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of viable cells for each concentration relative to the vehicle control. This will help you determine the concentration range that does not significantly impact cell viability under your experimental conditions.

Summary

This compound is a superior alternative to blebbistatin for live-cell imaging studies of myosin II function. Its photostability, low phototoxicity, and high solubility make it an ideal tool for researchers. By following the protocols outlined in this document, scientists can effectively utilize this compound to investigate the dynamic roles of myosin II in a wide range of cellular processes.

References

Application Notes and Protocols for Using Para-aminoblebbistatin to Inhibit Cytokinesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Para-aminoblebbistatin is a potent, cell-permeable inhibitor of non-muscle myosin II (NMII), a key motor protein involved in the constriction of the contractile ring during cytokinesis.[1][2][3][4][5] As a derivative of blebbistatin, this compound offers significant advantages, including improved water solubility, photostability, and reduced cytotoxicity, making it an ideal tool for studying cytokinesis and for high-throughput screening of cytokinesis inhibitors.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound to inhibit cytokinesis in cultured cells, along with methods for quantifying its effects.

Mechanism of Action

This compound functions by specifically inhibiting the ATPase activity of non-muscle myosin IIA and IIB.[1][4][5][7] It traps the myosin in a state with low affinity for actin by binding to the myosin-ADP-Pi complex and slowing the release of phosphate.[7][8][9] This prevents the power stroke of the myosin motor, thereby inhibiting the contraction of the actomyosin (B1167339) ring required for the physical separation of daughter cells during cytokinesis.[2][10] This inhibition ultimately leads to the formation of binucleated or multinucleated cells.[6][11][12]

Signaling Pathway of Non-Muscle Myosin II in Cytokinesis

The regulation of non-muscle myosin II (NMII) activity during cytokinesis is a complex process orchestrated by several signaling pathways, with the RhoA GTPase pathway playing a central role. Upon activation, RhoA initiates a cascade that leads to the phosphorylation of the myosin regulatory light chain (MRLC), which in turn activates NMII, promoting its assembly into bipolar filaments and its motor activity. These activated NMII filaments then interact with actin filaments to generate the contractile force necessary for cleavage furrow ingression.

Cytokinesis_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Myosin II Regulation cluster_2 Actomyosin Contractility RhoA_GTP Active RhoA (GTP-bound) GAPs RhoGAPs RhoA_GTP->GAPs Inactivates ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK Activates MLC_Kinase Myosin Light Chain Kinase (MLCK) RhoA_GTP->MLC_Kinase Activates RhoA_GDP Inactive RhoA (GDP-bound) RhoA_GDP->RhoA_GTP GDP/GTP Exchange GEFs RhoGEFs GEFs->RhoA_GDP Activates GAPs->RhoA_GTP Myosin_Phosphatase Myosin Phosphatase (PP1M) ROCK->Myosin_Phosphatase Inhibits pMRLC Phosphorylated MRLC ROCK->pMRLC Phosphorylates MLC_Kinase->pMRLC Phosphorylates Myosin_Phosphatase->pMRLC Dephosphorylates MRLC Myosin Regulatory Light Chain (MRLC) NMII_inactive Inactive NMII (folded) pMRLC->NMII_inactive Activates NMII_active Active NMII (filamentous) NMII_inactive->NMII_active Assembly Actin_Filaments Actin Filaments Contractile_Ring Contractile Ring Formation & Constriction Cytokinesis Cytokinesis Contractile_Ring->Cytokinesis NMII_activeActin_Filaments NMII_activeActin_Filaments NMII_activeActin_Filaments->Contractile_Ring

Caption: Signaling pathway of non-muscle myosin II regulation in cytokinesis.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants of this compound in various cell lines and assays.

ParameterCell Line/SystemValueReference
IC₅₀ Rabbit Skeletal Muscle Myosin S11.3 µM[1]
IC₅₀ Dictyostelium discoideum Myosin II Motor Domain6.6 µM[1]
IC₅₀ HeLa cell proliferation (72 h)17.8 µM[1]
EC₅₀ COS-7 cell cytokinesis inhibition5.3 µM[6]
Effective Concentration HeLa cell migration promotion (24 h)20 µM[1]
Effective Concentration Zebrafish embryo C-start reflex inhibition2-20 µM[1]
Positive Control Concentration COS-7 cell cytokinesis assay (24 h)20 µM[6][12]

Experimental Protocols

Protocol 1: Inhibition of Cytokinesis in Cultured Cells

This protocol describes a general method for treating cultured cells with this compound to induce a cytokinesis block, resulting in multinucleated cells.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Cell line of interest (e.g., HeLa, COS-7)

  • Multi-well cell culture plates (e.g., 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store the stock solution at -20°C, protected from light.[1] this compound is soluble in DMSO at approximately 12.5 mg/ml.[4]

  • Cell Seeding: Seed the cells of interest into a multi-well plate at a density that allows for cell division during the experiment. Allow the cells to adhere and enter the exponential growth phase (typically 24 hours).

  • Prepare Working Solutions: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. A typical concentration range to test is 1-50 µM.[1] For a positive control for complete cytokinesis inhibition in COS-7 cells, a concentration of 20 µM is recommended.[6][12] It is crucial to ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the cells for a period sufficient for one or more cell cycles (e.g., 24-48 hours).[6][13][14][15][16]

  • Analysis: Following incubation, cells can be analyzed for multinucleation using various microscopy techniques as described in Protocol 2.

Protocol 2: Quantification of Cytokinesis Inhibition by Nuclei-to-Cell Ratio (NCR)

This assay provides a robust method for quantifying the extent of cytokinesis inhibition by measuring the increase in multinucleated cells.[6][13][14][15][16]

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • A fluorescent dye for cytoplasmic staining (e.g., fluorescein (B123965) diacetate - FDA)

  • Propidium iodide (PI) or another viability dye (to exclude dead cells)

  • Automated fluorescence microscope or high-content imaging system

  • Image analysis software

Procedure:

  • Staining:

    • Prepare a staining solution containing Hoechst 33342, FDA, and PI in cell culture medium or PBS according to the manufacturer's recommendations.

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the staining solution to each well and incubate for a sufficient time (e.g., 15-30 minutes) at 37°C.

  • Imaging:

    • Acquire images of the stained cells using an automated fluorescence microscope. Use appropriate filter sets to capture images of the nuclei (blue), cytoplasm of living cells (green), and nuclei of dead cells (red).

    • Acquire multiple fields of view per well to ensure robust data.

  • Image Analysis:

    • Use image analysis software to segment and count the number of nuclei (from the Hoechst channel) and the number of living cells (from the FDA channel).

    • Exclude any dead cells (PI-positive) from the analysis.

  • Calculation of Nuclei-to-Cell Ratio (NCR):

    • Calculate the NCR for each condition using the following formula: NCR = (Total number of nuclei in living cells) / (Total number of living cells)

    • An increase in the NCR indicates an inhibition of cytokinesis.

  • Data Analysis:

    • Plot the NCR against the concentration of this compound.

    • Fit the dose-response curve to a suitable model (e.g., the Hill equation) to determine the EC₅₀ value.[6]

Experimental Workflow for Cytokinesis Inhibition Assay

The following diagram illustrates the workflow for the cell-based assay to quantify the inhibition of cytokinesis.

Cytokinesis_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis p1 Seed Cells in Multi-well Plate e1 Treat Cells with Compound p1->e1 p2 Prepare this compound Dilutions p2->e1 e2 Incubate (24-48h) e1->e2 d1 Stain Nuclei, Cytoplasm, & Dead Cells e2->d1 d2 Automated Fluorescence Microscopy d1->d2 a1 Image Segmentation & Object Counting d2->a1 a2 Calculate Nuclei-to-Cell Ratio (NCR) a1->a2 a3 Generate Dose-Response Curve & Calculate EC50 a2->a3

Caption: Workflow for a cell-based cytokinesis inhibition assay.

Troubleshooting and Considerations

  • Solubility: While more soluble than blebbistatin, ensure this compound is fully dissolved in DMSO before preparing working solutions. For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve it in an organic solvent like DMSO or DMF.[4]

  • Phototoxicity: this compound is significantly more photostable and less phototoxic than blebbistatin.[4][5][6][17] However, for very long-term live-cell imaging experiments, it is still good practice to minimize light exposure.

  • Cytotoxicity: this compound exhibits low cytotoxicity at effective concentrations for inhibiting cytokinesis.[6] However, it is always advisable to perform a cytotoxicity assay in parallel, especially when using a new cell line or higher concentrations. The ratio of dead nuclei to total nuclei can be used as a simultaneous measure of cytotoxicity.[6][13][14][15][16]

  • Cell Line Dependence: The effective concentration of this compound may vary between different cell lines due to differences in NMII isoform expression and other factors. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

References

Application Notes and Protocols: Para-aminoblebbistatin in Zebrafish Embryo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Para-aminoblebbistatin, a photostable and non-cytotoxic derivative of blebbistatin, is a highly specific inhibitor of non-muscle myosin II ATPase activity. Its utility in zebrafish embryo studies is rapidly growing due to its potent ability to uncouple excitation-contraction and inhibit cell migration and contractility with minimal off-target effects. This document provides detailed application notes and protocols for the use of this compound in key areas of zebrafish embryonic research.

Application 1: Cardiac Function and Imaging

Application Note: this compound is an invaluable tool for studying cardiac physiology and for high-resolution imaging of the zebrafish heart. By reversibly inhibiting myocardial contraction, it eliminates motion artifacts during fluorescence microscopy, enabling precise measurement of calcium dynamics and other intracellular processes.[1] This is particularly useful for studying excitation-contraction coupling and the effects of genetic mutations or pharmacological agents on cardiac function.

Quantitative Data: Effects of this compound on Cardiac Parameters
ParameterConditionAtriumVentricleReference
Systolic Ca2+ (Twitch-4 emission ratio) Untreated~1.6~1.7[2]
75 µM PAB (2h)~2.1~2.2[2]
Diastolic Ca2+ (Twitch-4 emission ratio) Untreated~1.2~1.2[2]
75 µM PAB (2h)~1.5~1.5[2]
Ca2+ Transient Amplitude Untreated~0.4~0.5[2]
75 µM PAB (2h)~0.6~0.7[2]
Atrial CaT Frequency (min-1) Untreated~180N/A[2]
75 µM PAB (2h)~140N/A[2]
Experimental Protocol: Inhibition of Cardiac Contraction for Calcium Imaging

Objective: To reversibly arrest the heartbeat in zebrafish larvae for stable calcium imaging.

Materials:

  • Zebrafish larvae (e.g., 3 days post-fertilization, dpf) expressing a genetically encoded calcium indicator (e.g., Tg(myl7:Twitch-4)).

  • This compound (PAB) stock solution (e.g., 10 mM in DMSO).

  • E3 embryo medium.

  • Mounting medium (e.g., 1.5% low-melting-point agarose).

  • Microscope slides with depressions.

  • Confocal or fluorescence microscope.

Procedure:

  • Prepare a working solution of 75 µM PAB in E3 medium from the stock solution.

  • Incubate 3 dpf zebrafish larvae in the 75 µM PAB solution for 2 hours at 28.5°C.[1]

  • As a control, incubate a separate group of larvae in E3 medium with the corresponding concentration of DMSO.

  • After incubation, mount the larvae in 1.5% low-melting-point agarose (B213101) on a depression slide.

  • Orient the larvae for optimal imaging of the heart (e.g., ventral or lateral view).

  • Allow the agarose to solidify, then cover with E3 medium containing 75 µM PAB to prevent washout.

  • Proceed with fluorescence imaging to capture calcium transients. Heart contraction should be significantly suppressed.[1]

  • Washout (Optional): To confirm the reversibility of the effect, transfer the larvae from the agarose to fresh E3 medium. Change the medium several times over a period of 2-4 hours. Re-mount and image to observe the return of cardiac contraction.

Application 2: Modeling and Rescue of Genetic Disorders

Application Note: this compound can be used to investigate the role of hypercontractility in genetic disorders and to test potential therapeutic strategies. In a zebrafish model of MYH3-associated distal arthrogryposis, which involves muscle hypercontraction, treatment with this compound normalized the notochord phenotype, demonstrating that the phenotype is mechanically induced by excessive muscle tension.[3][4]

Quantitative Data: Phenotypic Rescue of Notochord Defects

While a precise percentage of rescue is not provided, the phenotype was qualitatively assessed and scored.

Phenotype ScoreDescriptionUntreated smyhc1R673H/R673HPAB-treated smyhc1R673H/R673HReference
Normal 0 visible abnormalitiesRarePredominant[5]
Mild 1 notochord curve or kinkCommonRare[5]
Moderate Multiple notochord curves or kinksCommonAbsent[5]
Severe Multiple kinks severely distorting the bodyCommonAbsent[5]
Experimental Protocol: Rescue of Notochord Defects in a Disease Model

Objective: To assess the effect of myosin II inhibition on developmental defects caused by muscle hypercontractility.

Materials:

  • Zebrafish embryos from a relevant genetic cross (e.g., smyhc1R673H/+ intercross).

  • This compound (PAB) stock solution.

  • E3 embryo medium.

  • Petri dishes.

  • Stereomicroscope for phenotype scoring.

Procedure:

  • Collect embryos at the 1-4 cell stage.

  • Prepare a working solution of PAB in E3 medium. A range of concentrations may need to be tested (e.g., 10-50 µM).

  • Dechorionate the embryos enzymatically or manually.

  • At a specific developmental stage (e.g., 4 hours post-fertilization, hpf), place the embryos in the PAB solution.

  • Incubate the embryos at 28.5°C until the desired stage for analysis (e.g., 2 dpf).

  • As a control, treat sibling embryos with E3 medium containing the equivalent concentration of DMSO.

  • At 2 dpf, observe the embryos under a stereomicroscope and score the notochord phenotype based on a predefined scale (e.g., normal, mild, moderate, severe kinks).[5]

  • Quantify the percentage of embryos in each phenotypic category for both treated and control groups.

Application 3: Inhibition of Cell Migration

Application Note: Non-muscle myosin II is a key driver of amoeboid cell migration, including that of primordial germ cells (PGCs) and neural crest cells (NCCs).[6][7] this compound can be used to dissect the role of myosin II-dependent contractility in these processes. Due to its low phototoxicity, it is particularly well-suited for live imaging studies of migrating cells. While specific protocols for PGC and NCC migration in embryos using this compound are not yet widely published, protocols using blebbistatin can be adapted.

Experimental Protocol: Inhibition of Neural Crest Cell Migration (Adapted from Blebbistatin Protocols)

Objective: To investigate the role of myosin II in the epithelial-to-mesenchymal transition (EMT) and migration of neural crest cells.

Materials:

  • Zebrafish embryos from a transgenic line labeling NCCs (e.g., Tg(sox10:EGFP)).

  • This compound (PAB) stock solution.

  • E3 embryo medium.

  • Mounting medium for live imaging (e.g., 0.8% low-melting-point agarose).

  • Confocal microscope with time-lapse capabilities.

Procedure:

  • Collect embryos and raise them to the desired developmental stage for the onset of NCC migration (e.g., 6-somite stage, ~12 hpf).

  • Prepare a working solution of PAB in E3 medium. Based on blebbistatin protocols, a starting concentration of 25-50 µM is recommended.[8] It is advisable to perform a dose-response curve to determine the optimal concentration.

  • Dechorionate the embryos.

  • Mount the embryos in low-melting-point agarose on a glass-bottom dish for live imaging.

  • After the agarose has set, cover the embryos with E3 medium containing the desired concentration of PAB (or DMSO for controls).

  • Acclimate the embryos on the microscope stage for 15-20 minutes.

  • Perform time-lapse confocal microscopy of the hindbrain or trunk region to visualize NCC delamination and migration.

  • Analyze the resulting time-lapse series to quantify cell behaviors such as blebbing, delamination rate, migration speed, and distance.

Visualizations

Signaling Pathway and Experimental Workflows

Myosin_II_Inhibition PAB This compound MyosinII Non-Muscle Myosin II ATPase PAB->MyosinII Inhibits Contraction Actomyosin Contraction MyosinII->Contraction Drives Actin Actin Filaments Actin->Contraction Migration Cell Migration & Shape Change Contraction->Migration

Mechanism of this compound Action.

Zebrafish_Treatment_Workflow Start Collect Zebrafish Embryos (1-4 cell stage) Dechorionate Dechorionate Embryos Start->Dechorionate Treatment Incubate in this compound (or DMSO control) in E3 Medium Dechorionate->Treatment Incubate Incubate at 28.5°C to Desired Stage (e.g., 2 dpf) Treatment->Incubate Analysis Analysis Incubate->Analysis LiveImaging Live Imaging (e.g., Cardiac function, Cell migration) Analysis->LiveImaging Phenotyping Phenotypic Scoring (e.g., Notochord morphology) Analysis->Phenotyping

General Experimental Workflow for PAB Treatment.

References

Application Notes and Protocols for para-aminoblebbistatin in Cell Migration and Blebbing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a highly specific, cell-permeable inhibitor of non-muscle myosin II (NMII) ATPases.[1] It is a derivative of blebbistatin designed to overcome some of its significant limitations, making it a superior tool for studying the roles of NMII in various cellular processes, particularly cell migration and blebbing.[2][3] Non-muscle myosin II is a key motor protein involved in generating the force for a variety of cellular functions, including cytokinesis, cell adhesion, and cell motility.[4][5] By inhibiting NMII, this compound allows for the dissection of these processes in live and fixed cells.

This document provides detailed application notes and protocols for the effective use of this compound in cell migration and blebbing assays.

Key Advantages of this compound

Compared to its parent compound, blebbistatin, this compound offers several critical advantages for researchers:

  • Enhanced Solubility: this compound exhibits significantly higher water solubility (approximately 440 µM) compared to blebbistatin (less than 10 µM), preventing precipitation in aqueous buffers and ensuring more consistent and effective concentrations in cell culture media.[2][6][7]

  • Photostability and Reduced Phototoxicity: Unlike blebbistatin, which is photolabile and becomes cytotoxic upon exposure to blue light (450-490 nm), this compound is photostable and non-phototoxic.[1][8][9] This makes it ideal for long-term live-cell imaging studies using fluorescence microscopy without inducing artifacts or cell death.[9]

  • Non-Fluorescent: this compound is non-fluorescent, eliminating potential interference with fluorescent probes used in multicolor imaging experiments.[2][10]

  • Low Cytotoxicity: this compound demonstrates low cytotoxicity in the dark, further enhancing its suitability for live-cell experiments where maintaining cell health is paramount.[2][11]

Mechanism of Action

This compound, like blebbistatin, inhibits the ATPase activity of non-muscle myosin II.[4] It traps the myosin in a low-affinity state for actin by blocking the release of phosphate (B84403) (Pi) from the myosin-ADP-Pi complex.[5][12] This prevents the power stroke of the myosin motor, thereby inhibiting the contraction of the actomyosin (B1167339) cytoskeleton. This targeted inhibition allows for the specific investigation of myosin II-dependent cellular processes.

Data Presentation

Table 1: Physicochemical Properties of this compound vs. Blebbistatin
PropertyThis compoundBlebbistatinReference(s)
Molecular Weight 307.4 g/mol 291.3 g/mol [1]
Water Solubility ~440 µM< 10 µM[2][6][7]
Phototoxicity NoYes (with >440 nm light)[9][11]
Fluorescence NoYes[2][10]
Cytotoxicity (in dark) NoYes[11][13]
Table 2: Recommended Working Concentrations for Cellular Assays
Assay TypeCell Line ExampleRecommended Concentration RangeIncubation TimeReference(s)
Cell Migration (Wound Healing) HeLa20 µM24 hours[9]
Inhibition of Blebbing M2 Melanoma10-50 µMVaries[2]
Cytokinesis Inhibition COS-7, HeLa20-50 µM24-72 hours[4][14][15]
Live-Cell Imaging HeLa Kyoto50 µMUp to 12 hours[9]
Table 3: IC50 Values for Myosin II Inhibition
Myosin TypeIC50 (this compound)IC50 (Blebbistatin)Reference(s)
Rabbit Skeletal Muscle Myosin S1 ~1.3 µM0.5-5 µM[2][11]
Dictyostelium discoideum Myosin II ~6.6 µM0.5-5 µM[2][11]
Non-muscle Myosin IIA/IIB Not explicitly stated, but effective in cells0.5-5 µM[1]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration.

Materials:

  • Cells of interest (e.g., HeLa)

  • Culture plates (e.g., 24-well plate)

  • Pipette tips (p200) or a dedicated scratch tool

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to form a confluent monolayer.

  • Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours.

  • Creating the Scratch: Create a "wound" in the monolayer by scraping a straight line with a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound (e.g., 20 µM). Include a vehicle control (DMSO) at the same final concentration.

  • Imaging: Immediately capture images of the scratch at designated locations (time 0).

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis: Measure the area of the cell-free region at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay measures the migration of individual cells through a porous membrane towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for a 24-well plate)

  • Cells of interest

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Add the desired concentration of this compound to the cell suspension and incubate for 30 minutes at 37°C.

  • Assay Setup: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the Transwell insert. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 20 minutes. Then, stain the cells with Crystal Violet solution for 15 minutes.

  • Washing and Drying: Gently wash the inserts with water and allow them to air dry.

  • Imaging and Quantification: Image the stained cells using a microscope. To quantify, destain the cells with a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution.

Protocol 3: Inhibition of Cell Blebbing

This protocol is for observing the effect of this compound on membrane blebbing, which is often induced by cellular stress or apoptosis.

Materials:

  • Cells known to exhibit blebbing (e.g., M2 melanoma cells)

  • Glass-bottom dishes for imaging

  • Inducing agent for blebbing (optional, e.g., ATP depletion agents)

  • This compound stock solution

  • Live-cell imaging microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

  • Induction of Blebbing (Optional): If studying induced blebbing, treat the cells with the inducing agent.

  • Treatment: Add this compound at the desired concentration (e.g., 50 µM) to the medium.

  • Live-Cell Imaging: Immediately begin time-lapse imaging using a phase-contrast or DIC microscope to observe changes in cell morphology and blebbing activity.

  • Analysis: Quantify the number of blebbing cells or the size and dynamics of blebs over time in treated versus control cells.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 Cellular Processes cluster_1 Actomyosin Cytoskeleton cluster_2 Myosin II ATPase Cycle Cell Migration Cell Migration Cell Blebbing Cell Blebbing Cytokinesis Cytokinesis ActinFilament Actin Filament Contraction Actomyosin Contraction ActinFilament->Contraction MyosinII Non-Muscle Myosin II MyosinII->Contraction ATP_Binding ATP Binding MyosinII->ATP_Binding Contraction->Cell Migration Contraction->Cell Blebbing Contraction->Cytokinesis ATP_Hydrolysis ATP Hydrolysis (Myosin-ADP-Pi) ATP_Binding->ATP_Hydrolysis Pi_Release Pi Release ATP_Hydrolysis->Pi_Release Power_Stroke Power Stroke Pi_Release->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release ADP_Release->ATP_Binding p_aminoblebbistatin This compound p_aminoblebbistatin->Pi_Release Inhibits

Caption: Mechanism of this compound action on the myosin II ATPase cycle.

Experimental Workflow: Wound Healing Assay

G Start Start Cell_Seeding Seed cells to form a confluent monolayer Start->Cell_Seeding Scratch Create a scratch in the monolayer Cell_Seeding->Scratch Wash Wash with PBS to remove debris Scratch->Wash Treatment Add medium with This compound or vehicle control Wash->Treatment Imaging_T0 Image scratch at Time 0 Treatment->Imaging_T0 Incubation Incubate at 37°C Imaging_T0->Incubation Imaging_Timepoints Image at subsequent time points Incubation->Imaging_Timepoints Analysis Measure wound area and calculate closure Imaging_Timepoints->Analysis End End Analysis->End

Caption: Workflow for a wound healing (scratch) assay.

Logical Relationship: Advantages over Blebbistatin

G cluster_0 Limitations of Blebbistatin cluster_1 Advantages of this compound Blebbistatin Blebbistatin Low_Solubility Low Water Solubility Blebbistatin->Low_Solubility Phototoxicity Phototoxicity Blebbistatin->Phototoxicity Fluorescence Fluorescence Blebbistatin->Fluorescence Cytotoxicity Cytotoxicity Blebbistatin->Cytotoxicity High_Solubility High Water Solubility Low_Solubility->High_Solubility Improved in Photostability Photostability Phototoxicity->Photostability Improved in Non_Fluorescent Non-Fluorescent Fluorescence->Non_Fluorescent Improved in Low_Cytotoxicity Low Cytotoxicity Cytotoxicity->Low_Cytotoxicity Improved in p_aminoblebbistatin This compound High_Solubility->p_aminoblebbistatin Photostability->p_aminoblebbistatin Non_Fluorescent->p_aminoblebbistatin Low_Cytotoxicity->p_aminoblebbistatin

Caption: Key advantages of this compound over blebbistatin.

References

Preparing a Stock Solution of para-Aminoblebbistatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin is a highly soluble, photostable, and non-fluorescent derivative of blebbistatin, a selective inhibitor of non-muscle myosin II ATPases.[1][2] These characteristics make it an invaluable tool for studying the roles of myosin II in various cellular processes, including cell migration, cytokinesis, and adhesion, particularly in live-cell imaging applications where phototoxicity and fluorescence interference are major concerns.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions and summarizes key quantitative data to facilitate its effective use in research and drug development.

Quantitative Data Summary

The following tables provide a summary of the physical, chemical, and biological properties of this compound for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight307.4 g/mol [1]
AppearanceCrystalline solid[1]
Purity≥95%[1]
UV/Vis. λmax245, 299, 429 nm[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO~10-12.5 mg/mL[1][3]
DMF~20 mg/mL[1]
Water-based buffers (containing 0.1%-1% DMSO)300-420 µM[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Table 3: Recommended Storage Conditions

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years[1]
Stock Solution in DMSO/DMF-20°C or -80°C1 month at -20°C, 6 months at -80°C (protect from light)[5]
Aqueous SolutionNot Recommended for storage > 1 day[1]

Table 4: Inhibitory Concentrations (IC50) of this compound

Myosin TypeIC50Reference
Rabbit skeletal muscle myosin S1 basal ATPase activity~1.3 µM[4]
Rabbit skeletal muscle myosin S1 actin-activated ATPase activity~0.47 µM[4]
Dictyostelium discoideum myosin II motor domain actin-activated ATPase activity~6.6 µM[4]
Dictyostelium discoideum myosin II motor domain basal ATPase activity~6.7 µM[4]
Human, slow-twitch muscle fiber (beta myosin)~11 µM[4]
Pig left ventricle, isolated cardiac myosin ATPase activity5.2 µM[4]
HeLa cell proliferation (72 h)17.8 µM[5]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Inert gas (e.g., argon or nitrogen)

Procedure:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound. For a 10 mM stock solution, you will need 3.074 mg for 1 mL of DMSO.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be required to fully dissolve the compound.[6]

  • (Optional) Inert Gas Purge: To enhance stability, the solvent can be purged with an inert gas before use, and the headspace of the stock solution vial can be flushed with the gas before sealing.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[5] When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[5]

Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] To prepare an aqueous working solution, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1] It is not recommended to store aqueous solutions for more than one day.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of non-muscle myosin II.[5] It binds to the myosin-ADP-Pi complex, preventing the release of phosphate (B84403) and subsequent power stroke, thereby inhibiting the ATPase activity of myosin II and blocking the contraction of the actin-myosin network.[5][7] This mechanism is crucial for its effects on cellular processes such as cytokinesis, cell migration, and bleb formation.[1][8]

G cluster_0 Cellular Process cluster_1 Inhibitor Actin Filament Actin Filament Myosin II Myosin II Actin Filament->Myosin II Binds to Actomyosin Contraction Actomyosin Contraction Myosin II->Actomyosin Contraction Drives This compound This compound This compound->Myosin II Inhibits ATPase Activity

Caption: Inhibition of Myosin II by this compound.

Experimental Workflow: Preparing and Using a this compound Stock Solution

The following diagram outlines the general workflow from receiving the solid compound to its application in a cell-based assay.

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Para-Aminoblebbistatin in Cardiac Muscle Contraction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminoblebbistatin, a derivative of the well-known myosin II inhibitor blebbistatin, has emerged as a superior molecular tool for investigating the mechanisms of cardiac muscle contraction and for the development of novel cardiac therapies. Its enhanced properties, including high water solubility, photostability, and lack of fluorescence and cytotoxicity, overcome the significant limitations of its parent compound.[1][2] These attributes make this compound an ideal reagent for a wide range of applications in cardiac research, from high-resolution imaging to in vivo studies.

This document provides detailed application notes and experimental protocols for the use of this compound in cardiac muscle contraction research. It is intended to guide researchers in harnessing the full potential of this potent and specific inhibitor of cardiac myosin II.

Mechanism of Action

This compound is a selective inhibitor of myosin II, the motor protein responsible for generating force and shortening of the cardiac sarcomere. It specifically targets the ATPase activity of the myosin heavy chain. The primary mechanism of action involves binding to a pocket on the myosin head, which stabilizes the myosin-ADP-Pi complex in a state with low affinity for actin.[3] This prevents the formation of strongly-bound cross-bridges and the subsequent power stroke, leading to a dose-dependent inhibition of muscle contraction.[4][5] This uncoupling of excitation from contraction occurs without significantly affecting intracellular calcium transients or action potentials at effective concentrations.[6]

Advantages of this compound over Blebbistatin

The utility of blebbistatin in research has been hampered by several adverse properties. This compound was developed to address these shortcomings, offering significant advantages for researchers:

  • Photostability: Unlike blebbistatin, which is photolabile and can produce cytotoxic byproducts upon exposure to blue light, this compound is photostable.[2][7] This makes it suitable for long-term imaging experiments, including fluorescence microscopy, without inducing phototoxicity.[8]

  • Non-Fluorescent: Blebbistatin exhibits intrinsic fluorescence, which can interfere with the use of other fluorescent probes in imaging studies. This compound is non-fluorescent, eliminating this source of experimental noise.[1][2]

  • High Water Solubility: this compound has a significantly higher aqueous solubility (approximately 400 µM) compared to blebbistatin (around 10 µM).[1][2] This facilitates the preparation of experimental solutions and is advantageous for in vivo applications.

  • Low Cytotoxicity: this compound demonstrates markedly lower cytotoxicity compared to blebbistatin, allowing for longer-term studies on cells and tissues with minimal off-target effects.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's inhibitory activity from various published studies.

ParameterMyosin Isoform/Cell TypeValueReference(s)
IC50 Rabbit Skeletal Muscle Myosin S1 (SkS1)1.3 µM[1][4]
Dictyostelium discoideum Myosin II Motor Domain (DdMD)6.6 µM[1][4]
HeLa Cell Proliferation (72h)17.8 µM[4]
Effective Concentration Inhibition of Zebrafish Embryo Myocardial Contraction2-20 µM[4]
Suppression of Zebrafish Larvae Heart Contraction75 µM[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2 or other aqueous buffer of choice

  • Sterile microcentrifuge tubes

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 307.36 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound, add 325.3 µL of DMSO for a 10 mM stock solution).

    • Vortex thoroughly to ensure complete dissolution. The solubility in DMSO is approximately 10 mg/mL.[9]

    • Purge the headspace of the tube with an inert gas to prevent oxidation.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[4]

  • Working Solution Preparation:

    • For most in vitro experiments, the DMSO stock solution can be diluted directly into the aqueous experimental buffer.

    • To improve solubility in aqueous buffers, first dissolve this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute with the aqueous buffer of choice.[9] For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[9]

    • Prepare working solutions fresh on the day of the experiment. It is not recommended to store aqueous solutions for more than one day.[9]

    • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Protocol 2: Myosin ATPase Activity Assay

This protocol is adapted from established methods for measuring myosin ATPase activity and can be used to determine the IC50 of this compound.

Materials:

  • Purified cardiac myosin or myosin subfragment-1 (S1)

  • This compound working solutions (various concentrations)

  • Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 50 mM KCl, 4 mM MgCl2, 1 mM DTT

  • ATP solution (e.g., 100 mM stock in water, pH 7.0)

  • Malachite green reagent or other phosphate (B84403) detection system

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Cardiac myosin/S1 to a final concentration of ~50-100 nM

      • This compound working solution to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO).

    • Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the ATPase reaction by adding ATP to a final concentration that is at or below the Km for the specific myosin isoform (e.g., 2-5 mM).

    • Mix gently and start a timer.

  • Reaction Termination and Phosphate Detection:

    • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring that less than 20% of the ATP is consumed to maintain steady-state kinetics.

    • Stop the reaction by adding a quenching solution (e.g., SDS or perchloric acid, depending on the phosphate detection method).

    • Add the malachite green reagent according to the manufacturer's instructions and incubate for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Calculate the rate of phosphate release for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Contractility Measurement in Isolated Cardiac Muscle Preparations

This protocol describes the measurement of isometric contraction in isolated cardiac muscle strips (e.g., papillary muscles or trabeculae).

Materials:

  • Isolated cardiac muscle preparation

  • Organ bath system with force transducer and electrical stimulation capabilities

  • Krebs-Henseleit solution (or similar physiological saline), gassed with 95% O2 / 5% CO2, maintained at 37°C

  • This compound working solutions

  • Data acquisition system

Procedure:

  • Muscle Preparation and Mounting:

    • Isolate a suitable cardiac muscle preparation (e.g., left ventricular papillary muscle from a mouse or rat heart).

    • Mount the preparation in the organ bath between a fixed hook and a force transducer.

    • Superfuse the muscle with oxygenated Krebs-Henseleit solution at a constant temperature.

  • Equilibration and Baseline Recording:

    • Allow the muscle to equilibrate for at least 60 minutes, stimulating it at a physiological frequency (e.g., 1-5 Hz).

    • Stretch the muscle to the length that produces maximal developed force (Lmax).

    • Record baseline contractile parameters, including peak twitch force, time to peak tension, and relaxation time.

  • Application of this compound:

    • Introduce this compound into the superfusate at the desired final concentration.

    • Allow sufficient time for the drug to equilibrate and exert its effect (this may be slower than for blebbistatin).[10]

    • Record the contractile parameters at steady-state for each concentration.

  • Data Analysis:

    • Measure the changes in peak twitch force, time to peak tension, and relaxation kinetics in the presence of different concentrations of this compound.

    • Express the data as a percentage of the baseline values.

    • Plot the percentage of inhibition of peak twitch force against the inhibitor concentration to generate a dose-response curve and determine the EC50.

Protocol 4: Analysis of Cardiac Function in Zebrafish Embryos

This protocol is designed to assess the effect of this compound on the beating heart of live zebrafish embryos.

Materials:

  • Zebrafish embryos (e.g., 48-72 hours post-fertilization)

  • E3 embryo medium

  • This compound working solutions in E3 medium

  • Microscope with a high-speed camera

  • Image analysis software

Procedure:

  • Embryo Preparation:

    • Collect zebrafish embryos and maintain them in E3 medium at 28.5°C.

    • Dechorionate the embryos if necessary.

    • Anesthetize the embryos (e.g., with tricaine) to prevent movement during imaging.

  • Treatment with this compound:

    • Transfer individual embryos or small groups to wells of a multi-well plate containing E3 medium with different concentrations of this compound (e.g., 2 µM, 5 µM, 10 µM, 20 µM).[4] Include a vehicle control group.

    • Incubate the embryos for a defined period (e.g., 1-4 hours).

  • Imaging and Data Acquisition:

    • Place the embryos on a microscope slide with a depression or in a specialized imaging chamber.

    • Using a high-speed camera, record videos of the beating heart. Capture multiple cardiac cycles for each embryo.

  • Data Analysis:

    • Use image analysis software to measure cardiac parameters such as:

      • Heart rate (beats per minute)

      • Fractional shortening of the ventricle (as a measure of contractility)

      • Ejection fraction

    • Compare the cardiac parameters between the control and this compound-treated groups.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of any observed effects.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Mechanism of Action Myosin Cardiac Myosin Head ADP_Pi ADP + Pi Myosin->ADP_Pi hydrolyzes ATP Actin Actin Filament Contraction Muscle Contraction Actin->Contraction Strong binding & Power stroke ATP ATP ATP->Myosin binds ADP_Pi->Actin Weakly binds Relaxation Muscle Relaxation ADP_Pi->Relaxation Prevents strong binding to Actin pAB This compound pAB->ADP_Pi Binds to & Stabilizes Myosin-ADP-Pi Complex

Caption: Mechanism of this compound action on the cardiac cross-bridge cycle.

G cluster_1 Experimental Workflow start Start: Isolate Cardiac Preparation prep Prepare this compound Solutions start->prep baseline Record Baseline Contractile Function prep->baseline treat Treat with this compound (Dose-Response) baseline->treat record Record Post-Treatment Contractile Function treat->record analyze Data Analysis (e.g., IC50/EC50 determination) record->analyze end End: Determine Inhibitory Effect analyze->end

Caption: General experimental workflow for assessing this compound's effects.

G cluster_2 Signaling Pathway in Cardiomyocyte Contraction AP Action Potential Ca_Influx L-type Ca2+ Channel (Ca2+ Influx) AP->Ca_Influx RyR Ryanodine Receptor (RyR) Ca_Influx->RyR Ca_Release Ca2+ Release from SR (Calcium-Induced Calcium Release) RyR->Ca_Release SR Sarcoplasmic Reticulum (SR) Ca_TnC Ca2+ binds to Troponin C (TnC) Ca_Release->Ca_TnC Tropomyosin Tropomyosin Shift Ca_TnC->Tropomyosin Actin_Myosin Actin-Myosin Interaction Tropomyosin->Actin_Myosin Contraction Contraction Actin_Myosin->Contraction pAB This compound pAB->Inhibition Inhibition->Actin_Myosin

Caption: Signaling pathway of cardiac muscle excitation-contraction coupling showing the point of inhibition by this compound.

References

Application Notes: Long-Term Cell Culture Treatment with Para-Aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Para-aminoblebbistatin is a highly soluble, photostable, and non-fluorescent derivative of blebbistatin, a selective inhibitor of non-muscle myosin II (NMII) ATPases.[1][2] These characteristics make it a superior tool for long-term cell culture studies and live-cell imaging applications where the limitations of blebbistatin, such as poor solubility, phototoxicity, and cytotoxicity, are significant drawbacks.[2][3] this compound inhibits the ATPase activity of NMII, thereby blocking the formation and contraction of the actin-myosin network, which is crucial for various cellular processes including cell division, migration, and adhesion.[4]

Mechanism of Action

Non-muscle myosin II is a key motor protein that, in conjunction with actin filaments, generates the contractile forces necessary for a multitude of cellular functions. The activity of NMII is regulated by the phosphorylation of its regulatory light chain (RLC). This phosphorylation is controlled by upstream signaling pathways involving small Rho GTPases such as RhoA, Rac, and Cdc42, which in turn activate kinases like Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK).[1]

This compound exerts its inhibitory effect by binding to the myosin head in a state with ADP and phosphate (B84403) bound, which slows down phosphate release.[5] This action traps the myosin in a low actin-affinity state, preventing the power stroke and subsequent force generation.[5] Consequently, this leads to a relaxation of the actomyosin (B1167339) cytoskeleton.

Applications in Long-Term Cell Culture

The unique properties of this compound make it an invaluable tool for researchers and drug development professionals investigating cellular processes that are dependent on actomyosin contractility over extended periods. Key applications include:

  • Studying Chronic Effects of Myosin II Inhibition: Long-term treatment allows for the investigation of cellular adaptations to sustained inhibition of contractility, which is relevant for understanding chronic disease states and the long-term efficacy of potential therapeutics.

  • Cancer Research: Investigating the role of cell contractility in tumor progression, invasion, and metastasis. Long-term studies can help elucidate the effects on cell sorting within tumors and the epithelial-mesenchymal transition (EMT).[4]

  • Neuroscience: Examining the role of myosin II in neuronal development, axon guidance, and synaptic plasticity.[6][7] Long-term inhibition can be used to study its involvement in neurite outgrowth and regeneration.[5][8]

  • Cardiac Research: While this compound primarily targets non-muscle myosin II, its parent compound, blebbistatin, has been used to study cardiac muscle contractility.[9][10] The improved properties of this compound may offer advantages in long-term studies of cardiac cell culture models.

  • Drug Development: As a tool compound, it can be used to validate non-muscle myosin II as a therapeutic target and to screen for novel inhibitors with improved pharmacological profiles.

Advantages over Blebbistatin

  • High Water Solubility: this compound is significantly more soluble in aqueous buffers than blebbistatin, allowing for the preparation of stable, high-concentration stock solutions and preventing precipitation in culture media.[2]

  • Photostability: It is not degraded by blue light, making it ideal for long-term live-cell imaging studies without the concern of generating phototoxic byproducts.[2][11]

  • Low Cytotoxicity: It exhibits significantly lower cytotoxicity compared to blebbistatin, enabling long-term experiments with minimal impact on cell viability.[2][12]

  • Non-Fluorescent: Its lack of intrinsic fluorescence avoids interference with fluorescent probes used in imaging experiments.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its effects on various cellular parameters.

Table 1: Physicochemical and In Vitro Inhibitory Properties

PropertyValueReference
Solubility in Aqueous Buffer (0.1% DMSO) ~300 µM[2]
IC50 for Rabbit Skeletal Muscle Myosin S1 1.3 µM[4]
IC50 for Dictyostelium discoideum Myosin II Motor Domain 6.6 µM[4]

Table 2: Effects on Cellular Functions

Cell LineParameterConcentrationDurationObserved EffectReference
HeLa Proliferation (IC50)17.8 µM72 hoursInhibition of cell proliferation[2][4]
HeLa Migration (Wound Healing)20 µM24 hoursIncreased cell motility[2][13]
COS-7 Cytokinesis20 µM24 hoursInduction of binucleated cells[7][14]
MDA-MB-231 Spheroid Compaction100 µM-Less effective compaction[4]
Fibroblasts Elastic Modulus-30-60 minDecrease from ~20 kPa to ~8 kPa[15]
Hepatic Stellate Cells Adhesion (activated)12.5 - 50 µM-Decreased cell adhesion[16]
Mature Dendritic Cells Migration in confinement (1.5 µm pores)--75% inhibition of passage[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

    • Sterile microcentrifuge tubes

  • Procedure:

    • This compound is soluble in DMSO at approximately 12.5 mg/mL and in DMF at approximately 20 mg/mL.[18]

    • To prepare a 10 mM stock solution in DMSO (MW: 307.35 g/mol ), dissolve 3.07 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[4]

Protocol 2: Long-Term 2D Cell Culture Treatment

  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Cell culture flasks or plates

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells at a lower density than for short-term experiments to accommodate for reduced proliferation and to avoid confluency between media changes. A starting density of 20-30% confluency is recommended.

    • Treatment Initiation: The day after seeding, replace the medium with fresh complete medium containing the desired final concentration of this compound. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO).

    • Maintenance:

      • Change the culture medium containing fresh this compound every 2-3 days to ensure a constant concentration of the inhibitor and to replenish nutrients.[11]

      • Monitor cell morphology and viability regularly using phase-contrast microscopy.

    • Passaging:

      • When the cells reach 70-80% confluency, they need to be passaged.

      • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

      • Neutralize the trypsin with complete medium containing the appropriate concentration of this compound.

      • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium containing this compound.

      • Seed the cells into new culture vessels at a lower density.

Protocol 3: Wound Healing Assay for Cell Migration

  • Materials:

    • Cells cultured to confluence in 6-well plates

    • This compound

    • Sterile 200 µL pipette tip or cell scraper

    • Microscope with a camera

  • Procedure:

    • Culture cells to form a confluent monolayer.

    • Create a "wound" by gently scraping a straight line across the monolayer with a sterile pipette tip.

    • Wash the cells with PBS to remove dislodged cells.

    • Replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

    • Quantify the rate of wound closure by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ).

Protocol 4: Immunofluorescence Staining for Cytoskeletal and Adhesion Proteins

  • Materials:

    • Cells cultured on glass coverslips

    • This compound

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibodies (e.g., anti-vinculin, anti-paxillin)

    • Fluorescently labeled secondary antibodies

    • Phalloidin (B8060827) conjugated to a fluorophore (for F-actin)

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides and image using a fluorescence microscope.

Visualizations

G cluster_upstream Upstream Regulators cluster_downstream Downstream Effects RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) ROCK ROCK RhoGTPases->ROCK activates MLCK MLCK RhoGTPases->MLCK activates RLC Myosin Regulatory Light Chain (RLC) ROCK->RLC MLCK->RLC phosphorylates pRLC Phosphorylated RLC (pRLC) NMII_active NMII (Active) Filament Assembly pRLC->NMII_active NMII_inactive NMII (Inactive) NMII_inactive->NMII_active promotes Actomyosin Actomyosin Contraction NMII_active->Actomyosin Actin Actin Filaments Actin->Actomyosin CellProcesses Cellular Processes: - Migration - Adhesion - Cytokinesis Actomyosin->CellProcesses p_aminoblebbistatin This compound p_aminoblebbistatin->Actomyosin inhibits

Caption: Signaling pathway of non-muscle myosin II regulation and its inhibition by this compound.

G start Start: Seed Cells at Low Density treat Day 1: Add this compound (or vehicle control) start->treat maintain Every 2-3 Days: - Change medium with fresh inhibitor - Monitor cell morphology treat->maintain check_confluency Check Confluency maintain->check_confluency check_confluency->maintain < 70-80% passage Passage Cells: - Trypsinize - Resuspend in medium with inhibitor - Re-seed at low density check_confluency->passage >= 70-80% assay Perform Endpoint Assays: - Proliferation - Migration - Immunofluorescence - etc. check_confluency->assay Experiment Duration Met passage->maintain end End of Experiment assay->end

Caption: Experimental workflow for long-term cell culture treatment with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Para-aminoblebbistatin for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using para-aminoblebbistatin in their experiments. The information is tailored for scientists and drug development professionals to help mitigate potential issues, particularly concerning phototoxicity.

Troubleshooting Guide & FAQs

Q1: I am still observing signs of phototoxicity (e.g., cell blebbing, vacuole formation, cell death) even though I am using the less phototoxic this compound. What could be the issue?

A1: While this compound is significantly less phototoxic than blebbistatin, cellular stress and damage can still occur under suboptimal imaging conditions. Here are some factors to consider and troubleshoot:

  • High Illumination Intensity: Even though this compound is more stable, high-intensity light, especially from lasers on confocal microscopes, can still induce phototoxicity.

    • Recommendation: Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. Start with a low laser power (e.g., 1-5%) and gradually increase it only if necessary.

  • Prolonged Exposure Times: Long exposure times per frame can increase the total light dose delivered to the cells.

    • Recommendation: Use the shortest possible exposure time that allows for clear image acquisition. Consider using more sensitive detectors (e.g., EMCCD or sCMOS cameras) that require less light.

  • Frequent Imaging: Acquiring images too frequently over a long period can lead to cumulative photodamage.

    • Recommendation: Reduce the frequency of image acquisition to the minimum required to capture the dynamics of your biological process of interest.

  • Suboptimal Wavelength: Although this compound is designed to be stable under blue light, using shorter wavelengths (e.g., UV or near-UV) can still be more damaging to cells.

    • Recommendation: Whenever possible, use longer excitation wavelengths (e.g., green or red fluorescent proteins) to minimize phototoxicity.[1]

  • High Drug Concentration: While this compound is less cytotoxic than blebbistatin, very high concentrations could still have off-target effects or contribute to cellular stress.

    • Recommendation: Perform a dose-response curve to determine the lowest effective concentration for your specific cell type and experiment.

Q2: My cells look unhealthy or are dying after prolonged incubation with this compound, even without imaging. What should I do?

A2: If you observe cytotoxicity in the dark, it is likely unrelated to phototoxicity. Here are some potential causes and solutions:

  • Drug Concentration: The optimal concentration of this compound can vary between cell types. A concentration that is effective in one cell line may be cytotoxic in another.

    • Recommendation: Titrate the concentration of this compound to find the optimal balance between myosin II inhibition and cell viability for your specific cells.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or DMF, can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%). Prepare a concentrated stock solution and dilute it appropriately.

  • Cell Culture Conditions: Unhealthy cells are more susceptible to any experimental manipulation, including drug treatment.

    • Recommendation: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment. Maintain optimal cell culture conditions (temperature, CO2, humidity).

  • Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[2]

    • Recommendation: Prepare fresh dilutions of this compound in your culture medium from a frozen stock solution for each experiment.

Q3: How do I prepare a stock solution of this compound and what is a good starting concentration for my experiments?

A3: Proper preparation and use of this compound are crucial for successful experiments.

  • Stock Solution Preparation:

    • This compound is soluble in organic solvents like DMSO and DMF at concentrations of approximately 12.5 mg/mL and 20 mg/mL, respectively.[2]

    • To prepare a stock solution, dissolve the crystalline solid in your solvent of choice. It is recommended to purge the solvent with an inert gas before dissolving the compound.[2]

    • For long-term storage, aliquot the stock solution and store it at -20°C or -80°C, protected from light.[3] MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month.[3][4]

  • Working Concentration:

    • The effective working concentration can range from 2 µM to 100 µM, depending on the cell type and the specific biological question.[3][5][6]

    • A common starting concentration for many cell lines is in the range of 10-50 µM.[5][6]

    • It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Quantitative Data Summary

The following table provides a comparative summary of the properties of (-)-blebbistatin, para-nitroblebbistatin, and this compound.

Property(-)-Blebbistatinpara-NitroblebbistatinThis compound
Phototoxicity High, especially with blue light (450-490 nm)[2]Non-phototoxic[7]Non-phototoxic[8]
Cytotoxicity Cytotoxic, even without irradiation[7]Non-cytotoxic[7]Non-cytotoxic[8]
Fluorescence Fluorescent, can interfere with imaging[8]Non-fluorescentNon-fluorescent[8]
Water Solubility Poor (~10 µM)[8]Improved over blebbistatinHigh (~440 µM)
IC50 (Rabbit Skeletal Muscle Myosin S1) ~0.5-5 µM[2]Similar to blebbistatin~1.3 µM[8]
IC50 (Dictyostelium Myosin II Motor Domain) Not specified in provided resultsSimilar to blebbistatin~6.6 µM[8]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound

This protocol provides a general guideline for using this compound in live-cell imaging experiments.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

    • Ensure cells are healthy and in a sterile environment.

  • Preparation of this compound Working Solution:

    • Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is below 0.1%.

  • Incubation:

    • Remove the existing medium from your cells and replace it with the medium containing this compound.

    • Incubate the cells for a sufficient time to allow the inhibitor to take effect. This can range from 30 minutes to several hours, depending on your experimental goals.

  • Microscopy Setup and Imaging:

    • Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

    • Minimize Light Exposure:

      • Use the lowest possible laser power or illumination intensity.

      • Use the shortest possible exposure time.

      • Image at the lowest frequency necessary to capture the biological event.

    • Wavelength Selection: If possible, use fluorophores with longer excitation wavelengths (e.g., yellow, red, or far-red) to further reduce the risk of phototoxicity.

    • Acquisition Mode: For confocal microscopy, consider using a spinning disk system, which is generally gentler on live cells compared to point-scanning confocals.[1][9][10][11]

  • Data Analysis:

    • Acquire images and analyze the data as required for your experiment.

    • Always include a vehicle control (e.g., cells treated with the same concentration of DMSO) to compare against the effects of this compound.

Visualizations

phototoxicity_pathway cluster_0 Blebbistatin Phototoxicity cluster_1 This compound Stability Blebbistatin Blebbistatin Degradation Photochemical Degradation Blebbistatin->Degradation BlueLight Blue Light (450-490 nm) BlueLight->Degradation CytotoxicIntermediates Cytotoxic Intermediates Degradation->CytotoxicIntermediates CellDeath Cell Death (Phototoxicity) CytotoxicIntermediates->CellDeath pAmino This compound Stable Photostable pAmino->Stable BlueLight2 Blue Light (450-490 nm) BlueLight2->Stable Resistant HealthyCell Healthy Cell Stable->HealthyCell

Caption: Mechanism of blebbistatin phototoxicity vs. This compound photostability.

experimental_workflow cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Analysis cluster_optimization_details Optimization Details Start Start: Healthy Cell Culture PrepareStock Prepare this compound Stock Solution (in DMSO/DMF) Start->PrepareStock PrepareWorking Prepare Working Solution in Pre-warmed Medium PrepareStock->PrepareWorking Incubate Incubate Cells with This compound PrepareWorking->Incubate Microscope Place on Microscope with Environmental Control Incubate->Microscope Optimize Optimize Imaging Parameters Microscope->Optimize Acquire Acquire Time-Lapse Images Optimize->Acquire Opt_Laser Minimize Laser Power Optimize->Opt_Laser Opt_Exposure Minimize Exposure Time Optimize->Opt_Exposure Opt_Frequency Minimize Imaging Frequency Optimize->Opt_Frequency Opt_Wavelength Use Longer Wavelengths Optimize->Opt_Wavelength Analyze Analyze Images Acquire->Analyze End End: Interpret Results Analyze->End

Caption: Experimental workflow for minimizing phototoxicity with this compound.

References

Optimizing Para-aminoblebbistatin Concentration for Different Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use para-aminoblebbistatin, a photostable and water-soluble inhibitor of non-muscle myosin II. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and recommended concentration ranges for various cell lines to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from blebbistatin?

A1: this compound is a derivative of blebbistatin, a widely used selective inhibitor of non-muscle myosin II ATPase activity.[1] The addition of an amino group to the para position of the phenyl ring gives this compound several advantages over its parent compound, including increased water solubility, enhanced photostability, and reduced phototoxicity and cytotoxicity.[1] These properties make it particularly suitable for long-term live-cell imaging experiments that require blue light.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound, like blebbistatin, inhibits non-muscle myosin II by binding to the myosin-ADP-Pi complex. This action slows the release of phosphate, trapping the myosin in a state with low affinity for actin.[2] This ultimately prevents the formation and contraction of the actin-myosin network, which is crucial for cellular processes such as cytokinesis, cell migration, and contraction.[2]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in organic solvents like DMSO and DMF, with solubilities of approximately 12.5 mg/ml and 20 mg/ml, respectively.[1] For most cell culture experiments, a stock solution in DMSO is recommended. It is sparingly soluble in aqueous buffers.[1] To maximize solubility in aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer.[1] Stock solutions in DMSO can be stored at -20°C for at least a year. Aqueous solutions are not recommended for storage for more than a day.[1]

Q4: What is a good starting concentration for my experiments?

A4: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. A good starting point for many cell lines is in the range of 10-25 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. See the data table below for concentrations used in various cell lines.

Q5: What are the expected morphological changes in cells treated with this compound?

A5: Inhibition of myosin II can lead to distinct morphological changes. Cells may become more elongated or adopt a dendritic-like shape. In some cases, you may observe a decrease in stress fibers and focal adhesions. At concentrations that inhibit cytokinesis, you may observe an increase in multinucleated cells over time.

Data Presentation: Recommended Concentrations

The following table summarizes experimentally determined concentrations of this compound used in various cell lines. It is important to note that the optimal concentration can vary based on the specific experimental conditions, including cell density, serum concentration, and the duration of the experiment. A dose-response experiment is always recommended to determine the optimal concentration for your specific needs.

Cell LineCell TypeApplicationEffective ConcentrationNotes
HeLaHuman cervical cancerInhibition of proliferationIC50: 17.8 µM72-hour incubation.[2]
Cell migration (wound healing)20 µMPromoted migration in this study.[3]
Live-cell imaging50 µMNo phototoxicity observed.[3]
COS-7Monkey kidney fibroblast-likeInhibition of cytokinesis20 µMResulted in binucleated cells after 24 hours.
MDCKCanine kidney epithelialCollective cell migration50 µMUsed to stall myosin motors.
HUVECHuman umbilical vein endothelialEndothelial barrier function1 µM (Blebbistatin)Significantly ameliorated LPS-induced barrier dysfunction. Note: This study used blebbistatin, a lower concentration may be effective for this compound.[4]
NIH 3T3Mouse embryonic fibroblastCytoskeletal organizationNot specifiedBlebbistatin is known to disrupt stress fibers and focal adhesions in fibroblasts.
RAW 264.7Mouse macrophagePinocytosisNot specifiedUsed in combination with Jasplakinolide to inhibit pinocytosis.[3]
U2OSHuman osteosarcomaCytoskeletal dynamics25 µM (Blebbistatin)Used to study myosin II dynamics.
CardiomyocytesMouseImproving cell viability in cultureMicromolar concentrations (Blebbistatin)Blebbistatin increased viability and membrane integrity.[5]
Neuronal CellsHuman motor neuronsAxon regeneration10 µM (NMIIi2 - a blebbistatin analog)Promoted neurite outgrowth.[6]

Experimental Protocols

Here are detailed methodologies for key experiments using this compound.

Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol helps determine the cytotoxic concentration range of this compound for your specific cell line, allowing you to choose a non-toxic concentration for functional assays.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 prepare Prepare serial dilutions of This compound incubate1->prepare treat Add dilutions to cells prepare->treat incubate2 Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance solubilize->read

Caption: Workflow for a wound healing (scratch) assay.

Procedure:

  • Create Monolayer: Seed cells in a multi-well plate to create a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to create a "scratch" in the monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the predetermined optimal concentration of this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Cell Contractility - Collagen Gel Contraction Assay

This assay measures the ability of cells to exert contractile forces on a 3D collagen matrix.

Workflow for Collagen Gel Contraction Assay

G prepare_cells Prepare cell suspension mix Mix cells with collagen solution prepare_cells->mix prepare_collagen Prepare collagen gel solution on ice prepare_collagen->mix polymerize Dispense into wells and allow to polymerize at 37°C mix->polymerize add_media Add culture medium with This compound or vehicle control polymerize->add_media release Gently detach the gel from the well sides add_media->release measure Measure gel diameter over time release->measure

Caption: Workflow for a collagen gel contraction assay.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in serum-free medium.

  • Gel Preparation: On ice, mix the cell suspension with a neutralized collagen solution.

  • Polymerization: Dispense the cell-collagen mixture into a multi-well plate and allow it to polymerize at 37°C.

  • Treatment: Add culture medium containing this compound or a vehicle control on top of the polymerized gels.

  • Contraction: Gently detach the gels from the sides of the wells to allow for contraction.

  • Measurement: Image the gels at regular intervals and measure the diameter to quantify the degree of contraction.

Mechanism of Action and Signaling Pathway

This compound directly targets non-muscle myosin II, a key component of the actomyosin (B1167339) cytoskeleton.

Signaling Pathway of Myosin II Inhibition

G cluster_0 Upstream Signaling cluster_1 Myosin II Regulation cluster_2 Actomyosin Contraction Cycle cluster_3 Inhibition cluster_4 Cellular Functions RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLCK MLCK RhoA->MLCK pMLC Phosphorylated MLC (pMLC) ROCK->pMLC MLCK->pMLC MLC Myosin Light Chain (MLC) MyosinII_inactive Inactive Myosin II MyosinII_active Active Myosin II MyosinII_inactive->MyosinII_active pMLC Myosin_ADP_Pi Myosin-ADP-Pi MyosinII_active->Myosin_ADP_Pi ATP Hydrolysis Actin Actin Filament Myosin_ADP_Pi->Actin Power_stroke Power Stroke (Force Generation) Myosin_ADP_Pi->Power_stroke Actin Binding & Pi Release Power_stroke->MyosinII_active ADP Release & ATP Binding Contraction Contraction Power_stroke->Contraction Migration Migration Power_stroke->Migration Cytokinesis Cytokinesis Power_stroke->Cytokinesis p_blebb This compound p_blebb->Myosin_ADP_Pi Traps this state

Caption: Simplified signaling pathway of actomyosin contraction and its inhibition by this compound.

Troubleshooting Guide

Q: My this compound precipitated in the media. What should I do?

A: this compound has significantly better aqueous solubility than blebbistatin, but precipitation can still occur at very high concentrations or in certain media formulations.

  • Ensure complete dissolution of your stock: Make sure your DMSO stock is fully dissolved before diluting it into your culture medium.

  • Pre-warm your medium: Adding the DMSO stock to pre-warmed medium can help maintain solubility.

  • Avoid prolonged storage of diluted solutions: Prepare fresh dilutions in medium for each experiment. Aqueous solutions are not recommended for storage for more than one day. [1]* Consider the final DMSO concentration: Keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent-related cytotoxicity.

Q: I'm not seeing any effect on my cells. What could be the problem?

A:

  • Concentration may be too low: The sensitivity to this compound varies between cell lines. Perform a dose-response experiment to find the effective concentration for your cells.

  • Compound degradation: While more stable than blebbistatin, prolonged exposure to intense light should still be minimized. Store the stock solution protected from light.

  • Slow onset of action: Some studies have noted that the inhibitory effect of this compound can be slower to manifest compared to blebbistatin, possibly due to a slower rate of cellular uptake. [7]Consider increasing the pre-incubation time.

  • Cell type specific myosin II dependence: The process you are studying may not be heavily dependent on non-muscle myosin II in your specific cell line.

Q: I'm observing high levels of cell death. What should I do?

A:

  • Concentration may be too high: Although less cytotoxic than blebbistatin, this compound can still cause cell death at high concentrations. Determine the IC50 for your cell line and use a concentration well below this for your functional assays.

  • Vehicle (DMSO) toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to confirm.

  • Off-target effects: At very high concentrations, the possibility of off-target effects increases. Using the lowest effective concentration is key to ensuring specificity.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A:

  • Standardize cell culture conditions: Use cells at the same passage number and confluency for each experiment.

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment.

  • Consistent timing: Ensure that the timing of treatment and subsequent assays is consistent across all experiments.

  • Automated analysis: Where possible, use automated image analysis software to quantify results like wound area or gel size to reduce user bias.

References

potential off-target effects of para-aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using para-aminoblebbistatin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of blebbistatin, a well-known inhibitor of myosin II.[1][2] Its primary mechanism of action is the inhibition of the ATPase activity of myosin II.[1] It specifically traps the myosin head in a state with low affinity for actin, which contains ADP and phosphate (B84403) in the active site, thereby preventing the power stroke and subsequent muscle contraction or cell motility.[3]

Q2: What are the main advantages of this compound over blebbistatin?

This compound was developed to overcome several limitations of its parent compound, blebbistatin. The key advantages include:

  • Increased Solubility: It is significantly more soluble in aqueous buffers (around 440 µM) compared to blebbistatin (less than 10 µM).[2][4]

  • Photostability: It is stable under blue light, unlike blebbistatin, which degrades and becomes inactive upon exposure to light in the 450-490 nm range.[5][6]

  • Non-Phototoxicity: It does not exhibit the phototoxic effects seen with blebbistatin during fluorescence microscopy.[2][7]

  • Reduced Cytotoxicity: this compound is not cytotoxic in the dark, a known issue with long-term blebbistatin treatment.[8]

  • Non-Fluorescent: It is a non-fluorescent compound, which is advantageous in fluorescence-based experiments where the intrinsic fluorescence of blebbistatin can interfere with imaging.[4][9]

Q3: What are the known targets of this compound?

The primary and intended target of this compound is myosin II . It inhibits multiple isoforms, including:

  • Non-muscle myosin IIA and IIB[5][6]

  • Skeletal muscle myosin II[1][4]

  • Cardiac muscle myosin II[1][4]

While it is a pan-myosin II inhibitor, some derivatives have been developed with increased selectivity for specific isoforms.[10][11]

Q4: Are there any known off-target effects of this compound in the classical sense (binding to other proteins)?

Current literature primarily focuses on the advantages of this compound in overcoming the undesirable "off-target" properties of blebbistatin (phototoxicity, cytotoxicity, etc.). While no major off-target protein interactions have been reported, as with any small molecule inhibitor, the possibility of unintended interactions cannot be entirely ruled out. Researchers should always include appropriate controls in their experiments to validate their findings.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

  • Question: I am observing precipitation of this compound when I dilute my stock solution in my aqueous experimental buffer. What should I do?

  • Answer:

    • Check Stock Solution: Ensure your stock solution, typically in DMSO or DMF, is fully dissolved.[5] We recommend preparing stock solutions at a concentration of 50 mM in DMSO.[8]

    • Dilution Method: For maximum solubility in aqueous buffers, first dissolve this compound in an organic solvent like DMSO or DMF, and then dilute this stock solution into the aqueous buffer of choice.[5] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to solubilize this compound up to approximately 0.5 mg/ml.[5]

    • Final Concentration: While the aqueous solubility is significantly improved over blebbistatin, exceeding the solubility limit (around 440 µM) can still lead to precipitation.[2]

    • Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[5] Prepare fresh dilutions for each experiment.

Issue 2: Slower Onset of Inhibition Compared to Blebbistatin

  • Question: The inhibitory effect of this compound in my cell-based assay appears to be slower than what I've observed with blebbistatin. Is this expected?

  • Answer: Yes, a slower onset of action for this compound compared to blebbistatin has been reported in some in vivo systems, such as zebrafish embryos. This is likely due to a slower rate of uptake by the cells.[4] It is advisable to determine the optimal incubation time for your specific experimental system.

Issue 3: Reduced Potency Compared to Blebbistatin

  • Question: I've noticed that I need a slightly higher concentration of this compound to achieve the same level of inhibition as blebbistatin. Is this normal?

  • Answer: Yes, this compound can be a slightly weaker inhibitor of some myosin II isoforms compared to blebbistatin.[9] For example, the IC50 for inhibition of HeLa cell proliferation is higher for this compound (17.8 µM) than for blebbistatin (6.4 µM).[4] Always perform a dose-response curve to determine the optimal concentration for your specific application.

Quantitative Data

Table 1: IC50 Values for this compound and Blebbistatin

Target/AssayThis compound IC50Blebbistatin IC50Reference
Rabbit Skeletal Muscle Myosin S1 (Actin-activated ATPase)~0.47 µM~0.5-5 µM[6][8]
Rabbit Skeletal Muscle Myosin S1 (Basal ATPase)~1.3 µMNot specified[8][9]
Dictyostelium discoideum Myosin II Motor Domain (Actin-activated ATPase)~6.6 µM (80% inhibition)Not specified[8][9]
Dictyostelium discoideum Myosin II Motor Domain (Basal ATPase)~6.7 µM (90% inhibition)Not specified[1][9]
HeLa Cell Proliferation17.8 ± 4.7 µM6.4 ± 4.8 µM[1][4]
Human Slow-twitch Muscle Fiber (beta myosin)~11 µMNot specified[8]
Pig Left Ventricle Cardiac Myosin ATPase5.2 µMNot specified[8]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

    • Inert gas (e.g., nitrogen or argon)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 50 mM).

    • Purge the tube with an inert gas to prevent oxidation.

    • Vortex until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]

2. Synthesis of this compound from Para-nitroblebbistatin

  • Objective: To synthesize this compound via the reduction of para-nitroblebbistatin.

  • Materials:

  • Protocol:

    • Dissolve 3.6 mg of para-nitroblebbistatin in 0.7 ml of methanol.

    • Mix with 0.7 ml of a concentrated ammonium formate solution in methanol.

    • Add a few granules of palladium black to the mixture.

    • Stir the reaction mixture for 18 hours at room temperature.

    • Equilibrate a Strata XL 2g SPA column with 50 ml of acetonitrile, followed by 50 ml of water.

    • Load the crude reaction mixture onto the equilibrated column.

    • Wash the column sequentially with 20 ml of water.

    • Elute the product with 20 ml of acetonitrile containing 1% TFA.

    • Dry the eluted fraction in a vacuum to obtain this compound.[4]

Visualizations

Myosin_II_ATPase_Cycle_Inhibition cluster_cycle Myosin II ATPase Cycle cluster_inhibitor This compound Action Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-Inhibitor (Low actin affinity) Myosin_ADP_Pi->Inhibited_Complex Acto_Myosin_ADP Acto-Myosin-ADP (Strongly bound, Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) Inhibitor This compound Inhibitor->Myosin_ADP_Pi Binds to Inhibited_Complex->Acto_Myosin_ADP_Pi Blocks

Caption: Mechanism of Myosin II inhibition by this compound.

Phototoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis Seed_Cells Seed cells expressing fluorescent proteins (e.g., H2B-mCherry, EGFP-α-tubulin) Add_Inhibitors Add Inhibitors: 1. Control (DMSO) 2. Blebbistatin (e.g., 50 µM) 3. This compound (e.g., 50 µM) Seed_Cells->Add_Inhibitors Confocal_Microscopy Perform time-lapse confocal microscopy (e.g., 12 hours, 3 z-sections every 10 min) using blue light excitation Add_Inhibitors->Confocal_Microscopy Assess_Morphology Assess cell morphology: - Cell rounding - Detachment - Apoptotic bodies Confocal_Microscopy->Assess_Morphology Quantify_Viability Quantify cell viability (e.g., count live/dead cells) Assess_Morphology->Quantify_Viability

Caption: Workflow for assessing phototoxicity of myosin II inhibitors.

Caption: Comparison of Blebbistatin and this compound properties.

References

stability of para-aminoblebbistatin in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of para-aminoblebbistatin in cell culture media. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO.

Storage ConditionRecommended DurationLight Conditions
-20°C in DMSOUp to 1 monthProtect from light
-80°C in DMSOUp to 6 monthsProtect from light

It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[2]

Q2: How stable is this compound in aqueous solutions and cell culture media?

A2: this compound is significantly more water-soluble than its parent compound, blebbistatin.[3][4] However, aqueous solutions are not recommended for long-term storage. For optimal results, it is best to prepare fresh dilutions in your cell culture medium for each experiment.[1][5][6] While specific degradation kinetics in various cell culture media are not extensively published, one study demonstrated that a 50 μM solution in a buffered aqueous solution containing DMSO remained stable for several days.[3]

Q3: Is this compound sensitive to light?

A3: No, a key advantage of this compound is its photostability. Unlike blebbistatin, which degrades into cytotoxic products upon exposure to blue light (450-490 nm), this compound is stable and non-phototoxic when irradiated with light of wavelengths greater than 440 nm.[1][2][3][7] This makes it ideal for use in live-cell imaging and other applications requiring prolonged light exposure.

Q4: I am conducting a long-term experiment (e.g., 72 hours). Do I need to replenish the this compound in my cell culture medium?

A4: Given the recommendation to use aqueous solutions of blebbistatin derivatives on the same day they are prepared, it is a good practice to consider replenishing the medium with freshly diluted this compound for experiments lasting longer than 24 hours.[6] This will help ensure a consistent effective concentration of the inhibitor throughout your experiment.

Q5: What are the signs of this compound degradation or precipitation in my cell culture?

A5: this compound has a much higher aqueous solubility than blebbistatin and is less prone to precipitation.[3] However, if you observe any precipitate in your stock solution or culture medium, it is recommended to discard it and prepare a fresh solution. A decrease in the expected biological effect (e.g., inhibition of cell division leading to multinucleated cells) could also be an indirect indicator of compound degradation or loss of activity.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or weaker than expected inhibitory effect. 1. Degradation of this compound in aqueous solution. 2. Sub-optimal final concentration. 3. Insufficient incubation time.1. Prepare fresh dilutions of this compound in cell culture medium for each experiment. For long-term experiments, consider replenishing the medium with fresh compound every 24 hours. 2. Verify the final concentration and ensure it is within the effective range for your cell type (typically in the low micromolar range).[3] 3. The inhibitory effect of this compound may be exerted more slowly than that of blebbistatin.[3] Ensure your incubation time is sufficient to observe the desired effect.
Observed cytotoxicity in my cell culture. 1. Contamination of the cell culture. 2. Off-target effects at very high concentrations. 3. Use of the parent compound, blebbistatin, which is known to be cytotoxic.[3]1. Perform standard checks for microbial contamination. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. 3. Confirm that you are using this compound and not blebbistatin, as the latter can be cytotoxic even without light exposure in long-term experiments.[3][9]
Precipitate observed in the stock solution or culture medium. 1. Exceeded solubility limit. 2. Improper storage of stock solution.1. Ensure the concentration of your stock solution and final working solution do not exceed the solubility limits. The solubility in aqueous buffers is around 300-420 µM.[2] 2. Store DMSO stock solutions at -20°C or -80°C and protect from light.[10] Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare complete cell culture medium (e.g., DMEM + 10% FBS) spike_media Spike the medium with this compound to the final desired concentration prep_media->spike_media prep_pab Prepare a fresh stock solution of This compound in DMSO prep_pab->spike_media incubate Incubate the spiked medium at 37°C, 5% CO2 spike_media->incubate sampling Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) incubate->sampling storage Store samples at -80°C until analysis sampling->storage hplc Analyze samples by HPLC to quantify the concentration of this compound storage->hplc data Plot concentration vs. time to determine stability hplc->data

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway

Myosin II Inhibition by this compound

This compound, like its parent compound blebbistatin, is a selective inhibitor of non-muscle myosin II.[11] It blocks the ATPase activity of myosin II, which is essential for its motor function. This inhibition prevents the conformational changes required for actin binding and force generation, ultimately disrupting processes like cytokinesis, cell migration, and bleb formation.[1]

G cluster_myosin Myosin II Motor Domain ATP ATP ADP_Pi Myosin-ADP-Pi ATP->ADP_Pi ATPase Activity Actin Actin Filament ADP_Pi->Actin Binds Contraction Actomyosin Contraction Actin->Contraction PAB This compound PAB->ADP_Pi Inhibits (stabilizes this state)

Caption: Mechanism of Myosin II inhibition by this compound.

References

how to avoid para-aminoblebbistatin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for para-aminoblebbistatin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in aqueous solutions, particularly the issue of precipitation.

Troubleshooting Guide

This guide addresses the common problem of this compound precipitation during experimental workflows. Follow these steps to diagnose and resolve the issue.

Problem: My this compound has precipitated out of the aqueous solution.

Precipitation can occur during the preparation of stock solutions or, more commonly, when diluting the stock into aqueous experimental buffers.

1. Review Your Stock Solution Preparation

  • Issue: The compound is not fully dissolved in the initial solvent.

  • Solution: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is critical to first prepare a concentrated stock solution in 100% DMSO or DMF to ensure complete initial dissolution.[1][2][3] A stock concentration of up to 50 mM in DMSO is recommended.[4]

2. Examine Your Dilution Protocol

  • Issue: The compound precipitates when the organic stock solution is diluted into your aqueous buffer (e.g., PBS, cell culture media).

  • Solutions:

    • Rapid Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations of the compound that can trigger immediate precipitation.

    • Final Solvent Concentration: The final concentration of the organic solvent in your working solution is crucial for maintaining solubility. The equilibrium concentration of this compound is significantly higher in buffers containing 0.1% to 1% DMSO.[4][5] For cell-based assays, keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[6]

    • Temperature: Ensure your aqueous buffer is at room temperature or the experimental temperature (e.g., 37°C) before adding the stock solution, as temperature can influence solubility.

3. Consider a Solubility Enhancer

  • Issue: Precipitation still occurs even after optimizing the dilution protocol and solvent concentration.

  • Solution: For challenging applications requiring higher concentrations, consider using a non-ionic surfactant like Pluronic® F-127. This excipient is known to improve the solubility and dissolution of poorly water-soluble agents by forming micelles that encapsulate the hydrophobic compound.[7][8][9] Adding a low concentration (e.g., 0.02-0.1% w/v) of Pluronic® F-127 to your aqueous buffer before adding the this compound stock can help maintain its solubility.

4. Check Solution Storage

  • Issue: The working solution was prepared in advance and precipitation occurred during storage.

  • Solution: Aqueous solutions of this compound are not stable for long periods. It is strongly recommended to prepare these solutions fresh on the day of use.[1][2] Stock solutions in DMSO or DMF, however, are stable for at least 4 years when stored correctly.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a this compound stock solution? A1: The recommended solvents are 100% DMSO or DMF.[1] this compound is soluble at approximately 12.5 mg/mL in DMSO and 20 mg/mL in DMF.[1] For most applications, a stock solution of 10-50 mM in DMSO is practical.[4]

Q2: What is the maximum solubility of this compound in an aqueous buffer? A2: The solubility is highly dependent on the final concentration of the co-solvent (like DMSO). In an aqueous buffer (pH 7.3) containing 0.1% DMSO, the saturation concentration is approximately 298 µM.[5] This increases to about 426 µM in a buffer containing 1% DMSO.[5]

Q3: Can I dissolve this compound directly in water or PBS? A3: This is not recommended. This compound is sparingly soluble in aqueous buffers alone and will likely not dissolve completely, leading to inaccurate concentrations and precipitation.[1] Always start by making a concentrated stock in an appropriate organic solvent.[1][2][3]

Q4: How should I store my this compound stock solution? A4: Aliquot your stock solution into small, single-use volumes and store them at -20°C or -80°C.[4][10] This prevents degradation from repeated freeze-thaw cycles. Stock solutions are stable for years under these conditions.[1]

Q5: Is it true that this compound is more soluble than blebbistatin? A5: Yes. The addition of the 4'-amino group significantly increases its water solubility compared to the parent compound, blebbistatin.[1][11] this compound is reported to be over 40 times more soluble than blebbistatin, which has a solubility of less than 10 µM in aqueous media.[5]

Data Presentation

Table 1: Solubility Data for this compound
Solvent/BufferSolubilityConcentration (Molar)
DMSO~12.5 mg/mL[1]~40.7 mM
DMF~20 mg/mL[1]~65.1 mM
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]~1.6 mM
Aqueous Buffer + 0.1% DMSO298 ± 2.5 µM[5]298 µM
Aqueous Buffer + 1% DMSO426 ± 1.7 µM[5]426 µM

Molecular Weight of this compound: 307.4 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE).

  • Weighing: Accurately weigh the desired amount of solid this compound. For 1 mL of a 50 mM stock, you will need 15.37 mg.

  • Dissolution: Add the appropriate volume of 100% DMSO.

  • Mixing: Vortex the solution vigorously until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[4][10]

Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Media
  • Preparation: Warm your cell culture medium and other reagents to the desired experimental temperature (e.g., 37°C).

  • Thaw Stock: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.

  • Dilution: Add the required volume of the aqueous buffer (e.g., 999 µL of cell culture medium for a 1 mL final volume) to a sterile tube.

  • Addition of Compound: While vortexing the tube of medium, add the corresponding volume of the stock solution (e.g., 1 µL of 50 mM stock for a 50 µM final concentration). This will result in a final DMSO concentration of 0.1%.

  • Final Mix: Continue to vortex for another 5-10 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay. Do not store aqueous dilutions.[1]

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Precipitation start Precipitation Observed check_stock Is stock solution fully dissolved in 100% DMSO/DMF? start->check_stock fix_stock Action: Ensure complete dissolution of stock. Warm gently if necessary. check_stock->fix_stock No check_dilution Was stock added to buffer while vortexing? check_stock->check_dilution Yes fix_stock->check_dilution fix_dilution Action: Add stock dropwise to buffer under vigorous mixing. check_dilution->fix_dilution No check_dmso Is final DMSO concentration adequate (0.1-1.0%)? check_dilution->check_dmso Yes fix_dilution->check_dmso fix_dmso Action: Increase final DMSO (stay below 0.5% for cells) to improve solubility. check_dmso->fix_dmso No use_surfactant Still precipitating? check_dmso->use_surfactant Yes fix_dmso->use_surfactant add_pluronic Advanced Solution: Add Pluronic® F-127 (0.02-0.1%) to buffer before adding drug. use_surfactant->add_pluronic Yes success Solution Clear use_surfactant->success No add_pluronic->success

Caption: A logical workflow for troubleshooting this compound precipitation.

G cluster_workflow Experimental Workflow: Solution Preparation step1 Step 1: Prepare Concentrated Stock (e.g., 50 mM in 100% DMSO) step4 Step 4: Add stock solution dropwise to the vortexing buffer step1->step4 step2 Step 2: Prepare Aqueous Buffer (e.g., Cell Culture Medium) step3 Step 3: Vigorously mix aqueous buffer (e.g., vortex) step2->step3 step3->step4 step5 Step 5: Use freshly prepared working solution immediately step4->step5 result Final Homogeneous Solution step5->result

Caption: Recommended workflow for preparing this compound working solutions.

References

assessing the cytotoxicity of para-aminoblebbistatin in the dark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using para-aminoblebbistatin, with a focus on assessing its effects on cell viability in experiments conducted in the dark.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic in the dark?

A1: this compound has been specifically developed to be a non-cytotoxic and non-phototoxic derivative of blebbistatin.[1][2][3] Studies have shown that it does not exhibit significant cytotoxicity in cell lines such as HeLa cells or in model organisms like zebrafish embryos, even at high concentrations, when shielded from light.[1][3][4] Unlike its parent compound, blebbistatin, which can cause cell damage even without light exposure, this compound is considered biologically safe for such applications.[2][5]

Q2: I am observing cell death in my culture after treating with this compound in the dark. What could be the cause?

A2: While this compound itself is not considered cytotoxic in the dark, several factors could lead to observations that mimic cytotoxicity:

  • High Concentrations and Off-Target Effects: Although designed for specificity, very high concentrations of any compound can lead to unexpected off-target effects or cellular stress.

  • Inhibition of Essential Cellular Processes: this compound is a potent inhibitor of non-muscle myosin II, which is crucial for cytokinesis (the final stage of cell division).[6] Inhibition of this process can lead to the formation of multinucleated cells and a decrease in cell proliferation, which could be misinterpreted as cell death in some viability assays.[3]

  • Compound Solubility and Aggregation: While significantly more water-soluble than blebbistatin, this compound still has solubility limits.[1][6] Improperly dissolved compound or the formation of aggregates could lead to uneven concentrations in your culture and potentially stress cells.

  • Contamination: As with any cell culture experiment, contamination of your cell line or reagents can be a source of unexpected cell death.

  • In Vivo Toxicity: It is important to note that while not cytotoxic in cell culture, high doses of this compound (e.g., 16 mg/kg) administered intraperitoneally in rats have been shown to be lethal due to heart failure.[7]

Q3: How does the dark cytotoxicity of this compound compare to that of blebbistatin?

A3: Blebbistatin exhibits cytotoxicity even in the absence of light, which can complicate the interpretation of experimental results by confounding the effects of myosin II inhibition with general cell damage.[2][5] In contrast, this compound and a related derivative, para-nitroblebbistatin, were designed to eliminate this cytotoxicity, making them more suitable for long-term experiments where cell viability is critical.[1][5] In studies with zebrafish embryos, blebbistatin treatment led to death within hours at all tested concentrations, whereas embryos treated with this compound showed fitness comparable to untreated controls.[4]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability Assay Signal

If you observe a reduced signal in your cell viability assay (e.g., MTT, XTT, or resazurin-based assays) after treatment with this compound in the dark, consider the following troubleshooting steps.

Potential Cause & Solution

  • Inhibition of Cell Proliferation, Not Increased Cell Death: Your assay may be reflecting a decrease in metabolic activity due to a halt in cell proliferation, rather than direct cytotoxicity.

    • Recommendation: Use a multi-assay approach. Complement your metabolic assay with a method that directly measures membrane integrity, such as a trypan blue exclusion assay or a live/dead staining kit (e.g., using Calcein-AM and Propidium Iodide). Also, perform cell cycle analysis to check for accumulation in the G2/M phase, which can be indicative of failed cytokinesis.

  • Assay Interference: The chemical properties of this compound could potentially interfere with the assay reagents.

    • Recommendation: Run a cell-free control where you add this compound to the assay medium with the detection reagent to see if there is any direct chemical reaction that could alter the signal.

  • Incorrect Compound Concentration: Errors in dilution or calculation may lead to excessively high concentrations.

    • Recommendation: Verify your stock solution concentration and dilution calculations. Perform a dose-response curve to identify the optimal concentration for myosin II inhibition without confounding effects.

Issue 2: Inconsistent Results Between Experiments

Variability in your results when using this compound can often be traced back to how the compound is handled and prepared.

Potential Cause & Solution

  • Poor Solubility or Precipitation: Although more soluble than blebbistatin, this compound can precipitate if not prepared correctly, especially in aqueous buffers.

    • Recommendation: Prepare stock solutions in an organic solvent like DMSO or DMF.[6] When diluting into your final aqueous buffer, do so gradually and ensure the final concentration of the organic solvent is low and consistent across all experimental conditions. It is not recommended to store aqueous solutions of this compound for more than a day.[6]

  • Compound Degradation: Over time, stock solutions may degrade, leading to reduced activity.

    • Recommendation: Store stock solutions at -20°C or -80°C as recommended by the supplier and protect from light.[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Data Presentation

Table 1: Comparison of Blebbistatin and this compound Properties

PropertyBlebbistatinThis compoundReference(s)
Aqueous Solubility < 10 µM~440 µM[1]
Cytotoxicity (Dark) YesNo[1][5]
Phototoxicity (Blue Light) SevereNo[1][6]
Fluorescence HighNo[2][3]
IC50 for HeLa Cell Proliferation 6.4 ± 4.8 µM17.8 ± 4.7 µM[3]

Experimental Protocols

Protocol 1: Assessing Cell Viability using an MTT Assay

This protocol outlines a general procedure for assessing cell viability based on metabolic activity.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator, ensuring the plate is protected from light.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[8]

  • Solubilization: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Protocol 2: Live/Dead Cell Staining

This protocol allows for the direct visualization and quantification of live and dead cells.

  • Treatment: Treat cells with this compound in a suitable culture vessel (e.g., multi-well plate with glass bottom) as described above.

  • Staining: Prepare a staining solution containing Calcein-AM (stains live cells green) and a dye for dead cells like Propidium Iodide or DRAQ7® (stains dead cells red).

  • Incubation: Remove the culture medium, wash the cells gently with PBS, and add the staining solution. Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantification: Capture images from multiple random fields for each condition and use image analysis software to count the number of live and dead cells to determine the percentage of viable cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Viability Assessment cluster_analysis Data Analysis start Seed cells in multi-well plate treat Treat cells with this compound (include vehicle control) start->treat incubate Incubate in the dark (e.g., 24-72 hours) treat->incubate metabolic_assay Metabolic Assay (e.g., MTT, XTT) incubate->metabolic_assay membrane_assay Membrane Integrity Assay (e.g., Live/Dead Staining) incubate->membrane_assay microscopy Phase Contrast Microscopy (Check for multinucleation) incubate->microscopy analyze Quantify results and compare treated vs. control metabolic_assay->analyze membrane_assay->analyze microscopy->analyze conclusion Conclude effect on viability/ proliferation analyze->conclusion

Caption: Workflow for assessing this compound's effect on cell viability.

Troubleshooting_Flowchart start Observation: Unexpected cell death in the dark q1 Is this a proliferation assay (e.g., MTT, XTT)? start->q1 a1_yes Effect may be on proliferation, not viability. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Have you checked for multinucleated cells? a1_no->q2 a2_yes Inhibition of cytokinesis is likely. This is an expected on-target effect. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Was the compound fully dissolved? Are there precipitates? a2_no->q3 a3_yes Re-evaluate solubility. Prepare fresh stock solution. q3->a3_yes Yes a3_no Proceed to next check. q3->a3_no No q4 Have you run a direct membrane integrity assay? a3_no->q4 a4_no Perform Live/Dead staining to confirm cell death. q4->a4_no No a4_yes If cell death is confirmed, consider contamination or cell-line specific sensitivity. q4->a4_yes Yes Myosin_Inhibition_Pathway pab This compound myosin Non-muscle Myosin II pab->myosin Inhibits cytokinesis Cytokinesis (Cell Division) myosin->cytokinesis Required for proliferation Cell Proliferation cytokinesis->proliferation Leads to multinucleation Multinucleation cytokinesis->multinucleation Failure leads to viability_assay Reduced Metabolic Viability Assay Signal proliferation->viability_assay Reduced proliferation leads to

References

Technical Support Center: Improving Experimental Results with Para-aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for para-aminoblebbistatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your results.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Question: I am not observing the expected inhibitory effect of this compound on my cells.

Answer:

There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Storage: Ensure your this compound stock solution has been stored correctly. Stock solutions in DMSO or DMF should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light and under nitrogen.[1][2] Avoid repeated freeze-thaw cycles.

    • Aqueous Solution Stability: Aqueous solutions of this compound are not stable for long periods. It is recommended to not store aqueous solutions for more than one day.[3] Prepare fresh dilutions in your culture medium for each experiment.

  • Concentration:

    • Titration: The optimal concentration of this compound can vary significantly between cell types and experimental setups. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system. Typical working concentrations range from 2 µM to 50 µM.[2]

    • Comparison to Blebbistatin: this compound can be a slightly weaker myosin II inhibitor than (-)-blebbistatin (B1667133) for certain isoforms.[4] If you are adapting a protocol from blebbistatin, you may need to use a slightly higher concentration of this compound.

  • Experimental Protocol:

    • Incubation Time: The time required to observe an effect can vary. For some applications, like inhibiting cell migration, an incubation of several hours may be necessary. For others, like inhibiting cardiomyocyte contraction, the effect can be much faster.

    • Cell Density: High cell densities can sometimes require higher concentrations of the inhibitor.

Question: My cells are showing unexpected morphological changes, such as rounding or becoming multinucleated.

Answer:

These morphological changes are often indicative of myosin II inhibition.

  • Cell Rounding: Inhibition of non-muscle myosin II can lead to a decrease in cell contractility and changes in cell shape, often resulting in cell rounding.[5][6] This is a known effect of blebbistatin and its derivatives. The effect is often reversible upon washout of the compound.[6][7]

  • Multinucleation: Myosin II is essential for cytokinesis, the final stage of cell division. Inhibiting myosin II can prevent the separation of daughter cells, leading to the formation of binucleated or multinucleated cells.[8][9] This is an expected phenotype when treating proliferating cells with a myosin II inhibitor.

If these morphological changes are more severe than anticipated or lead to significant cell death, consider the following:

  • Reduce Concentration: The concentration of this compound may be too high for your specific cell line. Try reducing the concentration to a level that still provides the desired inhibitory effect without causing excessive morphological changes.

  • Reduce Incubation Time: For long-term experiments, continuous exposure to high concentrations of the inhibitor may be detrimental. Consider shorter incubation times or washout periods if your experimental design allows.

Question: I am having trouble dissolving this compound.

Answer:

This compound has significantly improved aqueous solubility compared to blebbistatin.[5] However, proper preparation of stock solutions is crucial.

  • Stock Solution Preparation: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3]

    • Dissolve the crystalline solid in your solvent of choice. It is recommended to purge the solvent with an inert gas before use.[3]

    • The solubility in DMSO is approximately 12.5 mg/ml, and in DMF, it is approximately 20 mg/ml.[3]

  • Working Solution Preparation: For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of your choice.[3]

    • Using this method, a solubility of approximately 0.5 mg/ml can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[3]

    • The equilibrium concentration in aqueous buffers containing 0.1%-1% DMSO is between 300-420 µM.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over (-)-blebbistatin?

A1: The main advantages of this compound are its high water solubility, photostability, and lack of phototoxicity and cytotoxicity.[4][5] (-)-Blebbistatin is poorly soluble in aqueous solutions, is phototoxic upon exposure to blue light, and can be cytotoxic even in the dark.[11][12] These properties make this compound a superior choice for live-cell imaging and long-term experiments.[5]

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of myosin II ATPase activity.[2] It binds to the myosin head in a complex with ADP and phosphate (B84403), slowing down phosphate release and trapping the myosin in a low actin-affinity state. This prevents the formation and contraction of the actin-myosin network.

Q3: Can I use this compound for in vivo studies?

A3: Yes, the high water solubility and lack of cytotoxicity of this compound make it suitable for in vivo research applications.[4] For example, it has been successfully used to inhibit the contraction of zebrafish hearts.

Q4: How should I prepare and store a stock solution of this compound?

A4: Prepare a stock solution in an organic solvent like DMSO or DMF.[3] We recommend a stock concentration of 50 mM in DMSO.[10] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[1][2][10]

Q5: Is this compound fluorescent?

A5: No, this compound is a non-fluorescent derivative of blebbistatin.[4][13] This is a significant advantage in fluorescence microscopy experiments as it does not interfere with the signal from fluorescent probes.

Data Presentation

Table 1: Comparison of this compound and (-)-Blebbistatin
FeatureThis compound(-)-Blebbistatin
Mechanism of Action Selective inhibitor of myosin II ATPaseSelective inhibitor of myosin II ATPase
Water Solubility High (~400 µM)[4]Low (~10 µM)[4]
Photostability Photostable[4][10]Degrades upon exposure to blue light (450-490 nm)[14]
Phototoxicity Non-phototoxic[4][10]Phototoxic[14]
Cytotoxicity Non-cytotoxic in the dark[10]Can be cytotoxic[11][12]
Fluorescence Non-fluorescent[4][13]Fluorescent
Table 2: IC50 Values of this compound for Myosin II Isoforms
Myosin II IsoformIC50 Value
Rabbit Skeletal Muscle Myosin S1 (basal ATPase)~1.3 µM[10]
Rabbit Skeletal Muscle Myosin S1 (actin-activated ATPase)~0.47 µM[10]
Dictyostelium discoideum Myosin II Motor Domain (actin-activated ATPase)~6.6 µM (80% inhibition)[10]
Dictyostelium discoideum Myosin II Motor Domain (basal ATPase)~6.7 µM (90% inhibition)[10]
Human, Slow-twitch Muscle Fiber (beta myosin)~11 µM (>95% inhibition)[10]
Pig Left Ventricle, Isolated Cardiac Myosin ATPase5.2 µM (>92% inhibition)[10]
HeLa Cell Proliferation17.8 µM[2]

Experimental Protocols

Protocol 1: Cell Migration (Wound Healing) Assay

This protocol provides a general guideline for performing a wound healing assay to assess the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound

  • DMSO or DMF

  • Multi-well culture plates (e.g., 24-well plate)

  • Pipette tips (e.g., p200) or a scratch-making tool

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Cell Starvation (Optional): Once the cells reach confluency, you may want to starve them in a serum-free or low-serum medium for 2-24 hours to minimize proliferation.

  • Creating the Wound:

    • Gently create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized scratch tool.

    • Wash the wells with serum-free medium to remove dislodged cells.

  • Treatment:

    • Prepare fresh dilutions of this compound in the appropriate culture medium (e.g., serum-free or with chemoattractant). Include a vehicle control (e.g., DMSO or DMF at the same final concentration).

    • Add the treatment solutions to the respective wells.

  • Imaging:

    • Immediately after adding the treatment, capture images of the wounds at time 0.

    • Place the plate in a cell culture incubator.

    • Acquire images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.

Protocol 2: Cardiomyocyte Contractility Assay

This protocol outlines a general method for assessing the effect of this compound on cardiomyocyte contractility using microscopy.

Materials:

  • Isolated cardiomyocytes (e.g., adult, neonatal, or iPSC-derived)

  • Appropriate culture medium or Tyrode's solution

  • This compound

  • DMSO or DMF

  • Microscope with a high-speed camera

  • Contractility analysis software

Procedure:

  • Cell Preparation: Plate cardiomyocytes on a suitable substrate (e.g., laminin-coated coverslips) and allow them to attach and establish a regular beating rhythm.

  • Baseline Recording:

    • Place the cells on the microscope stage.

    • Record videos of contracting cardiomyocytes under baseline conditions.

  • Treatment:

    • Prepare a fresh dilution of this compound in the recording medium.

    • Carefully add the this compound solution to the cells. Include a vehicle control in a separate experiment.

  • Post-Treatment Recording:

    • Immediately after adding the inhibitor, start recording videos of the same cardiomyocytes. The inhibitory effect on contraction is typically rapid.

  • Data Analysis:

    • Use a contractility analysis software to measure parameters such as contraction amplitude, velocity of contraction and relaxation, and beating rate from the recorded videos.

    • Compare the contractility parameters before and after the addition of this compound.

Protocol 3: Visualization of Actin Stress Fibers

This protocol describes how to visualize changes in actin stress fibers in response to this compound treatment using phalloidin (B8060827) staining.

Materials:

  • Cells cultured on coverslips

  • This compound

  • DMSO or DMF

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and spread.

    • Treat the cells with the desired concentration of this compound or a vehicle control for the appropriate duration.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining:

    • Wash the cells three times with PBS.

    • Incubate the cells with a solution of fluorescently-labeled phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Visualize the actin cytoskeleton using a fluorescence microscope. Compare the organization and presence of actin stress fibers between control and this compound-treated cells.

Mandatory Visualizations

G cluster_0 Myosin II ATPase Cycle cluster_1 Inhibition by this compound M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Actin Binding Inhibited_Complex Myosin-ADP-Pi-pAB (Low actin affinity) M_ADP_Pi->Inhibited_Complex AM_ADP Actin-Myosin-ADP (Strongly bound, Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) pAB This compound pAB->Inhibited_Complex Inhibited_Complex->AM_ADP_Pi

Caption: Mechanism of this compound inhibition of the myosin II ATPase cycle.

G cluster_workflow Experimental Workflow: Wound Healing Assay A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove displaced cells B->C D 4. Treat with this compound or vehicle control C->D E 5. Image wound at T=0 D->E F 6. Incubate and image at time intervals E->F G 7. Analyze wound closure F->G

Caption: A typical experimental workflow for a wound healing (scratch) assay.

G cluster_troubleshooting Troubleshooting Logic: No Observed Effect Start No inhibitory effect observed Check_Storage Check stock solution storage conditions Start->Check_Storage Check_Prep Review stock and working solution preparation Start->Check_Prep Check_Conc Perform dose-response (titration) experiment Start->Check_Conc Check_Time Verify sufficient incubation time Start->Check_Time Success Effect Observed Check_Storage->Success Check_Prep->Success Check_Conc->Success Check_Time->Success

Caption: A logical workflow for troubleshooting the absence of an expected experimental effect.

References

washout protocol for reversible inhibition with para-aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for para-aminoblebbistatin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective washout of this reversible myosin II inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during the washout of this compound in cell culture experiments.

Issue Potential Cause Recommended Solution
Incomplete or Slow Reversal of Cellular Phenotype 1. Insufficient washing steps. 2. Low temperature of wash buffer. 3. High protein concentration in the medium binding to the compound. 4. Cell type-specific differences in compound uptake/efflux.1. Increase the number of washes (at least 3-5 times) with a larger volume of fresh, pre-warmed culture medium or PBS. 2. Ensure the wash buffer is pre-warmed to 37°C to enhance diffusion. 3. Perform an additional wash with serum-free medium before the final washes with complete medium. 4. Increase the duration of the final incubation in drug-free medium and optimize the washout time for your specific cell line.
Cell Detachment or Death After Washout 1. Harsh washing technique. 2. Use of a non-physiological wash buffer. 3. Prolonged exposure to serum-free conditions during washing.1. Be gentle during aspiration and addition of wash buffer to avoid dislodging adherent cells. 2. Use a physiologically balanced salt solution like PBS or complete culture medium for washing. 3. Minimize the time cells are in serum-free medium. If necessary, use a serum-free medium supplemented with BSA or other proteins to maintain cell health.
Variability in Experimental Replicates 1. Inconsistent washing procedure between wells or plates. 2. Temperature fluctuations during the washout process.1. Standardize the washout protocol by using consistent volumes, number of washes, and incubation times for all samples. 2. Perform all washout steps in a temperature-controlled environment (e.g., inside a cell culture incubator).
Lingering Inhibition of Myosin II Activity 1. Residual this compound trapped in the extracellular matrix or cellular compartments.1. Consider a final, extended incubation (e.g., 15-30 minutes) in a larger volume of fresh medium to allow for the diffusion of any remaining compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for washing out this compound from adherent cell cultures?

A1: A general protocol involves:

  • Aspirate the this compound-containing medium from the cell culture vessel.

  • Gently wash the cells 3-5 times with pre-warmed (37°C) sterile phosphate-buffered saline (PBS) or complete culture medium. Use a volume equivalent to the original culture volume for each wash.

  • After the final wash, add fresh, pre-warmed complete culture medium.

  • Incubate the cells for a desired recovery period (see Q2) under normal culture conditions before proceeding with your experiment.

Q2: How long does it take for cells to fully recover after this compound washout?

A2: The recovery time can be cell-type dependent. However, studies with the parent compound, blebbistatin, have shown that the distribution of actin and non-muscle myosin II can return to a near-normal state within 15 minutes of washout.[1] For complete restoration of cell morphology and focal adhesions, a recovery period of up to 24 hours may be necessary.[2] It is recommended to perform a time-course experiment (e.g., 15 min, 1 hour, 4 hours, 24 hours) to determine the optimal recovery time for your specific cell line and experimental endpoint.

Q3: How can I validate the completeness of the this compound washout?

A3: You can validate the washout by assessing the recovery of myosin II-dependent cellular functions. Here are a few methods:

  • Immunofluorescence Staining: Stain for phosphorylated myosin light chain (pMLC), a marker for active myosin II, at different time points after washout. An increase in pMLC staining indicates recovery of myosin II activity.

  • Western Blotting: Quantify the levels of pMLC in cell lysates at various post-washout time points.

  • Functional Assays: Measure the recovery of cellular processes known to be dependent on myosin II, such as cell migration, contraction of a collagen gel, or cytokinesis.

  • Live-Cell Imaging: Observe the restoration of normal cell morphology, stress fiber formation, and cell motility in real-time.[1]

Q4: Is this compound's inhibition truly reversible?

A4: Yes, this compound is a derivative of blebbistatin, which is known to be a rapid and reversible inhibitor of non-muscle myosin II ATPases.[3] Its improved solubility over blebbistatin may facilitate a more efficient washout.[1]

Experimental Protocols

Protocol 1: Standard Washout Procedure for Adherent Cells

Materials:

  • Pre-warmed (37°C) sterile phosphate-buffered saline (PBS)

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Carefully aspirate the medium containing this compound from your culture dish or plate.

  • Gently add a volume of pre-warmed PBS equal to the original culture volume to the side of the vessel to wash the cell monolayer.

  • Gently swirl the vessel to ensure the entire surface is washed.

  • Aspirate the PBS.

  • Repeat steps 2-4 for a total of three to five washes. For the final wash, you may use a complete culture medium to re-equilibrate the cells.

  • Add the desired volume of fresh, pre-warmed complete culture medium.

  • Return the cells to the incubator for the desired recovery period.

Washout_Workflow cluster_incubation Incubation with this compound cluster_washout Washout Procedure cluster_recovery Recovery Incubation Cells incubated with This compound Aspirate Aspirate medium Incubation->Aspirate Wash1 Wash 1 with pre-warmed PBS Aspirate->Wash1 Wash2 Wash 2 with pre-warmed PBS Wash1->Wash2 WashN Wash 3-5 with pre-warmed PBS Wash2->WashN Add_Medium Add fresh complete medium WashN->Add_Medium Recovery_Incubation Incubate for recovery period Add_Medium->Recovery_Incubation

Fig. 1: Experimental workflow for the washout of this compound.
Protocol 2: Validation of Washout by Immunofluorescence Staining for Phosphorylated Myosin Light Chain (pMLC)

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (4%) in PBS

  • Triton X-100 (0.1%) in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against pMLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19))

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Perform the washout protocol at different time points (e.g., 0 min, 15 min, 1 hour, 4 hours post-washout). Include a vehicle control and a non-washed this compound-treated control.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-pMLC antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the pMLC signal intensity.

Validation_Workflow Start Perform Washout at Different Time Points Fixation Fix Cells (4% PFA) Start->Fixation Permeabilization Permeabilize (Triton X-100) Fixation->Permeabilization Blocking Block (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-pMLC) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody + DAPI Primary_Ab->Secondary_Ab Imaging Image and Quantify Secondary_Ab->Imaging

Fig. 2: Workflow for validating washout by pMLC immunofluorescence.

Signaling Pathway

The inhibitory action of this compound and the subsequent recovery upon washout directly impact the actomyosin (B1167339) contractile pathway.

Actomyosin_Pathway MLCK Myosin Light Chain Kinase (MLCK) pMLC Phosphorylated MLC (pMLC) MLCK->pMLC Phosphorylation MLC Myosin Light Chain (MLC) Active_MyosinII Active Myosin II MyosinII Inactive Myosin II MyosinII->Active_MyosinII Conformational Change Contraction Actomyosin Contraction Active_MyosinII->Contraction Actin Actin Filaments Actin->Contraction pAB This compound pAB->Active_MyosinII Inhibition Washout Washout Washout->pAB Removal

Fig. 3: Actomyosin signaling pathway and the effect of this compound.

References

Technical Support Center: Controlling for Para-aminoblebbistatin's Effects on Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using para-aminoblebbistatin. The information herein is designed to help control for and interpret the effects of this non-muscle myosin II inhibitor on cell morphology during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, focusing on unexpected morphological changes and other experimental artifacts.

Problem Potential Cause Recommended Solution
Unexpected or exaggerated changes in cell shape (e.g., extreme rounding, elongation). - Concentration too high: this compound inhibits non-muscle myosin II, which is crucial for maintaining cell shape and cortical tension. High concentrations can lead to a complete loss of contractility.[1][2] - Cell type sensitivity: Different cell lines exhibit varying sensitivity to myosin II inhibition.- Perform a dose-response experiment: Titrate this compound to determine the minimal effective concentration that produces the desired inhibitory effect without causing drastic morphological artifacts. Start with a low concentration (e.g., 5 µM) and increase incrementally.[3][4] - Consult literature for your specific cell line: Previous studies on your cell type of interest may provide guidance on optimal concentration ranges.
Cells are detaching from the substrate. - Loss of focal adhesions: Myosin II-dependent contractility plays a role in the maturation and stability of focal adhesions. Inhibition can weaken cell-substrate adhesion.- Use coated substrates: Culture cells on surfaces coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion. - Lower the concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve.
Inhibition of cytokinesis leading to multinucleated cells. - Mechanism of action: this compound, as a myosin II inhibitor, directly interferes with the formation and constriction of the contractile ring required for cytokinesis.[2][5][6]- Time-course experiment: If the primary goal is not to study cytokinesis, consider shorter incubation times that are sufficient to observe the desired effect on other processes (e.g., cell migration) before the majority of cells undergo division. - Acknowledge and quantify: If long-term experiments are necessary, the presence of multinucleated cells should be documented and quantified as a known effect of the treatment.[7][8]
Observed effects are not reversible after washout. - Incomplete washout: The compound may not have been completely removed from the cells or the culture system. - Slow off-rate: While generally reversible, the kinetics of washout may vary between cell types.- Implement a rigorous washout protocol: See the detailed "Washout Protocol to Confirm Reversibility" below. - Extend recovery time: Allow for a longer recovery period post-washout and monitor cell morphology at multiple time points.
Variability in results between experiments. - Inconsistent compound preparation: this compound has limited aqueous solubility and can precipitate.[9] - Light exposure: Although more photostable than blebbistatin, prolonged exposure to high-intensity light, especially in the blue spectrum, could potentially affect the compound or the cells.[9]- Prepare fresh solutions: Always prepare this compound solutions fresh from a DMSO stock for each experiment. Ensure complete dissolution in DMSO before diluting in aqueous buffer.[10][11] - Protect from light: Minimize exposure of the compound and treated cells to direct, high-intensity light sources.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that affects cell morphology?

A1: this compound is a selective inhibitor of non-muscle myosin II ATPase.[1][9] Myosin II is a motor protein that, in conjunction with actin filaments, generates the contractile forces necessary for maintaining cell shape, cortical tension, cell migration, and cytokinesis.[2][7] By inhibiting myosin II, this compound disrupts these processes, leading to changes in cell morphology.

Q2: How is this compound different from the original blebbistatin?

A2: this compound is a derivative of blebbistatin with several key advantages. It is significantly more water-soluble, non-fluorescent, and more photostable.[2][7][12] Crucially, it is also less cytotoxic and phototoxic, making it more suitable for long-term live-cell imaging experiments where blue light is used for fluorescence microscopy.[7][12][13]

Q3: What are the expected morphological changes in cells treated with this compound?

A3: The specific morphological changes are cell-type dependent. However, common observations include:

  • Inhibition of cytokinesis: This leads to the formation of binucleated or multinucleated cells.[5][6][8]

  • Altered cell spreading and shape: Cells may appear more rounded or exhibit altered protrusions due to reduced cortical tension.

  • Changes in cell migration: Depending on the context, migration can be either inhibited or, in some cases, promoted.[1][7]

Q4: How can I be sure that the observed morphological effects are due to myosin II inhibition and not off-target effects?

A4: To confirm the specificity of the observed effects, consider the following control experiments:

  • Rescue experiment: If possible, overexpressing a resistant mutant of myosin II should rescue the morphological phenotype.

  • Inactive enantiomer control: While this compound is typically supplied as the active (-)-enantiomer, using an inactive enantiomer, if available, would be an ideal negative control.

Q5: What is a typical working concentration for this compound?

A5: The optimal concentration is highly dependent on the cell type and the specific biological question. A common starting point is in the range of 10-25 µM.[14] However, it is strongly recommended to perform a dose-response curve for your specific experimental system to determine the lowest effective concentration.[3][4]

Quantitative Data Summary

Parameter Value Notes Reference
IC50 (Rabbit Skeletal Muscle Myosin S1) ~1.3 µMIn vitro ATPase activity.[1][11]
IC50 (HeLa cell proliferation) ~17.8 µM[1][7]
Recommended Starting Concentration (Cell Culture) 10 - 25 µMHighly cell-type dependent. Dose-response is crucial.[14]
Aqueous Solubility ~400-440 µMSignificantly higher than blebbistatin.[2][7][12]
Stock Solution Solvent DMSOPrepare high-concentration stocks (e.g., 50 mM).[9][11]

Experimental Protocols

Protocol 1: Dose-Response Analysis to Determine Optimal Concentration

This protocol helps to identify the minimal concentration of this compound required to achieve the desired biological effect while minimizing off-target or cytotoxic effects.

  • Cell Plating: Plate cells at a desired density in a multi-well plate suitable for imaging. Allow cells to adhere and grow for 24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO-only control at the same final concentration as the highest this compound treatment.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 4, 12, or 24 hours).

  • Imaging and Analysis:

    • Acquire images of the cells at each concentration using phase-contrast or fluorescence microscopy.

    • Quantify relevant morphological parameters (e.g., cell area, circularity, aspect ratio) using image analysis software.

    • Plot the morphological parameter as a function of this compound concentration to determine the EC50 (half-maximal effective concentration).

Protocol 2: Washout Protocol to Confirm Reversibility

This protocol is used to determine if the effects of this compound on cell morphology are reversible.

  • Initial Treatment: Treat cells with the determined optimal concentration of this compound for the desired duration. Image the cells to document the initial morphological changes.

  • Washout Steps:

    • Aspirate the medium containing this compound.

    • Gently wash the cells three times with a generous volume of pre-warmed, drug-free culture medium.

  • Recovery: Add fresh, drug-free medium to the cells.

  • Monitoring Recovery:

    • Place the cells back in the incubator.

    • Acquire images at multiple time points after washout (e.g., 1, 4, 12, 24 hours) to monitor the reversal of the morphological phenotype.

    • Quantify morphological parameters to assess the kinetics of recovery.

Visualizations

cluster_0 Myosin II ATPase Cycle cluster_1 Inhibition M_ATP Myosin-ATP M_ADP_P Myosin-ADP-Pi M_ATP->M_ADP_P ATP Hydrolysis AM_ADP_P Actin-Myosin-ADP-Pi M_ADP_P->AM_ADP_P Actin Binding AM_ADP Actin-Myosin-ADP AM_ADP_P->AM_ADP Power Stroke (Pi Release) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Actin Detachment) PAB This compound PAB->AM_ADP_P Inhibits Pi Release

Caption: Mechanism of this compound action on the myosin II ATPase cycle.

start Start Experiment plate_cells Plate cells and allow to adhere start->plate_cells prepare_drug Prepare serial dilutions of this compound plate_cells->prepare_drug add_drug Add drug dilutions to cells prepare_drug->add_drug incubate Incubate for desired time add_drug->incubate image_cells Acquire images incubate->image_cells analyze Quantify cell morphology image_cells->analyze plot Plot dose-response curve analyze->plot determine_ec50 Determine optimal concentration (EC50) plot->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for a dose-response analysis.

cluster_0 Troubleshooting Logic issue Unexpected Cell Morphology? check_conc Is concentration optimized? issue->check_conc Yes dose_response Perform Dose-Response check_conc->dose_response No check_adhesion Are cells detaching? check_conc->check_adhesion Yes continue_exp Proceed with Optimized Conditions dose_response->continue_exp coat_plate Use coated plates check_adhesion->coat_plate Yes check_reversibility Is effect reversible? check_adhesion->check_reversibility No coat_plate->continue_exp washout Perform Washout Protocol check_reversibility->washout No check_reversibility->continue_exp Yes washout->continue_exp

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

Validating Myosin II Inhibition: A Comparative Guide to Para-Aminoblebbistatin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and effective inhibition of myosin II is crucial for investigating a multitude of cellular processes, from muscle contraction and cell division to migration and morphogenesis.[1][2] Blebbistatin has long been a primary tool for this purpose; however, its significant drawbacks, including poor water solubility, phototoxicity, and cytotoxicity, have often complicated experimental design and data interpretation.[3][4] This guide provides a comprehensive comparison of para-aminoblebbistatin, a derivative designed to overcome these limitations, with other common myosin II inhibitors, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

This compound emerges as a superior alternative to the parent compound, blebbistatin, particularly for live-cell imaging and in vivo studies. Its key advantages lie in its high solubility and lack of photo- and cytotoxicity.[1][3] While its inhibitory potency is slightly lower than blebbistatin, its improved physicochemical properties ensure more reliable and reproducible experimental outcomes.

FeatureThis compoundBlebbistatinPara-Nitroblebbistatin
Water Solubility ~300-440 µM[1][3][5]< 10 µM[1][3][5]~3.5 µM[1]
Phototoxicity Non-phototoxic[1][3][5]Severely phototoxic under blue light[1][3][6]Non-phototoxic[5][7]
Cytotoxicity Non-cytotoxic[1][3][5]Cytotoxic, independent of myosin inhibition[1][5]Non-cytotoxic[5][7]
Fluorescence Non-fluorescent[1][3][5]Highly fluorescent, interferes with GFP imaging[1][5]Non-fluorescent[5]
Photostability Photostable[1][5][8]Degrades under blue light (450-490 nm)[1][9]Photostable[5][7]

Potency Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) indicates the potency of an inhibitor. While this compound is a potent inhibitor, it is slightly weaker than blebbistatin for some myosin II isoforms.

Myosin II Isoform/PreparationThis compound IC50Blebbistatin IC50Para-Nitroblebbistatin IC50
Rabbit Skeletal Muscle Myosin S1~1.3 µM[5][8]~0.5-5 µM[9]~0.4 µM[5]
Dictyostelium discoideum Myosin II Motor Domain~6.6 µM[5][8]~0.5-5 µM[9]~2.3 µM[5]
HeLa Cell Proliferation (72h)~17.8 µM[8]Not specifiedNot specified
Human β-cardiac Myosin~11 µM[10]Not specified~13 µM[5]

Mechanism of Myosin II Inhibition

Blebbistatin and its derivatives, including this compound, inhibit the ATPase activity of myosin II. They bind to a pocket on the myosin head, trapping it in a state with low affinity for actin.[5][11] This prevents the myosin head from progressing through its power stroke cycle, effectively blocking actomyosin-based contraction.[8][11] The inhibitor preferentially binds to the myosin-ADP-Pi complex, slowing the rate of phosphate (B84403) release, which is a critical step for the power stroke.[11][12]

cluster_cycle Myosin II ATPase Cycle cluster_inhibition Inhibition M M M.ATP M.ATP M->M.ATP ATP Binding M.ADP.Pi M.ADP.Pi M.ATP->M.ADP.Pi ATP Hydrolysis AM.ADP.Pi AM.ADP.Pi M.ADP.Pi->AM.ADP.Pi Actin Binding (Weak) AM.ADP AM.ADP AM.ADP.Pi->AM.ADP Pi Release (Power Stroke) AM AM AM.ADP->AM ADP Release AM->M ATP-induced Dissociation inhibitor This compound (and other Blebbistatins) inhibitor->M.ADP.Pi Stabilizes low actin-affinity state, blocks Pi release

Caption: Mechanism of Myosin II Inhibition by Blebbistatin Derivatives.

Experimental Protocols for Validating Inhibition

Validating the inhibitory effect of this compound requires a combination of in vitro biochemical assays and cell-based functional assays.

cluster_workflow Inhibitor Validation Workflow cluster_biochem cluster_cell start Prepare Inhibitor Stock (e.g., this compound in DMSO) biochem In Vitro Biochemical Assays start->biochem cell_based Cell-Based Functional Assays start->cell_based data Data Analysis & Comparison biochem->data ATPase Assay ATPase Assay Motility Assay Motility Assay cell_based->data Cytokinesis Assay Cytokinesis Assay Migration Assay Migration Assay Phototoxicity Test Phototoxicity Test

Caption: General Experimental Workflow for Myosin II Inhibitor Validation.

Myosin II ATPase Activity Assay

This assay directly measures the enzymatic activity of myosin II by quantifying the rate of ATP hydrolysis (release of inorganic phosphate, Pi).

  • Objective: To determine the IC50 of this compound on purified myosin II.

  • Principle: An optimized micro-assay based on the molybdenum blue method is commonly used.[13] The amount of inorganic phosphate (Pi) released from ATP hydrolysis reacts with ammonium (B1175870) molybdate (B1676688) to form a colored complex, which is measured spectrophotometrically.

  • Methodology:

    • Reagent Preparation: Prepare purified myosin II protein, actin (for actin-activated assays), ATP solution, and the malachite green or molybdenum blue reagent.

    • Reaction Setup: In a 96-well plate, add a reaction buffer containing the myosin II enzyme.

    • Inhibitor Addition: Add varying concentrations of this compound (and controls like blebbistatin or vehicle) to the wells. Incubate for a predetermined time.

    • Initiate Reaction: Start the reaction by adding ATP. For actin-activated assays, myosin should be pre-incubated with F-actin.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30 minutes).

    • Stop Reaction & Color Development: Stop the reaction and add the colorimetric reagent (e.g., molybdenum blue reagent).[13]

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

    • Analysis: Calculate the rate of Pi release and plot it against the inhibitor concentration to determine the IC50 value.

In Vitro Motility (Actin Gliding) Assay

This assay visualizes the motor activity of myosin II by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.

  • Objective: To confirm that this compound inhibits the mechanical function of myosin II.

  • Principle: Myosin motors are adhered to a coverslip surface. Fluorescently labeled actin filaments are added in the presence of ATP. The motors translocate the filaments, and their movement is observed by fluorescence microscopy. Inhibition is measured as a reduction or cessation of filament gliding speed.

  • Methodology:

    • Flow Cell Preparation: Construct a flow cell using a glass slide and a nitrocellulose-coated coverslip.

    • Myosin Coating: Introduce purified myosin II (or its heavy meromyosin fragment) into the flow cell and allow it to adsorb to the surface.

    • Blocking: Block non-specific binding sites with a protein like bovine serum albumin (BSA).

    • Actin Introduction: Introduce fluorescently labeled phalloidin-stabilized actin filaments into the flow cell.

    • Motility Initiation: Infuse the motility buffer containing ATP and the desired concentration of this compound (or control).

    • Imaging: Immediately begin recording the movement of actin filaments using time-lapse fluorescence microscopy.

    • Analysis: Track individual filaments using appropriate software to quantify their velocity. Compare the velocities in the presence and absence of the inhibitor.

Cell-Based Assays

a) Cytokinesis Inhibition Assay

  • Objective: To validate the effect of this compound on cell division, a key myosin II-dependent process.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes.

    • Treatment: Treat the cells with this compound (e.g., 50 µM) or a vehicle control.[1]

    • Live-Cell Imaging: Use time-lapse microscopy (e.g., DIC or phase contrast) to monitor the cells over several hours (e.g., 12-24 hours).

    • Analysis: Observe the cells undergoing mitosis. Inhibition of myosin II will prevent the formation or constriction of the contractile ring, leading to failed cytokinesis and the formation of multinucleated cells.[1] Quantify the percentage of multinucleated cells in the treated versus control populations.

b) Phototoxicity Assay

  • Objective: To compare the phototoxicity of this compound and blebbistatin during live-cell fluorescence imaging.

  • Methodology:

    • Cell Culture: Plate fluorescently labeled cells (e.g., HeLa cells expressing EGFP-tubulin) in a glass-bottom dish.[1][6]

    • Treatment: Add 50 µM of this compound to one dish and 50 µM of blebbistatin to another.[1][6]

    • Time-Lapse Imaging: Image the cells using a confocal microscope with blue light excitation (e.g., 488 nm laser) continuously over a long period (e.g., 12 hours).[1][6]

    • Analysis: Monitor cell health and morphology. Cells treated with blebbistatin will show signs of phototoxicity, such as rounding up, blebbing, and eventual cell death, while cells treated with this compound will remain healthy.[1][6]

Myosin II Regulatory Signaling Pathway

The activity of nonmuscle myosin II is primarily regulated by the phosphorylation of its regulatory light chain (RLC). This phosphorylation is catalyzed by kinases such as Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK), which are themselves activated by upstream signals like increased intracellular Ca2+ or small GTPases (e.g., RhoA). Phosphorylation of the RLC increases the ATPase activity of the myosin head and promotes the assembly of myosin monomers into functional bipolar filaments.[14][15]

upstream Upstream Signals (e.g., Ca²⁺, RhoA) kinases Kinases (MLCK, ROCK) upstream->kinases activate rlc Myosin RLC (Inactive) kinases->rlc phosphorylate rlc_p Myosin RLC-P (Active) myosin_inactive Myosin II Monomer (Folded, Inactive) myosin_active Myosin II Filament (Assembled, Active) myosin_inactive->myosin_active promotes assembly contraction Actomyosin Contraction (Cell Migration, Cytokinesis) myosin_active->contraction drives

Caption: Simplified Myosin II Activation Pathway.

Conclusion

This compound represents a significant advancement for researchers studying myosin II-dependent processes. Its high water solubility, photostability, and lack of photo- and cytotoxicity make it a reliable and versatile tool, particularly for long-term live-cell imaging experiments where the limitations of blebbistatin are most pronounced.[1][3] By using the comparative data and experimental protocols outlined in this guide, researchers can effectively validate myosin II inhibition and generate more accurate and interpretable results in their studies of fundamental cell biology.

References

Para-aminoblebbistatin vs. Blebbistatin: A Comparative Guide for In Vivo Myosin II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a non-muscle myosin II (NMII) inhibitor is critical for the success of in vivo studies. Blebbistatin, a widely used NMII inhibitor, has been instrumental in elucidating the role of myosin II in various physiological and pathological processes. However, its application in live-animal models is hampered by several limitations, including poor water solubility, phototoxicity, and cytotoxicity. This has led to the development of derivatives with improved properties, most notably para-aminoblebbistatin.

This guide provides an objective comparison of this compound and blebbistatin for in vivo research applications. We will delve into their physicochemical properties, biological activity, and provide supporting experimental data to aid in the selection of the most suitable inhibitor for your experimental needs.

Key Differences at a Glance

FeatureBlebbistatinThis compoundAdvantage for In Vivo Studies
Water Solubility ~10 µM in aqueous buffer[1][2]~400-440 µM in aqueous buffer[1][2]This compound
Photostability Unstable under blue light (450-490 nm), becomes inactive and phototoxic[1][3][4]Photostable, no degradation or phototoxicity upon blue light irradiation[1][2][5]This compound
Cytotoxicity Exhibits cytotoxicity, especially with long-term incubation[1][2]Non-cytotoxic[1][2][5]This compound
Fluorescence Strong fluorophore, can interfere with fluorescent imaging[1]Non-fluorescent[1][2][6]This compound
Myosin II Inhibition (IC50) Potent inhibitor (e.g., 0.5-5 µM for non-muscle myosin IIA/IIB)[3][7]Slightly weaker inhibitor (e.g., 1.3 µM for rabbit skeletal muscle myosin S1)[1][6]Blebbistatin (higher potency)

In-Depth Comparison

Physicochemical Properties

The most significant advantage of this compound for in vivo studies lies in its superior physicochemical properties.

  • Solubility: Blebbistatin's poor water solubility (<10 µM) necessitates the use of organic solvents like DMSO for stock solutions, which can have off-target effects in vivo.[7][8] The low solubility also leads to the formation of fluorescent aggregates in aqueous media, which can interfere with imaging and potentially cause embolisms in animal models.[2][9] In contrast, this compound boasts a dramatically higher water solubility of approximately 400-440 µM, allowing for direct dissolution in aqueous buffers and reducing the reliance on potentially toxic solvents.[1][2][10]

  • Photostability and Fluorescence: Blebbistatin is notoriously photolabile. Upon exposure to blue light (commonly used in fluorescence microscopy), it undergoes photoconversion, leading to a loss of inhibitory activity and the generation of cytotoxic reactive oxygen species.[1][3][4][11][12] This phototoxicity severely limits its use in live-cell and in vivo imaging studies. This compound is photostable and non-fluorescent, making it an ideal choice for experiments requiring prolonged imaging or the use of fluorescent reporters.[1][2][6]

Biological Activity and Toxicity

Both blebbistatin and this compound are selective inhibitors of non-muscle myosin II, functioning by binding to the myosin-ADP-Pi complex and preventing the release of phosphate, which is a crucial step in the power stroke.[13][14] This locks myosin in a state with low affinity for actin, thereby inhibiting contractility.[13]

While blebbistatin is a slightly more potent inhibitor based on IC50 values, the practical implications of this for in vivo studies are often outweighed by its negative properties. The cytotoxicity of blebbistatin, even in the absence of light, can confound experimental results, particularly in long-term studies.[1][2] this compound has been shown to be non-cytotoxic and non-phototoxic in various models, including HeLa cells and zebrafish embryos, ensuring that the observed effects are due to specific myosin II inhibition rather than off-target toxicity.[2][9][15]

Experimental Data Summary

IC50 Values for Myosin II Inhibition
Myosin IsoformBlebbistatin IC50This compound IC50Reference
Rabbit Skeletal Muscle Myosin S1~0.4 µM1.3 µM[1][6]
Dictyostelium discoideum Myosin II Motor Domain~2.3 µM6.6 µM[1][6]
Non-muscle Myosin IIA/IIB0.5-5 µMNot explicitly stated, but retains in vitro and in vivo activity of blebbistatin[3][3][7]
Smooth Muscle Myosin~80 µMNot explicitly stated[7]
In Vivo Study Comparison: Zebrafish Embryo Development
TreatmentObservationReference
Blebbistatin Started to cause death after 40 hours; all embryos died by 69 hours at all tested concentrations.[9][15][9][15]
This compound No signs of cytotoxicity; fitness was comparable to untreated control embryos even at high concentrations.[9][15][9][15]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.

MyosinII_Inhibition cluster_cycle Myosin II Power Stroke Cycle cluster_inhibition Inhibition Mechanism Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding Blebbistatin Blebbistatin / This compound Inhibited_Complex Myosin-ADP-Pi-Inhibitor (Low Actin Affinity) Myosin_ADP_Pi->Inhibited_Complex ActoMyosin_ADP Acto-Myosin-ADP (Power Stroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding (Actin Dissociation) Blebbistatin->Inhibited_Complex

Caption: Mechanism of Myosin II inhibition by blebbistatin and its derivatives.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (DMSO for Blebbistatin, Aqueous buffer for p-amino) Determine_Dose Determine Dosage and Route (e.g., intravesical, local) Stock_Solution->Determine_Dose Animal_Model Select Animal Model (e.g., Zebrafish, Mouse) Animal_Model->Determine_Dose Administer Administer Inhibitor Determine_Dose->Administer Imaging In Vivo Imaging (Fluorescence Microscopy) Administer->Imaging Functional_Assay Functional Assays (e.g., Neurite Outgrowth, Cell Migration) Administer->Functional_Assay Data_Collection Data Collection Imaging->Data_Collection Functional_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General workflow for in vivo studies using Myosin II inhibitors.

Experimental Protocols

While specific protocols will vary depending on the animal model and research question, here are general methodologies for preparing and administering these inhibitors for in vivo studies.

Preparation of Stock Solutions
  • Blebbistatin: Due to its low aqueous solubility, a stock solution of (±)-blebbistatin is typically prepared in an organic solvent like DMSO or DMF at a concentration of 10-20 mM.[7][8][16] For administration, the stock solution is then diluted in a suitable aqueous buffer, such as PBS or Tyrode's solution.[7][8] It is crucial to ensure complete dissolution and avoid precipitation, which can be facilitated by warming the buffer.[8]

  • This compound: A key advantage is its high water solubility. Stock solutions can be prepared at concentrations up to 50 mM in DMSO or directly in aqueous buffers at concentrations up to 300-420 µM (containing 0.1%-1% DMSO).[5] This allows for more direct and potentially less toxic administration routes.

In Vivo Administration Example: Zebrafish Embryo Assay

This protocol is adapted from studies comparing the cytotoxicity of blebbistatin and this compound.

  • Preparation of Inhibitor Solutions: Prepare a range of concentrations for both blebbistatin and this compound in embryo medium. For blebbistatin, this will require dilution from a DMSO stock, ensuring the final DMSO concentration is consistent across all groups and below toxic levels. This compound can be directly dissolved in the embryo medium.

  • Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), place zebrafish embryos into multi-well plates (e.g., 20 embryos per well).

  • Incubation: Replace the embryo medium with the prepared inhibitor solutions. Incubate the embryos for a defined period (e.g., up to 72 hours).

  • Observation and Data Collection: Monitor the embryos at regular intervals for developmental abnormalities, viability (heartbeat, movement), and any signs of toxicity. For studies involving imaging, utilize a fluorescence microscope.

  • Analysis: Quantify the survival rates and any observed phenotypes for each treatment group and compare them to a vehicle control group.

Conclusion and Recommendations

For the vast majority of in vivo studies, This compound is the superior choice over blebbistatin . Its high water solubility, photostability, and lack of cytotoxicity and fluorescence overcome the major limitations of its predecessor. These properties lead to more reliable, reproducible, and interpretable in vivo data, particularly in experiments involving live imaging or long-term inhibitor treatment.

While blebbistatin's slightly higher potency might be a consideration for specific in vitro assays where its limitations can be controlled, the significant practical and technical advantages of this compound make it the recommended tool for advancing our understanding of myosin II function in complex living systems. Researchers can be more confident that the observed biological effects are a direct consequence of myosin II inhibition, rather than artifacts of the inhibitor's physicochemical properties.

References

A Comparative Guide to Para-Aminoblebbistatin and Para-Nitroblebbistatin: Next-Generation Myosin II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and drug discovery, the specific and efficient inhibition of non-muscle myosin II is crucial for understanding its role in a myriad of cellular processes, from cytokinesis to cell migration. Blebbistatin, a well-established inhibitor, has been instrumental in this field. However, its utility is hampered by significant drawbacks, including phototoxicity, cytotoxicity, and poor solubility. To overcome these limitations, derivatives such as para-aminoblebbistatin and para-nitroblebbistatin have been developed. This guide provides a detailed, objective comparison of these two next-generation inhibitors, supported by experimental data, to aid researchers in selecting the optimal compound for their specific needs.

At a Glance: Key Differences

FeatureThis compoundPara-Nitroblebbistatin
Solubility High (~400 µM in aqueous buffer)[1][2]Low (~5 µM in aqueous buffer)[3]
Phototoxicity Non-phototoxic[1][2][4]Non-phototoxic[3][5][6][7]
Cytotoxicity Non-cytotoxic[1][2]Non-cytotoxic[5][6][7]
Fluorescence Non-fluorescent[1][2][4]Low fluorescence[3]
Myosin II Inhibition Slightly weaker than blebbistatin[1]Similar to blebbistatin[5][6][7]

Performance Data: A Quantitative Comparison

The selection of an appropriate inhibitor often hinges on its specific activity and physical properties. The following tables summarize the key quantitative data for this compound and para-nitroblebbistatin.

Table 1: Physicochemical Properties
PropertyThis compoundPara-NitroblebbistatinBlebbistatin (for reference)
Molecular Formula C₁₈H₁₇N₃O₂[4]C₁₈H₁₅N₃O₄[3]C₁₈H₁₆N₂O₂[1]
Molecular Weight 307.35 g/mol 337.33 g/mol [3]292.34 g/mol
Aqueous Solubility ~400 µM[1][2]~5 µM[3]< 10 µM[2]
Solubility in DMSO ~12.5 mg/mL[4]Not explicitly stated, but solubleSoluble
Solubility in DMF ~20 mg/mL[4]Not explicitly stated, but solubleSoluble
Table 2: Myosin II Inhibitory Activity (IC₅₀ Values)
Myosin IsoformThis compound (µM)Para-Nitroblebbistatin (µM)
Rabbit Skeletal Muscle Myosin S11.3[1]0.4[3]
Dictyostelium discoideum Myosin II Motor Domain6.6[1]2.3[3]
Human β-Cardiac Myosin Subfragment 1Not explicitly stated13[3]
Chicken Heavy Meromyosin (Skeletal)Not explicitly stated0.4[3]
Pig Cardiac Myosin (Left Ventricle)5.2[8]3.9[3]
Chicken Smooth Muscle Myosin S1 (Gizzard)135.6[3]
Human Non-muscle Myosin 2A (expressed in Sf9)918[3]
Human Non-muscle Myosin 2B (expressed in Sf9)2014[3]
Human Non-muscle Myosin 2C (expressed in Sf9)7.25[3]

Mechanism of Action: Inhibition of Myosin II ATPase Activity

Both this compound and para-nitroblebbistatin function as specific inhibitors of non-muscle myosin II. They target the ATPase activity of the myosin head domain, locking it in a state with low affinity for actin. This prevents the conformational changes necessary for force production and movement along actin filaments. The inhibition of the ATPase cycle effectively uncouples ATP hydrolysis from mechanical work, leading to the disruption of cellular processes that rely on actomyosin (B1167339) contractility.

MyosinII_Inhibition_Pathway cluster_myosin_cycle Myosin II ATPase Cycle Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ADP Myosin-ADP (Post-power stroke) Myosin_ADP_Pi->Myosin_ADP Pi Release (Power Stroke) Actin Actin Filament Rigor Rigor State (Myosin-Actin) Myosin_ADP->Rigor ADP Release Myosin_ADP->Actin Myosin_ATP Myosin-ATP (Detached) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Rigor->Myosin_ATP ATP Binding Inhibitor This compound or Para-nitroblebbistatin Inhibitor->Myosin_ADP_Pi

Mechanism of Myosin II inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for robust scientific findings. Below are methodologies for key assays used to characterize and compare this compound and para-nitroblebbistatin.

Myosin II ATPase Activity Assay

This protocol is adapted from established methods for measuring the actin-activated Mg²⁺-ATPase activity of myosin.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on myosin II ATPase activity.

Materials:

  • Purified non-muscle myosin II S1 fragment

  • Actin

  • Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EGTA[9]

  • ATP solution (100 mM)

  • NADH-linked assay system (pyruvate kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, NADH)

  • This compound and para-nitroblebbistatin stock solutions (in DMSO or DMF)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, actin, and the NADH-linked assay system.

  • Add varying concentrations of this compound or para-nitroblebbistatin to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the myosin II S1 fragment.

  • Start the ATPase reaction by adding ATP.

  • Immediately begin monitoring the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the initial rate of ATPase activity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of the compounds on cultured cells.

Objective: To evaluate the impact of the inhibitors on cell viability.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and para-nitroblebbistatin

  • Cell viability reagent (e.g., MTT, PrestoBlue, or a live/dead cell staining kit)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed HeLa cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound or para-nitroblebbistatin. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or fluorescent development.

  • Measure the absorbance or fluorescence using a microplate reader. For live/dead staining, visualize and quantify viable and non-viable cells using a fluorescence microscope.

  • Calculate the percentage of cell viability relative to the untreated control.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed Seed HeLa cells in 96-well plate Adhere Incubate for 24h for cell adherence Seed->Adhere Treat Add varying concentrations of Inhibitor A or Inhibitor B Adhere->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_Reagent Add cell viability reagent (e.g., MTT) Incubate_Treat->Add_Reagent Incubate_Reagent Incubate for recommended time Add_Reagent->Incubate_Reagent Measure Measure absorbance or fluorescence Incubate_Reagent->Measure Calculate Calculate % cell viability relative to control Measure->Calculate Compare Compare cytotoxicity profiles Calculate->Compare

Experimental workflow for cytotoxicity assessment.

Synthesis of this compound

This compound is synthesized from para-nitroblebbistatin through a reduction reaction. The general synthetic route is as follows:

  • Nitration of Blebbistatin Precursor: The synthesis starts with the nitration of the appropriate precursor to introduce the nitro group at the para position of the phenyl ring.

  • Formation of Para-Nitroblebbistatin: The nitrated precursor undergoes subsequent reactions to form the final para-nitroblebbistatin molecule.

  • Reduction to this compound: Para-nitroblebbistatin is then reduced to this compound, typically using a reducing agent such as hydrogen gas with a palladium catalyst or ammonium (B1175870) formate (B1220265) with palladium black.[10]

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary literature describing its development.

Conclusion and Recommendations

Both this compound and para-nitroblebbistatin represent significant advancements over the parent compound, blebbistatin, by eliminating phototoxicity and cytotoxicity. The choice between the two will largely depend on the specific experimental requirements.

This compound is the superior choice for applications requiring high concentrations of the inhibitor or for in vivo studies where solubility is a critical factor. Its dramatically improved aqueous solubility of approximately 400 µM makes it a more versatile tool.[1][2]

Para-nitroblebbistatin , while having lower solubility, exhibits slightly higher potency for some myosin II isoforms, with IC₅₀ values closer to those of blebbistatin.[3][5] It is an excellent alternative when the required concentrations are within its solubility limits and high potency is paramount.

For live-cell imaging experiments, the non-fluorescent nature of both compounds is a major advantage over blebbistatin, preventing interference with fluorescent probes. Ultimately, the data presented in this guide should empower researchers to make an informed decision based on the specific demands of their experimental design.

References

A Comparative Guide to Para-aminoblebbistatin's Specificity for Non-muscle Myosin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of para-aminoblebbistatin with other non-muscle myosin II (NMII) inhibitors, focusing on its specificity and performance. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are provided to enable reproducibility.

Introduction to Non-muscle Myosin II Inhibition

Non-muscle myosin II is a crucial motor protein involved in a variety of cellular processes, including cell division, migration, and adhesion. Its inhibition is a valuable tool for studying these processes and holds therapeutic potential. Blebbistatin was the first discovered selective inhibitor of NMII. However, its use is hampered by limitations such as poor solubility, phototoxicity, and cytotoxicity.[1] This has led to the development of derivatives like para-nitroblebbistatin and this compound, which aim to overcome these drawbacks.[2][3]

This compound, a derivative of blebbistatin, is a non-fluorescent and photostable inhibitor of myosin II.[4] It inhibits the ATPase activity of myosin II, which is essential for its motor function, thereby blocking the formation and contraction of the actin-myosin network.[4]

Comparative Analysis of Inhibitor Specificity

The specificity of an inhibitor is paramount for its utility as a research tool and a potential therapeutic agent. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other blebbistatin derivatives against different non-muscle myosin II isoforms. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (µM) of Blebbistatin Derivatives Against Non-Muscle Myosin II Isoforms
InhibitorNon-muscle Myosin IIANon-muscle Myosin IIBNon-muscle Myosin IICReference
Blebbistatin3.582.301.57[5]
para-Nitroblebbistatin18145[6]
This compound---Data not available

Note: Specific IC50 values for this compound against individual non-muscle myosin II isoforms were not available in the searched literature. However, it is reported to be a potent inhibitor of non-muscle myosin II in general.

Table 2: General Properties of Blebbistatin and its Derivatives
PropertyBlebbistatinpara-NitroblebbistatinThis compoundReference
Solubility in aqueous buffer Low (~10 µM)Low (~5 µM)High (~440 µM)[2][6]
Phototoxicity HighLowLow[2][7]
Cytotoxicity HighLowLow[2][7]
Fluorescence HighLowNon-fluorescent[2]

Mechanism of Action

Blebbistatin and its derivatives, including this compound, are uncompetitive inhibitors of myosin II ATPase.[8][9] They bind to a pocket on the myosin head that is accessible in the ADP-Pi state, trapping the myosin in a conformation with low affinity for actin.[8][9] This prevents the power stroke and subsequent force generation.

Myosin_ATPase_Cycle M Myosin M_ATP Myosin-ATP M->M_ATP ATP binding M_ADP_Pi Myosin-ADP-Pi (pre-power stroke) M_ATP->M_ADP_Pi ATP hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin binding Inhibitor This compound M_ADP_Pi->Inhibitor Binding AM_ADP Actin-Myosin-ADP (post-power stroke) AM_ADP_Pi->AM_ADP Pi release (Power stroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP release AM->M ATP binding & Actin dissociation M_ADP_Pi_Inhibitor Myosin-ADP-Pi-Inhibitor Inhibitor->M_ADP_Pi_Inhibitor Trapped State

Caption: Mechanism of this compound inhibition of the myosin II ATPase cycle.

Experimental Protocols

To assess the specificity and potency of myosin inhibitors, two key in vitro assays are commonly employed: the actin-activated Mg2+-ATPase assay and the in vitro motility assay.

Actin-Activated Mg2+-ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin. Inhibition of this activity is a direct measure of the inhibitor's potency.

Materials:

  • Purified non-muscle myosin II motor domain

  • Purified F-actin

  • Assay Buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM DTT)

  • ATP (containing [γ-32P]ATP for radioactive detection, or a system for non-radioactive detection)

  • Inhibitor stock solutions (e.g., in DMSO)

  • Quenching solution (e.g., perchloric acid)

  • Phosphate (B84403) detection reagent (e.g., malachite green for colorimetric detection)

Procedure:

  • Prepare Reaction Mix: In a microplate or reaction tubes, prepare a reaction mix containing assay buffer, a fixed concentration of F-actin, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add a fixed concentration of the myosin motor domain to the reaction mix to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding a quenching solution.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released. For radioactive assays, this involves separation of [γ-32P]Pi from unreacted [γ-32P]ATP followed by scintillation counting. For colorimetric assays, a reagent that forms a colored complex with Pi is added, and the absorbance is measured.[10][11]

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.

Materials:

  • Purified non-muscle myosin II

  • Rhodamine-phalloidin labeled F-actin

  • Flow cell (constructed from a microscope slide and coverslip)

  • Blocking solution (e.g., bovine serum albumin)

  • Motility Buffer (e.g., assay buffer with an ATP regeneration system and an oxygen scavenger system)

  • Inhibitor stock solutions

Procedure:

  • Prepare Flow Cell: Coat the inside of the flow cell with myosin.

  • Blocking: Block the surface with a blocking solution to prevent non-specific binding of actin.

  • Actin Binding: Introduce fluorescently labeled F-actin into the flow cell.

  • Initiate Motility: Perfuse the flow cell with motility buffer containing ATP and the desired concentration of the inhibitor.

  • Image Acquisition: Observe the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera. Record time-lapse image sequences.

  • Data Analysis: Track the movement of individual actin filaments to determine their velocity. Plot the average velocity as a function of inhibitor concentration to determine the IC50 for motility inhibition.[12]

Experimental_Workflow cluster_Preparation Protein Preparation cluster_Assays In Vitro Assays cluster_Inhibitors Inhibitor Preparation cluster_Data_Analysis Data Analysis Purify_Myosin Purify Non-Muscle Myosin II Isoforms (A, B, C) ATPase_Assay Actin-Activated ATPase Assay Purify_Myosin->ATPase_Assay Motility_Assay In Vitro Motility Assay Purify_Myosin->Motility_Assay Purify_Actin Purify and Fluorescently Label Actin Purify_Actin->ATPase_Assay Purify_Actin->Motility_Assay IC50_Determination Determine IC50 Values ATPase_Assay->IC50_Determination Motility_Assay->IC50_Determination Prepare_Inhibitors Prepare Stock Solutions of Inhibitors (this compound, blebbistatin, etc.) Prepare_Inhibitors->ATPase_Assay Prepare_Inhibitors->Motility_Assay Compare_Specificity Compare Specificity Across Isoforms IC50_Determination->Compare_Specificity

Caption: Experimental workflow for comparing the specificity of myosin inhibitors.

Conclusion

This compound offers significant advantages over the parent compound, blebbistatin, including superior solubility and a lack of phototoxicity and cytotoxicity. These properties make it a more reliable and versatile tool for studying the roles of non-muscle myosin II in cellular processes, particularly in live-cell imaging experiments. While detailed IC50 values against all individual non-muscle myosin II isoforms are not yet fully characterized in comparative studies, its overall profile suggests it is a potent and specific inhibitor of this class of motor proteins. Further research is warranted to fully elucidate its isoform-specific inhibitory profile.

References

A Researcher's Guide to Control Experiments for Para-Aminoblebbistatin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust control experiments is paramount for the accurate interpretation of data. This guide provides a comprehensive comparison of para-aminoblebbistatin with its key alternatives and control compounds, supported by experimental data and detailed protocols. This compound is a photostable, non-cytotoxic, and more water-soluble derivative of blebbistatin, a selective inhibitor of non-muscle myosin II. [1][2][3]

Mechanism of Action: Inhibiting the Power Stroke

This compound, like its parent compound blebbistatin, functions by inhibiting the ATPase activity of non-muscle myosin II.[4] This inhibition locks the myosin in a state with low affinity for actin, effectively preventing the "power stroke" that drives muscle contraction and various cellular processes such as cytokinesis, cell migration, and maintenance of cell shape.[4][5] The specificity of this compound for myosin II makes it a valuable tool for dissecting these fundamental cellular functions.

Comparison of Myosin II Inhibitors and Controls

The selection of appropriate controls is critical to distinguish the specific effects of non-muscle myosin II inhibition from off-target or vehicle-related effects. This section compares this compound with its parent compound, an improved derivative, and an essential negative control.

FeatureThis compoundBlebbistatinPara-nitroblebbistatin(+)-Blebbistatin (Negative Control)
Mechanism of Action Inhibitor of non-muscle myosin II ATPase activity[4]Inhibitor of non-muscle myosin II ATPase activity[5]Inhibitor of non-muscle myosin II ATPase activityInactive enantiomer of blebbistatin[5][6]
Photostability Photostable[3]Photo-unstable, degrades in blue light[3]Photostable[7]Not applicable (inactive)
Cytotoxicity Low to no cytotoxicity[3]Cytotoxic, especially upon photo-degradation[7]Low to no cytotoxicity[7]Used to assess non-myosin related toxicity of blebbistatin[5]
Water Solubility High (~400 µM)[5]Low (~10 µM)[5]High[8]Soluble in DMSO
Fluorescence Non-fluorescent[5]Fluorescent[5]Non-fluorescent[8]Not applicable
Potency (IC50) Slightly weaker than blebbistatin (e.g., ~1.3 µM for rabbit skeletal muscle myosin S1)[5]Potent (e.g., IC50s = 0.5-5 µM for non-muscle myosin IIA and IIB)[9]Similar to blebbistatin[3]>100 µM for ATPase activity[6]

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data. Below are methodologies for key experiments involving this compound and its controls.

Cytokinesis Inhibition Assay

This assay assesses the ability of a compound to inhibit cell division, a process heavily dependent on non-muscle myosin II.

Protocol:

  • Cell Seeding: Plate COS-7 cells in a 96-well plate at a density that allows for proliferation without reaching confluency within the assay duration.

  • Compound Preparation: Prepare stock solutions of this compound, para-nitroblebbistatin, (+)-blebbistatin, and a vehicle control (e.g., DMSO) in cell culture medium. A typical final concentration for this compound is 20 µM.[10]

  • Treatment: After cells have adhered, replace the medium with the compound-containing medium. Incubate for 24-48 hours.

  • Staining: Stain the cells with a nuclear stain (e.g., Hoechst 33342) and a cytoplasmic stain to visualize cell boundaries.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of multinucleated cells in each treatment group. An increase in multinucleated cells indicates inhibition of cytokinesis.

Cell Migration (Wound Healing) Assay

This assay measures the effect of a compound on the collective migration of a cell population.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of cells (e.g., HeLa) in a multi-well plate.

  • Creating the "Wound": Use a sterile pipette tip to create a uniform scratch through the center of the monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds (this compound, controls) or vehicle.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Analysis: Measure the area of the cell-free "wound" at each time point. Calculate the rate of wound closure for each condition. Inhibition of myosin II is expected to affect the speed and coordination of cell migration.

Cytotoxicity Assay

This assay is crucial to ensure that the observed effects are due to specific myosin II inhibition and not general cellular toxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density.

  • Treatment: Expose cells to a range of concentrations of this compound, blebbistatin, and para-nitroblebbistatin for the desired duration (e.g., 24-72 hours). Include a vehicle control.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control. This will allow for the determination of the concentration at which each compound exhibits cytotoxic effects. Comparative studies have shown that this compound and para-nitroblebbistatin are significantly less cytotoxic than blebbistatin.[2][7]

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.

G cluster_0 Upstream Signaling cluster_1 Myosin II Regulation cluster_2 Actomyosin Contraction RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCK MLCK MLCK->MLC phosphorylates Ca2_Calmodulin Ca2+/Calmodulin Ca2_Calmodulin->MLCK pMLC Phosphorylated MLC MLC->pMLC Myosin_II_active Myosin II (Active) pMLC->Myosin_II_active activates Myosin_II_inactive Myosin II (Inactive) Myosin_II_inactive->Myosin_II_active conformational change Actin_Filaments Actin Filaments Myosin_II_active->Actin_Filaments binds ATP ATP Myosin_II_active->ATP hydrolyzes ADP_Pi ADP + Pi ATP->ADP_Pi Power_Stroke Power_Stroke ADP_Pi->Power_Stroke Cellular_Processes Cytokinesis, Migration, etc. Power_Stroke->Cellular_Processes p_aminoblebbistatin This compound p_aminoblebbistatin->Myosin_II_active inhibits ATPase activity

Caption: Non-muscle myosin II signaling pathway and point of inhibition.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay & Analysis Seed_Cells 1. Seed cells in multi-well plate Prepare_Compounds 2. Prepare stock solutions of: - this compound - para-nitroblebbistatin - (+)-blebbistatin - Vehicle (DMSO) Seed_Cells->Prepare_Compounds Add_Compounds 3. Add compounds to cell culture medium Incubate 4. Incubate for defined period (e.g., 24-48h) Add_Compounds->Incubate Assay 5. Perform specific assay: - Cytokinesis (Stain & Image) - Migration (Wound Healing) - Cytotoxicity (Viability Reagent) Analyze 6. Quantify results and compare to controls Assay->Analyze

Caption: General experimental workflow for control experiments.

References

A Comparative Guide to Para-aminoblebbistatin and Y-27632: Myosin II vs. ROCK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of the actin-myosin cytoskeleton is crucial for investigating a myriad of cellular processes. This guide provides a detailed comparison of two widely used small molecule inhibitors, para-aminoblebbistatin and Y-27632, which, despite both affecting cytoskeletal dynamics, do so through distinct mechanisms of action. We present a comprehensive overview of their effects, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.

At a Glance: Key Differences

FeatureThis compoundY-27632
Primary Target Non-muscle Myosin II ATPaseRho-associated kinases (ROCK1 and ROCK2)
Mechanism of Action Direct, non-competitive inhibitor of myosin II ATPase activityCompetitive inhibitor of the ATP-binding site of ROCK kinases
Key Cellular Effect Inhibition of actin-myosin contractilityInhibition of ROCK-mediated signaling, leading to decreased myosin light chain phosphorylation and stress fiber formation
Phototoxicity Non-phototoxic[1][2][3][4]Not reported to be phototoxic
Solubility Highly water-soluble (~440 µM)[1]Water-soluble

Mechanism of Action: A Tale of Two Pathways

This compound and Y-27632 both lead to a reduction in actomyosin (B1167339) contractility, but they achieve this through targeting different key players in the cellular machinery.

This compound acts as a direct inhibitor of non-muscle myosin II. It binds to a pocket on the myosin heavy chain, locking it in a state with low affinity for actin, thereby directly preventing the ATP hydrolysis that powers the myosin motor and generates contractile force.[5][6] This makes it a highly specific tool for studying the direct roles of myosin II in processes such as cell division, migration, and tissue morphogenesis.

Y-27632 , on the other hand, is a selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK1 and ROCK2).[7][8] The RhoA-ROCK pathway is a central regulator of the actin cytoskeleton. ROCK activation leads to the phosphorylation of multiple downstream targets, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT), which collectively increase actomyosin contractility and the formation of stress fibers. By inhibiting ROCK, Y-27632 indirectly reduces MLC phosphorylation, leading to a relaxation of the actin cytoskeleton.[9]

Below is a diagram illustrating the distinct signaling pathways targeted by each inhibitor.

G cluster_0 Y-27632 Pathway cluster_1 This compound Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC_P p-MLC ROCK->MLC_P + MLCP_A MLCP (active) ROCK->MLCP_A - Y27632 Y-27632 Y27632->ROCK Contraction Actomyosin Contraction MLC_P->Contraction MLCP_I MLCP (inactive) MLCP_A->MLC_P MLC MLC MLC->MLC_P MyosinII Myosin II ATPase Contraction2 Actomyosin Contraction MyosinII->Contraction2 PAB This compound PAB->MyosinII Actin Actin Actin->Contraction2

Inhibitory mechanisms of Y-27632 and this compound.

Comparative Performance: A Data-Driven Overview

The choice between this compound and Y-27632 often depends on the specific biological question and the experimental system. Below is a summary of their reported effects on key cellular processes.

Effects on Cell Migration
InhibitorCell TypeEffect on MigrationConcentrationReference
This compoundM2 cellsPromotesNot specified[5]
This compoundPancreatic adenocarcinoma cellsInhibitsDose-dependent[10]
Y-27632Tca8113 and CAL-27 cellsInhibitsNot specified[11]
Y-27632Human foreskin fibroblastsIncreases1 and 10 µM[12]
Y-27632Human periodontal ligament stem cellsEnhances10 and 20 µM[13]
Y-27632Primary human keratinocytesPromotes2.5–20 µmol/L[14]
Y-27632Hepatic stellate cellsIncreases10nM to 10µM[15]

The effect of both inhibitors on cell migration is highly context-dependent and varies significantly between cell types.

Effects on Cell Proliferation
InhibitorCell TypeEffect on ProliferationConcentrationReference
This compoundHeLa cellsInhibits (IC50 = 17.8 µM)0-50 µM[5]
Y-27632Human foreskin fibroblastsIncreases1 and 10 µM[12]
Y-27632Human periodontal ligament stem cellsEnhances10 and 20 µM[13]
Y-27632Primary human keratinocytesPromotes5, 10, or 20 µmol/L[14]
Y-27632Hepatic stellate cellsDecreases100 nM, 1 µM, and 10 µM[15]

Similar to migration, the proliferative response to these inhibitors is cell-type specific.

Effects on Cell Contractility
InhibitorSystemEffect on ContractilityConcentrationReference
This compoundZebrafish embryo myocardiumReduces amplitude2-20 µM[5]
This compoundMouse hepatic stellate cellsReducesNot specified[16][17]
Y-27632Rabbit and human penile corpus cavernosumInhibits noradrenergic contractions (IC50 ≈ 3 µM)1 nM – 300 µM[18]
Y-27632Hepatic stellate cellsReduces10nM to 10µM[15]

Both compounds are effective at reducing cell contractility, a direct consequence of their mechanisms of action.

Physicochemical and Toxicological Properties

A significant advantage of this compound is its improved physicochemical properties over its parent compound, blebbistatin.

PropertyThis compoundBlebbistatin (for comparison)Y-27632
Water Solubility ~440 µM[1]<10 µM[1]Soluble
Fluorescence Non-fluorescent[1][2]Highly fluorescent[1]Not reported as fluorescent
Photostability Photostable[1][2]Degrades in blue light[3]Stable
Phototoxicity Non-phototoxic[1][2][19]Phototoxic[1]No significant toxicity reported[20][21]
Cytotoxicity Non-cytotoxic[1][2]Cytotoxic with long-term incubation[2]Low toxicity at effective concentrations[20][21]

The high solubility and lack of phototoxicity make this compound particularly suitable for long-term live-cell imaging experiments where blue light is used for fluorescence excitation.[1][3][4]

Experimental Protocols

Cell Contractility Assay (Collagen Gel Contraction)

This assay measures the ability of cells to contract a 3D collagen matrix.

Materials:

  • Rat tail collagen, type I

  • 5x DMEM

  • 1N NaOH

  • Cell suspension in serum-free medium

  • 24-well plates

Procedure:

  • Prepare the collagen solution on ice by mixing collagen, 5x DMEM, and neutralizing with 1N NaOH.

  • Add the cell suspension to the collagen solution and mix gently.

  • Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

  • Incubate at 37°C for 1 hour to allow for polymerization.

  • Gently detach the gels from the sides of the wells using a sterile pipette tip.

  • Add culture medium with the desired concentration of this compound or Y-27632.

  • Image the gels at various time points to measure the change in diameter. The degree of contraction is inversely proportional to the gel diameter.

G cluster_workflow Collagen Gel Contraction Assay Workflow A Prepare collagen-cell suspension B Polymerize gel in 24-well plate A->B C Detach gel from well sides B->C D Add medium with inhibitor C->D E Image and measure gel diameter over time D->E

Workflow for a collagen gel contraction assay.
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the rate of collective cell migration.

Materials:

  • Confluent cell monolayer in a 6-well plate

  • P200 pipette tip

  • Culture medium with and without inhibitors

  • Microscope with live-cell imaging capabilities

Procedure:

  • Create a "scratch" or wound in the confluent cell monolayer using a sterile P200 pipette tip.

  • Gently wash with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or Y-27632. A control well should receive medium without the inhibitor.

  • Image the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Quantify the area of the wound at each time point to determine the rate of wound closure.

G cluster_workflow Wound Healing Assay Workflow A Create scratch in confluent monolayer B Wash to remove debris A->B C Add medium with inhibitor B->C D Image wound at regular intervals C->D E Quantify wound closure rate D->E

Workflow for a wound healing (scratch) assay.

Conclusion

This compound and Y-27632 are powerful tools for dissecting the roles of the actin-myosin cytoskeleton. This compound offers a direct and specific means of inhibiting myosin II activity with the added benefits of high solubility and a lack of phototoxicity, making it an excellent choice for live-cell imaging studies. Y-27632, by targeting the upstream regulator ROCK, provides a way to investigate the broader consequences of the Rho-ROCK signaling pathway on cellular behavior. The choice of inhibitor should be guided by the specific biological question, the cell type under investigation, and the experimental setup. This guide provides a foundation for making an informed decision to advance your research.

References

A Comparative Guide to Myosin II Inhibitors: Para-aminoblebbistatin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of para-aminoblebbistatin with other widely used myosin II inhibitors. The information presented is supported by experimental data to assist in the evaluation of these compounds for research and drug development applications.

Introduction to Myosin II Inhibition

Myosin II is a motor protein crucial for a variety of cellular processes, including muscle contraction, cell division (cytokinesis), cell migration, and the maintenance of cell shape and adhesion. Small molecule inhibitors of myosin II are invaluable tools for dissecting these processes and hold therapeutic potential for diseases involving aberrant cell motility and contractility, such as cancer and fibrosis.

Blebbistatin was one of the first potent and specific inhibitors of nonmuscle myosin II ATPase activity. However, its utility is hampered by several drawbacks, including poor water solubility, phototoxicity, and cytotoxicity. To overcome these limitations, derivatives such as this compound have been developed, offering improved physicochemical properties.

Comparative Quantitative Analysis

The following tables summarize key quantitative data comparing this compound with its parent compound, blebbistatin, and other notable myosin II inhibitors.

Table 1: Inhibitory Potency (IC50) Against Myosin II Isoforms
CompoundMyosin II IsoformIC50 (µM)Source
This compound Rabbit Skeletal Muscle Myosin S11.3
Dictyostelium discoideum Myosin II Motor Domain6.6 (90% max inhibition)
Blebbistatin Nonmuscle Myosin IIA0.5 - 5
Nonmuscle Myosin IIB0.5 - 5
Cardiac MyosinPotent Inhibitor
Skeletal Muscle MyosinPotent Inhibitor
Smooth Muscle MyosinIncompletely Inhibited
Dictyostelium Myosin II7 (95% max inhibition)
(S)-Nitroblebbistatin Nonmuscle Myosin IIA27
Para-nitroblebbistatin Bovine Cardiac Myosin2.37
Mavacamten Bovine Cardiac Myosin0.63
Table 2: Effects on Cellular Processes
Cellular ProcessInhibitorConcentrationQuantitative EffectSource
Cell Migration Blebbistatin50 µMAccelerated wound-induced migration in mouse hepatic stellate cells.
This compound20 µMIncreased motility of HeLa cells in wound-healing assay (62.6 ± 3.6% closure vs 30.6 ± 5.4% for control).
Blebbistatin10 µMReduced migration speed in mature dendritic cells in a 3D matrix.
Cytokinesis This compound20 µMIncreased incidence of bi- or multinucleated COS-7 cells after 24h treatment.
Blebbistatin30 µMCaused failed cytokinesis in partially detached NRK cells.
Focal Adhesions Blebbistatin50 µMLed to the disappearance of vinculin-containing focal adhesions in hepatic stellate cells.
Blebbistatin25 µMAltered distribution of paxillin-containing adhesions on 2D and 1D surfaces.

Experimental Protocols

Actin-Activated Mg²⁺-ATPase Assay

This assay is a standard method to determine the inhibitory potency (IC50) of compounds against myosin II. It measures the rate of ATP hydrolysis by myosin II in the presence of actin.

1. Reagents and Buffers:

  • Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT.

  • Myosin II Stock Solution: Purified myosin II isoforms diluted to a working concentration (e.g., 1 µM) in assay buffer.

  • Actin Stock Solution: F-actin prepared from purified G-actin and diluted to various concentrations in assay buffer.

  • ATP Stock Solution: MgATP at a desired concentration.

  • Inhibitor Stock Solutions: Serial dilutions of the test compounds in DMSO.

2. Procedure:

  • Myosin II is incubated with varying concentrations of the inhibitor in the assay buffer.

  • The reaction is initiated by the addition of F-actin and MgATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The reaction is quenched, typically with an acid solution.

  • The amount of inorganic phosphate (B84403) (Pi) released is quantified.

3. Phosphate Detection (Colorimetric Method):

  • A malachite green reagent is added to the quenched reaction.

  • The released inorganic phosphate forms a colored complex with the reagent.

  • The absorbance is measured at a specific wavelength (e.g., 620-650 nm).

4. Data Analysis:

  • The rate of ATP hydrolysis is calculated for each inhibitor concentration.

  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

This method is used to quantify the effect of inhibitors on collective cell migration.

1. Cell Culture:

  • Cells are seeded in a multi-well plate and grown to confluence.

2. Creating the "Wound":

  • A sterile pipette tip or a specialized scratch tool is used to create a uniform, cell-free gap in the monolayer.

3. Inhibitor Treatment:

  • The culture medium is replaced with fresh medium containing the desired concentration of the inhibitor or a vehicle control (e.g., DMSO).

4. Live-Cell Imaging:

  • The plate is placed in an incubator equipped with a microscope.

  • Images of the wound area are captured at regular intervals (e.g., every hour) over a period of 24-48 hours.

5. Data Analysis:

  • The area of the cell-free gap is measured at each time point using image analysis software.

  • The rate of wound closure is calculated as the change in area over time.

  • The percentage of wound closure at a specific time point is often used for comparison between different treatment groups.

Immunofluorescence Staining for Focal Adhesions

This technique allows for the visualization and quantification of changes in focal adhesion proteins.

1. Cell Culture and Treatment:

  • Cells are grown on glass coverslips.

  • Cells are treated with the myosin II inhibitor or a vehicle control for a specified duration.

2. Fixation and Permeabilization:

  • Cells are fixed with a solution such as 4% paraformaldehyde.

  • The cell membrane is permeabilized with a detergent like 0.1% Triton X-100 to allow antibody access.

3. Staining:

  • Cells are incubated with a primary antibody specific to a focal adhesion protein (e.g., vinculin, paxillin).

  • After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • A fluorescent nuclear stain (e.g., DAPI) can be included.

4. Imaging:

  • Coverslips are mounted on microscope slides.

  • Images are acquired using a fluorescence microscope.

5. Quantitative Image Analysis:

  • Image analysis software is used to segment the focal adhesions based on the fluorescence signal.

  • The number, size, and intensity of focal adhesions per cell are quantified.

  • The ratio of mean fluorescence intensity within adhesions of treated versus control cells can be calculated.

Visualizations

Signaling Pathway of Myosin II Inhibition

MyosinII_Inhibition_Pathway cluster_actin Actin Filament cluster_myosin Myosin II Head actin Actin myosin_adp Myosin-ADP (Post-power stroke) actin->myosin_adp Pi Release Power Stroke myosin_atp Myosin-ATP myosin_adp_pi Myosin-ADP-Pi (Pre-power stroke) myosin_atp->myosin_adp_pi ATP Hydrolysis myosin_adp_pi->actin Binds Actin myosin_adp->myosin_atp ADP Release ATP Binding contraction Muscle Contraction Cell Motility Cytokinesis myosin_adp->contraction Leads to inhibitor This compound (or Blebbistatin) inhibitor->myosin_adp_pi Traps in low actin affinity state

Caption: Myosin II ATPase cycle and the inhibitory mechanism of blebbistatin derivatives.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow start Start: Confluent Cell Monolayer scratch Create Scratch (Wound) start->scratch treatment Add Inhibitor (e.g., this compound) and Control scratch->treatment imaging Time-lapse Imaging (e.g., 0h, 24h) treatment->imaging analysis Image Analysis: Measure Wound Area imaging->analysis quantify Quantify Cell Migration: % Wound Closure analysis->quantify end End: Comparative Migration Data quantify->end

Caption: Workflow for quantifying cell migration using a wound healing assay.

Logical Relationship: Advantages of this compound

Para_aminoblebbistatin_Advantages cluster_limitations cluster_advantages blebbistatin Blebbistatin limitations Limitations blebbistatin->limitations phototoxicity Phototoxicity limitations->phototoxicity cytotoxicity Cytotoxicity limitations->cytotoxicity low_solubility Poor Water Solubility limitations->low_solubility aminoblebbistatin This compound advantages Advantages advantages->aminoblebbistatin photostable Photostable photostable->advantages non_toxic Non-cytotoxic Non-phototoxic non_toxic->advantages high_solubility High Water Solubility (~400 µM) high_solubility->advantages

Caption: Key advantages of this compound over the parent compound, blebbistatin.

Reversibility of Para-aminoblebbistatin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the reversibility of a molecular inhibitor is paramount for its application as a precise research tool or a potential therapeutic agent. This guide provides a comparative assessment of the reversibility of para-aminoblebbistatin, a photostable and highly soluble derivative of the widely used myosin II inhibitor blebbistatin, against other common myosin II inhibitors.

This compound has been engineered to overcome some of the limitations of its parent compound, blebbistatin, notably its low water solubility and phototoxicity.[1][2] These improvements not only enhance its utility in live-cell imaging but also have significant implications for the reversibility of its inhibitory effects. The efficiency of inhibitor washout is a critical factor in determining how quickly and completely a biological system can return to its baseline state. The higher aqueous solubility of this compound suggests a more rapid and thorough removal from the cellular environment compared to less soluble compounds, potentially leading to a faster and more complete reversal of its effects.[3]

Comparison of Myosin II Inhibitor Reversibility

The following table summarizes the reversibility of this compound and other commonly used myosin II inhibitors. The data is compiled from various studies and highlights the qualitative nature of the available information. Direct quantitative comparisons of washout kinetics are limited in the current literature.

InhibitorTargetReversibilityReported Recovery ObservationsKey Considerations
This compound Myosin IIReversibleExpected to be rapid and complete due to high water solubility.[3] Effects on cytokinesis and cell migration are reversed upon washout.[4][5]High solubility facilitates efficient washout. Non-phototoxic and non-fluorescent, making it ideal for live-cell imaging washout studies.[1]
Blebbistatin Myosin IIReversibleRecovery of cell shape, actin cytoskeleton, and focal adhesions observed within 15 minutes to 24 hours after washout, depending on concentration and duration of treatment.[6][7]Low water solubility can hinder complete and rapid washout, potentially leading to lingering effects.[3] Phototoxic and photo-unstable, which can complicate washout experiments involving microscopy.[8]
N-benzyl-p-toluene sulphonamide (BTS) Fast Skeletal Myosin IIReversibleInhibition of muscle contraction is reversible upon washout of the drug.[3][6][9]More specific for skeletal muscle myosin II compared to non-muscle myosin II.[9]
2,3-Butanedione (B143835) monoxime (BDM) Myosin II (low affinity)ReversibleEffects on muscle contraction are reported to be rapid and reversible.[10]Low affinity requires high concentrations for inhibition.[9] Known to have off-target effects, acting as a general phosphatase activator.[11]

Experimental Protocols for Assessing Reversibility

A standardized protocol for assessing the reversibility of myosin II inhibitors is crucial for obtaining comparable data. Below is a generalized methodology synthesized from published studies.

General Washout Procedure for Cell Culture
  • Initial Treatment: Culture cells to the desired confluency and treat with the myosin II inhibitor at the desired concentration and for the specified duration.

  • Inhibitor Removal: Aspirate the medium containing the inhibitor.

  • Washing Steps: Wash the cells with pre-warmed, inhibitor-free culture medium. A common procedure involves at least two to three washes to ensure complete removal of the compound.[12]

  • Recovery Incubation: Add fresh, pre-warmed, inhibitor-free medium to the cells.

  • Time-course Analysis: Monitor the recovery of cellular functions at various time points post-washout (e.g., 15 min, 1 hour, 4 hours, 24 hours).

Assaying Recovery of Cellular Functions
  • Cell Morphology and Cytoskeleton: Use phase-contrast or fluorescence microscopy to observe changes in cell shape, the re-formation of actin stress fibers, and the re-establishment of focal adhesions. Immunofluorescence staining for actin and vinculin can be performed at different time points after washout.[7]

  • Cell Migration: Perform a wound-healing (scratch) assay. After inhibitor treatment and washout, monitor the rate of wound closure over time using live-cell imaging.[5][13]

  • Myosin II Localization: In cells expressing fluorescently tagged myosin II regulatory light chain (MRLC), track the redistribution of the protein from a diffuse state back to stress fibers and contractile structures after inhibitor washout.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_0 Experimental Workflow A Cell Seeding and Growth B Treatment with Myosin II Inhibitor A->B C Washout Procedure (2-3 washes with inhibitor-free medium) B->C D Recovery in Inhibitor-Free Medium C->D E Time-Point Analysis (e.g., 15min, 1h, 4h, 24h) D->E F Data Acquisition (Microscopy, Migration Assay) E->F

A generalized workflow for assessing the reversibility of a myosin II inhibitor.

G cluster_pathway Myosin II Inhibition and Reversal Myosin_II Myosin II ATPase Cycle Inhibited_State Inhibited Myosin II (Low actin affinity) Myosin_II->Inhibited_State Actin_Binding Actin Binding & Contraction Myosin_II->Actin_Binding ATP Hydrolysis Inhibitor This compound (or other reversible inhibitor) Inhibitor->Inhibited_State Washout Washout Inhibited_State->Washout Removal of Inhibitor Washout->Myosin_II Restoration of Function

The reversible inhibition of the Myosin II ATPase cycle.

Conclusion

The available evidence strongly supports the reversible nature of this compound's inhibitory effects on myosin II. Its enhanced water solubility is a significant advantage over blebbistatin, facilitating more reliable and complete washout in experimental settings. This property, combined with its photostability and low cytotoxicity, positions this compound as a superior tool for studies requiring precise temporal control of myosin II activity. While direct quantitative comparisons of the reversibility kinetics with other inhibitors are needed, the physicochemical properties of this compound suggest it is a highly reversible inhibitor, making it an excellent choice for researchers investigating the dynamic roles of myosin II in various cellular processes.

References

A Researcher's Guide to Confirming Cellular Uptake and Distribution of Para-aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular pharmacokinetics of a small molecule inhibitor is paramount to interpreting its efficacy and optimizing its therapeutic potential. This guide provides a comparative framework for confirming the cellular uptake and distribution of para-aminoblebbistatin, a non-fluorescent, photostable myosin II inhibitor. While direct comparative studies on the cellular uptake of this compound are limited, this document outlines established methodologies, presenting a clear path for researchers to generate such crucial data and compare it against alternative small molecule inhibitors.

Introduction to this compound

This compound is a derivative of blebbistatin, a widely used inhibitor of non-muscle myosin II.[1] Unlike its parent compound, this compound offers significant advantages for live-cell imaging applications due to its lack of fluorescence and phototoxicity.[2][3] It also boasts improved water solubility.[3] These properties make it an attractive tool for studying the roles of myosin II in various cellular processes. However, a comprehensive understanding of its cellular uptake and subsequent intracellular distribution is crucial for accurate interpretation of experimental results. One study has suggested that its inhibitory effect is slower compared to blebbistatin, potentially due to a slower rate of cellular uptake. This highlights the need for robust methods to quantify its entry into and localization within cells.

Comparative Methodologies for Confirming Cellular Uptake and Distribution

Due to the non-fluorescent nature of this compound, direct visualization through standard fluorescence microscopy is not feasible. Therefore, alternative quantitative and qualitative methods must be employed. This section compares three robust methodologies that can be used to assess the cellular uptake and distribution of this compound and other non-fluorescent small molecule inhibitors.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers high sensitivity and specificity for the absolute quantification of unlabeled small molecules within cells.[4]

a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for quantifying the intracellular concentration of small molecules. It involves cell lysis, extraction of the compound of interest, and subsequent analysis by HPLC-MS/MS.

b) Mass Spectrometry Imaging (MSI)

MSI is a powerful technique that allows for the visualization of the spatial distribution of drugs and metabolites within tissues and even subcellular compartments without the need for labeling.[5][6][7][8]

Table 1: Comparison of Mass Spectrometry Techniques

FeatureHPLC-MS/MSMass Spectrometry Imaging (MSI)
Primary Output Absolute intracellular concentrationSpatial distribution map
Sample Preparation Cell lysis and extractionTissue sectioning and matrix application
Spatial Resolution None (bulk measurement)Subcellular to tissue level
Throughput HighModerate
Instrumentation Widely availableSpecialized instrumentation required
Radiolabeling and Detection

Radiolabeling this compound with an appropriate isotope (e.g., ³H, ¹⁴C, or ¹²⁵I) allows for highly sensitive quantification of its uptake and can be used for in vivo distribution studies.

Table 2: Comparison of Radiolabeling Detection Methods

FeatureScintillation CountingAutoradiography
Primary Output Total radioactivity (uptake)2D image of radiolabel distribution
Sample Type Cell lysatesTissue sections or whole body
Resolution None (bulk measurement)Cellular to tissue level
Quantification Highly quantitativeSemi-quantitative
Fluorescence-Based Methods (with a Fluorescent Analog)

While this compound itself is non-fluorescent, a fluorescent analog could be synthesized to enable direct visualization of its cellular uptake and distribution.[1][3][9][10][11] This approach allows for real-time imaging in live cells.

Table 3: Comparison of Fluorescence-Based Methods

FeatureConfocal MicroscopyFlow Cytometry
Primary Output High-resolution images of subcellular localizationQuantitative analysis of fluorescence intensity in a cell population
Spatial Resolution SubcellularSingle-cell (no subcellular information)
Throughput Low to moderateHigh
Live-Cell Imaging YesYes

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using HPLC-MS/MS

This protocol provides a general framework for determining the intracellular concentration of this compound.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., methanol/acetonitrile/water mixture)

  • Internal standard (a structurally similar molecule not present in the cells)

  • HPLC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound for various time points.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lysis and Extraction: Add the lysis buffer containing the internal standard to each well. Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris.

  • Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentration of this compound relative to the internal standard.

  • Normalization: Determine the protein concentration of the cell lysate to normalize the quantified drug amount per milligram of protein.

Protocol 2: Cellular Uptake Assay using a Radiolabeled Analog

This protocol describes a method to measure the cellular uptake of a radiolabeled version of this compound.

Materials:

  • Radiolabeled this compound (e.g., [³H]-para-aminoblebbistatin)

  • Cultured cells

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells in multi-well plates.

  • Treatment: Add the radiolabeled this compound to the cells and incubate for various time points.

  • Termination of Uptake: Aspirate the medium and wash the cells rapidly with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of uptake based on the specific activity of the radiolabeled compound and normalize to the cell number or protein concentration.

Signaling Pathways and Experimental Workflows

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and carrier-mediated transport, such as endocytosis.[2][12][13][14][15] The physicochemical properties of this compound (e.g., its increased water solubility compared to blebbistatin) may influence its primary route of entry.

Diagram 1: Potential Cellular Uptake Pathways for Small Molecules

cluster_membrane Plasma Membrane Passive Diffusion Passive Diffusion Intracellular Space Intracellular Space Passive Diffusion->Intracellular Space Carrier-Mediated Transport Carrier-Mediated Transport Carrier-Mediated Transport->Intracellular Space Endocytosis Endocytosis Endocytosis->Intracellular Space Endosomal Escape Small Molecule\n(e.g., this compound) Small Molecule (e.g., this compound) Small Molecule\n(e.g., this compound)->Passive Diffusion Lipophilicity Small Molecule\n(e.g., this compound)->Carrier-Mediated Transport Transporter Affinity Small Molecule\n(e.g., this compound)->Endocytosis Vesicle Formation

Caption: Potential routes of cellular entry for small molecules.

Diagram 2: Experimental Workflow for Comparing Cellular Uptake

Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treat with This compound or Alternative Inhibitor Cell Culture->Treatment Wash Wash to Remove Extracellular Compound Treatment->Wash Method Choose Method Wash->Method HPLC-MS/MS Cell Lysis & Extraction Quantify Concentration Method->HPLC-MS/MS Unlabeled Radiolabeling Cell Lysis Scintillation Counting Method->Radiolabeling Radiolabeled Fluorescent Analog Live-Cell Imaging (Confocal/Flow Cytometry) Method->Fluorescent Analog Fluorescent Data Analysis Normalize Data (e.g., to protein conc.) HPLC-MS/MS->Data Analysis Radiolabeling->Data Analysis Fluorescent Analog->Data Analysis Comparison Comparison Data Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing small molecule cellular uptake.

Conclusion

Confirming the cellular uptake and distribution of this compound is essential for its effective use as a research tool. This guide provides a comparative overview of robust methodologies—mass spectrometry, radiolabeling, and fluorescence-based techniques—that can be employed to generate quantitative and qualitative data on its cellular pharmacokinetics. By following the outlined protocols and workflows, researchers can systematically evaluate the cellular behavior of this compound and compare it to other small molecule inhibitors, leading to a more profound understanding of its mechanism of action and its advantages in specific experimental contexts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Para-aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

Para-aminoblebbistatin, a derivative of the myosin II inhibitor blebbistatin, is a valuable tool in cellular research due to its increased solubility and photostability.[1][2][3][4] As with any chemical compound, its safe handling and disposal are paramount to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.

Properties of this compound Relevant to Disposal

Understanding the physical and chemical properties of this compound is the first step toward its safe disposal. The following table summarizes key data for this compound.

PropertyValue
CAS Number 2097734-03-5[5]
Appearance Crystalline solid[6]
Solubility Soluble in DMSO and DMF (~12.5 and 20 mg/mL, respectively)[6]
Sparingly soluble in aqueous buffers[6]
Storage Recommended at -20°C[6][7]
Stability Stable for at least 4 years when stored properly[6]

Step-by-Step Disposal Procedures

While the safety data sheet for this compound from one supplier suggests that smaller quantities can be disposed of with household waste, this is not a recommended or compliant practice in a professional research laboratory setting.[5] All chemical waste, including this compound and its contaminated materials, should be handled as chemical waste in accordance with institutional and local regulations.[8][9][10]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated personal protective equipment (PPE) such as gloves, and lab supplies like weigh boats or contaminated paper towels, should also be placed in this container.

  • Liquid Waste:

    • Solutions in Organic Solvents (DMSO, DMF): Collect waste solutions of this compound in a designated, leak-proof, and chemically compatible container for flammable organic waste.[11][12] Ensure the container is properly labeled with the contents, including the solvent and the solute (this compound).

    • Aqueous Solutions: While this compound has low aqueous solubility, any prepared aqueous solutions should be collected as aqueous chemical waste. Do not dispose of these solutions down the drain.[10]

    • First Rinse of Emptied Containers: The first rinse of any container that held this compound, especially stock solution vials, should be collected as chemical waste.[11] Subsequent rinses may be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's policies.[11]

  • Sharps Waste:

    • Any sharps, such as pipette tips, needles, or broken glass contaminated with this compound, must be collected in a designated, puncture-proof sharps container.[9][11]

Labeling and Storage of Waste

Accurate and clear labeling is a regulatory requirement and essential for safety.[9]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the solvent if it is a liquid waste solution (e.g., "this compound in DMSO").

  • Keep waste containers securely closed except when adding waste.[12]

  • Store waste in a designated, well-ventilated secondary containment area, away from incompatible materials.[8][9]

Final Disposal
  • Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[13]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[13]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.

Workflow for this compound Handling and Waste Segregation cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection Solid_Para_aminoblebbistatin Solid this compound Preparation_of_Solutions Preparation of Solutions (e.g., in DMSO or DMF) Solid_Para_aminoblebbistatin->Preparation_of_Solutions Unused_Solid Unused/Expired Solid Solid_Para_aminoblebbistatin->Unused_Solid Experimentation Experimentation Preparation_of_Solutions->Experimentation Contaminated_PPE Contaminated PPE (Gloves, etc.) Preparation_of_Solutions->Contaminated_PPE Experimentation->Contaminated_PPE Liquid_Waste_Solutions Liquid Waste Solutions Experimentation->Liquid_Waste_Solutions Contaminated_Labware Contaminated Labware (Pipette tips, tubes) Experimentation->Contaminated_Labware Solid_Waste_Container Solid Chemical Waste Container Unused_Solid->Solid_Waste_Container Contaminated_PPE->Solid_Waste_Container Liquid_Waste_Container Liquid Chemical Waste Container (Solvent-specific) Liquid_Waste_Solutions->Liquid_Waste_Container Contaminated_Labware->Solid_Waste_Container If not sharp Sharps_Container Sharps Container Contaminated_Labware->Sharps_Container If sharp

Caption: Workflow for handling and segregating this compound waste.

Disposal Pathway for this compound Waste Segregated_Waste Labeled & Segregated Waste Containers (Solid, Liquid, Sharps) Temporary_Storage Temporary Storage in Designated Satellite Accumulation Area Segregated_Waste->Temporary_Storage EHS_Pickup Scheduled Pickup by Institutional EHS or Licensed Contractor Temporary_Storage->EHS_Pickup Final_Disposal Final Disposal via Incineration or Other Approved Method EHS_Pickup->Final_Disposal

References

Safeguarding Your Research: Essential Personal Protective Equipment for Handling Para-aminoblebbistatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the use of Para-aminoblebbistatin, a myosin II inhibitor. Adherence to these protocols is critical for safe laboratory operations and disposal.

While some safety data sheets (SDS) may classify this compound as not hazardous under the Globally Harmonized System (GHS), it is crucial to treat it as a potentially hazardous substance until more comprehensive toxicological data is available.[1][2] A cautious approach is warranted, and the following personal protective equipment (PPE) recommendations should be considered the minimum standard for handling this compound.

Recommended Personal Protective Equipment

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing stock solutions (solid form) Tightly fitting safety goggles.[3]Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Recommended to handle in a chemical fume hood to avoid inhalation of fine particles.[4]
Handling stock solutions (liquid form) Safety glasses with side shields or safety goggles.[4][5]Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area.
Cell culture and in-vitro experiments Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required.
Spill cleanup Tightly fitting safety goggles and a face shield.[5][6]Double-gloving with chemical-resistant gloves.Impervious clothing or gown over a lab coat.[3]Use a full-face respirator if there is a risk of aerosolization or if exposure limits are exceeded.[3]

Procedural Guidance for Safe Handling

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent inhalation.[3]

  • Avoid contact with skin and eyes.[2][7] Do not ingest or inhale the compound.[2][7]

  • Wear suitable protective clothing, including a lab coat, safety goggles, and gloves.[3]

  • After handling, wash hands and any exposed skin thoroughly.[2][7]

2. Storage:

  • Store this compound as a crystalline solid at -20°C for long-term stability (≥4 years).[2]

  • Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8][9]

3. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with official regulations.[1]

  • The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3] Contaminated packaging should be triple-rinsed and disposed of appropriately.[3]

4. First Aid Measures:

  • After inhalation: Move the person to fresh air and consult a doctor if complaints arise.[1]

  • After skin contact: Wash off with soap and plenty of water.[3] While generally not considered a skin irritant, it is best to seek medical advice if irritation occurs.[1]

  • After eye contact: Rinse the opened eye for at least 15 minutes under running water and consult a doctor.[1][3]

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receiving & Storage (-20°C solid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Weighing in Fume Hood B->C D Prepare Stock Solution (e.g., in DMSO or DMF) C->D E Dilution to Working Concentration D->E For Experiment F Experimental Use (e.g., cell culture) E->F G Decontaminate Glassware F->G Post-Experiment H Collect Chemical Waste (Solid & Liquid) F->H Collect Waste G->H I Dispose via Licensed Vendor H->I

Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Para-aminoblebbistatin
Reactant of Route 2
Para-aminoblebbistatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.